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  • Product: 2-Amino-5-fluoroisonicotinic acid
  • CAS: 1260671-28-0

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoroisonicotinic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-fluoroisonicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize fundamental data with practical insights to facilitate its application in research and drug development.

The strategic incorporation of fluorine into small molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 2-Amino-5-fluoroisonicotinic acid belongs to a class of compounds that combines the desirable electronic properties of a pyridine ring with the unique modulatory effects of fluorine. Its structural motifs are found in a variety of biologically active agents, making a thorough understanding of its physicochemical characteristics essential for its effective utilization as a building block in drug discovery programs.[3][] Related compounds have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and neuroprotective agents.[5][6]

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 2-Amino-5-fluoroisonicotinic acid is critical for its handling, formulation, and application in synthetic chemistry.

Core Identification
PropertyValueSource(s)
IUPAC Name 2-Amino-5-fluoroisonicotinic acid-
Synonyms 2-Amino-5-fluoropyridine-4-carboxylic acid[7][8]
CAS Number 1196154-03-6[9]
Molecular Formula C₆H₅FN₂O₂[7][8][9]
Molecular Weight 156.12 g/mol [7][9][10]
Appearance White to off-white or brown solid/powder[8][10][11]
Solubility Profile

The solubility of 2-Amino-5-fluoroisonicotinic acid is a key determinant of its utility in various reaction conditions and biological assays. As an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group, its solubility is expected to be highly dependent on pH.[12]

SolventSolubilityNotes
Methanol Soluble[11]
Water Slightly solubleThe zwitterionic nature at neutral pH can limit aqueous solubility.[12]
DMSO Soluble in polar organic solvents

Experimental Insight: For practical applications, initial solubility screening in a range of polar aprotic (e.g., DMF, DMSO) and protic (e.g., ethanol, methanol) solvents is recommended. Due to its amphoteric nature, solubility in aqueous buffers is expected to increase at pH values below the pKa of the carboxylate and above the pKa of the ammonium group.[12]

Thermal Properties

Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-5-fluoroisonicotinic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a rate of 10 °C/min from room temperature to 300 °C under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Acidity and Basicity: The Role of pKa

The pKa values of the carboxylic acid and the amino group are critical for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

  • Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 3-4, typical for pyridinecarboxylic acids.

  • Amino Group (pKa₂): The pKa of the protonated amino group is predicted to be approximately 4.62 for the related 2-Amino-5-fluoropyridine.[11] The presence of the electron-withdrawing carboxylic acid group on the ring will likely influence this value.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a 0.01 M solution of 2-Amino-5-fluoroisonicotinic acid in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, monitoring the pH with a calibrated pH meter after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural confirmation of 2-Amino-5-fluoroisonicotinic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amine)3550-3060Stretching
C=O (Carboxylic Acid)1730-1700Stretching
C=C, C=N (Aromatic Ring)1600-1475Stretching
C-F1400-1000Stretching

Sources:[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise chemical environment of each atom. While specific spectra for the target molecule are not available, predictions can be made based on related structures.[16][17]

  • ¹H NMR: Aromatic protons will appear in the downfield region (δ 7-9 ppm). The amino protons (NH₂) will likely be a broad singlet, and the carboxylic acid proton may be very broad or not observed depending on the solvent.

  • ¹³C NMR: Aromatic carbons will resonate between δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be further downfield (δ > 160 ppm).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by its position on the pyridine ring.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 157.04 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 155.03 would be observed.

  • Fragmentation: Common fragmentation pathways would involve the loss of CO₂ (44 Da) from the carboxylic acid and potentially HCN (27 Da) from the pyridine ring.[19][20][21]

Workflow for Structural Characterization

Caption: A potential synthetic route to 2-Amino-5-fluoroisonicotinic acid.

General Protocol for SNAr Amination: [22]

  • Reaction Setup: In a sealed pressure vessel, combine the 2-halo-5-fluoroisonicotinic acid derivative (1 equivalent) with an excess of an ammonia source (e.g., aqueous ammonia, 10 equivalents) in a suitable solvent such as dioxane.

  • Heating: Heat the reaction mixture to a temperature between 100-140 °C for several hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: After cooling, acidify the reaction mixture to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.

Conclusion

2-Amino-5-fluoroisonicotinic acid is a valuable building block for medicinal chemistry, offering a unique combination of a fluorinated pyridine core with amino and carboxylic acid functionalities. This guide has provided a detailed overview of its key physicochemical properties, along with experimental considerations for its characterization and use. A thorough understanding of these properties is paramount for any researcher aiming to incorporate this versatile molecule into their drug discovery and development pipelines.

References

  • 2-Amino-5-Fluoronicotinic Acid. IndiaMART. [Link]

  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? FAQ. [Link]

  • 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360. PubChem. [Link]

  • Al-Zahrani, B. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 123. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Table of pKa and pI values. University of Calgary. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • 2-Amino-5-Pyridinecarboxylic Acid. Pipzine Chemicals. [Link]

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Papakonstantinou, E., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 23. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. PubChem. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • G. A. G. G. de Oliveira, et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

  • MS/MS analysis of the extra signal at m/z 906.45 (z = 2) elucidating the amino acid sequence. ResearchGate. [Link]

  • Coon, J. J. (2009). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Analytical Chemistry, 81(1), 11–35. [Link]

  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]

  • 2-Amino-5-nitropyridine. NIST WebBook. [Link]

  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Royal Society of Chemistry. [Link]

  • 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412. PubChem. [Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

  • Table of Acids with Ka and pKa Values. University of California, Santa Barbara. [Link]

  • 1H and 12C NMR spectra of some amino acids. University of Manitoba. [Link]

  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids. Harvard University. [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profile & Solvent Selection for 2-Amino-5-Fluoroisonicotinic Acid

[1][2][3][4] Executive Summary 2-Amino-5-fluoroisonicotinic acid (CAS: 884504-22-3 / Analogous isomers) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated antimicrobials....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

2-Amino-5-fluoroisonicotinic acid (CAS: 884504-22-3 / Analogous isomers) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated antimicrobials.[1][][3][4] Its unique structural motif—combining a basic 2-amino pyridine ring, an acidic C4-carboxylic moiety, and a lipophilic yet electron-withdrawing C5-fluorine atom—creates a complex solubility profile governed by zwitterionic equilibria.[1][][3][4]

This guide provides a definitive technical analysis of its solubility behavior, offering researchers a rational basis for solvent selection in synthesis, purification, and formulation.[4] Unlike simple organic acids, this compound requires a nuanced approach balancing dielectric constants, pH, and temperature to avoid kinetic trapping during crystallization.[4]

Part 1: Physicochemical Basis of Solubility

To master the handling of 2-Amino-5-fluoroisonicotinic acid, one must understand the competing forces at the molecular level.[1][][3][4]

The Zwitterionic Equilibrium

In neutral organic solvents or water at neutral pH, the compound exists in equilibrium between its neutral form and its zwitterionic form (proton transfer from -COOH to the pyridine nitrogen or the exocyclic amine, depending on specific pKa values of the fluorinated ring).[4]

  • Implication: The crystal lattice energy is high due to strong intermolecular ionic bonding (Coulombic forces), rendering it poorly soluble in non-polar solvents like Hexane or Dichloromethane (DCM).[3][4]

The Fluorine Effect

The C5-fluorine atom introduces two critical modifications compared to the non-fluorinated parent (2-aminoisonicotinic acid):

  • Lipophilicity Modulation: Fluorine increases the logP slightly, improving solubility in organic solvents like Ethyl Acetate compared to the non-fluorinated analog, but not enough to make it freely soluble in hydrocarbons.[4]

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and the ring nitrogen, altering the pH range required for dissolution in aqueous media.[4]

Solvation Mechanism Visualization

The following diagram illustrates the solvation shell dynamics required to dissolve the crystal lattice.

SolvationMechanism cluster_mechanisms Solvation Drivers Solid Solid Crystal Lattice (Strong Ionic Interactions) Interaction Solute-Solvent Interaction Solid->Interaction Energy Barrier (Lattice Enthalpy) Solvent Solvent Selection Solvent->Interaction Dielectric Constant > 30 Dissolved Solvated Species (Free Ion/Molecule) Interaction->Dissolved H-Bond Disruption Polar Polar Aprotic (DMSO) Dipole-Dipole Polar->Interaction Protic Protic (MeOH) H-Bonding Protic->Interaction pH pH Adjustment Ionization Control pH->Interaction

Caption: Thermodynamic drivers for disrupting the crystal lattice of zwitterionic pyridine acids.

Part 2: Solvent Selection & Solubility Data[2]

The following data categorizes solvents based on their utility for reaction media, recrystallization, and workup.

Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingPrimary UtilityTechnical Notes
Polar Aprotic DMSO, DMF, DMAcHigh Reaction MediumBest for coupling reactions.[1][][3][4] Difficult to remove; requires aqueous workup.[3][4]
Polar Protic Methanol, EthanolModerate RecrystallizationSolubility increases significantly with heat.[][3][4] Good for "hot filtration" purification.[3][4]
Aqueous Acid 1M HCl, 1M H₂SO₄Very High Dissolution/WorkupForms the cationic hydrochloride salt.[3][4]
Aqueous Base 1M NaOH, 1M KOHVery High Dissolution/WorkupForms the anionic carboxylate salt.[3][4]
Ethers THF, 1,4-DioxaneLow-Moderate Co-solventUseful in mixtures with water or alcohols.[1][][3][4]
Chlorinated DCM, ChloroformVery Low WashingRemoves non-polar impurities; product remains solid.[][3][4]
Hydrocarbons Hexane, HeptaneInsoluble Anti-solventUsed to crash out product from reaction mixtures.[][3][4]
Critical Process Insight: The "pH Swing"

Due to the zwitterionic nature, the solubility curve in water is U-shaped.[4]

  • pH < 2: Soluble (Cationic form).[1][][3][4]

  • pH 3–5 (Isoelectric Point): Minimum Solubility (Precipitation zone).[1][][3][4]

  • pH > 8: Soluble (Anionic form).[1][][3][4]

Application: To purify crude material, dissolve in dilute NaOH (pH 10), filter to remove insoluble impurities, then slowly acidify to pH 4 to precipitate the pure zwitterion [1].[4]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine the precise saturation limit in a specific solvent at a defined temperature.[4]

Materials:

  • 2-Amino-5-fluoroisonicotinic acid (dry powder).[1][][3][4]

  • Target Solvent (HPLC Grade).[3][4]

  • 0.22 µm Syringe Filter (PTFE or Nylon).[3][4]

  • Analytical Balance.[3][4]

Workflow:

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Validation Check: Ensure solid is still visible.[3][4] If fully dissolved, add more solid.[4]

  • Filtration: Filter the supernatant through a 0.22 µm filter into a tared vial.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.[3][4]

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Objective: Purify crude material using a solvent/anti-solvent system.[3][4][5]

  • Dissolution: Suspend crude solid in Methanol (10 mL/g). Heat to reflux (65°C).[3][4]

  • Titration: If not fully dissolved, add Water dropwise at reflux until a clear solution is obtained.

  • Hot Filtration: Filter while hot to remove mechanical impurities.[3][4]

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent (Optional): If yield is low, add Ethyl Acetate or THF dropwise to induce further precipitation.[][3][4]

  • Isolation: Filter the crystals and wash with cold Ethyl Acetate.

Part 4: Decision Logic for Process Development

Use the following logic flow to select the correct solvent system for your specific application (Synthesis vs. Purification).

SolventSelection Start Start: Define Goal Goal Synthesis or Purification? Start->Goal Synth Synthesis (Reaction) Goal->Synth Purif Purification (Isolation) Goal->Purif Temp High Temp Required? Synth->Temp Method Method? Purif->Method DMSO Use DMSO or DMAc (High BP, High Sol) Temp->DMSO Yes (>80°C) THF Use THF or MeCN (Moderate Sol) Temp->THF No (<60°C) Recryst Recrystallization Method->Recryst Precip Acid/Base Precip Method->Precip System1 Methanol/Water or Ethanol Recryst->System1 System2 Dissolve in NaOH Precipitate with HCl Precip->System2

Caption: Decision matrix for solvent selection based on experimental intent.

References

  • ChemicalBook. (2025).[][3][4] 2-Fluoroisonicotinic acid Properties and Synthesis. Retrieved from [1][][3][4]

  • Sigma-Aldrich. (2025).[1][][3][4] 5-Amino-2-fluoroisonicotinic acid Safety Data Sheet. Retrieved from [1][][3][4]

  • National Institutes of Health (NIH). (2013).[3][4] Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate. PMC3726352.[3][4] Retrieved from [1][][3][4]

  • BOC Sciences. (2025).[][3][4] 2-Amino-6-fluoroisonicotinic Acid Properties. Retrieved from [1][][3][4]

Sources

Foundational

Whitepaper: A Physicochemical Deep Dive into 2-Amino-5-fluoroisonicotinic Acid: pKa, Acidity, and Ionization State

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-fluoroisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluoroisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular properties, particularly its acid-base dissociation constants (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to receptor binding affinity. This guide provides a comprehensive analysis of the factors governing the acidity of this molecule. By dissecting the electronic contributions of its constituent functional groups—the carboxylic acid, the pyridine ring nitrogen, the amino group, and the fluorine atom—we can predict its ionization behavior. Furthermore, this document outlines robust experimental and computational methodologies for the precise determination of its pKa values, offering field-proven insights for researchers.

Introduction: The Critical Role of pKa in Drug Design

The ionization state of a molecule at physiological pH is a cornerstone of its biological activity. The Henderson-Hasselbalch equation quantitatively links pH, pKa, and the ratio of protonated to deprotonated species, governing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. 2-Amino-5-fluoroisonicotinic acid presents a compelling case study in molecular design, incorporating a rich combination of functional groups that modulate its physicochemical properties.

This molecule is bifunctional, possessing both an acidic center (the carboxylic acid) and a basic center (the pyridine ring nitrogen). The presence of an electron-donating amino group and an electron-withdrawing fluorine atom creates a nuanced electronic environment that directly impacts the pKa values of these centers. Understanding this interplay is paramount for predicting molecular behavior in biological systems and for designing derivatives with optimized properties. This guide will therefore deconstruct the molecule's structure to predict its pKa values and provide standardized protocols for their empirical validation.

Deconstructing Acidity: A Substituent Effects Analysis

The acidity and basicity of the functional groups in 2-Amino-5-fluoroisonicotinic acid are best understood by comparing them to simpler, parent molecules. The pKa of pyridine's conjugate acid is approximately 5.2, while the pKa of isonicotinic acid is about 4.96 for the carboxylic acid proton.[1][2] The substituents at the 2- and 5-positions cause significant deviations from these baseline values.

Figure 1: Structure of 2-Amino-5-fluoroisonicotinic acid showing the key functional groups and their electronic effects.

The Isonicotinic Acid Backbone

Isonicotinic acid, or 4-pyridinecarboxylic acid, is the parent structure. It has two pKa values: one for the dissociation of the carboxylic acid proton (pKa₁ ≈ 3-5) and one for the protonation of the pyridine nitrogen (pKa₂ ≈ 1-2).[3][4] The electron-withdrawing nature of the pyridine ring makes the carboxylic acid more acidic than benzoic acid (pKa ≈ 4.2).

The 2-Amino Group: A Basicity Enhancer

The amino group at the 2-position is a powerful electron-donating group through resonance (+R effect). It delocalizes its lone pair of electrons into the pyridine ring, increasing the electron density on the ring nitrogen. This increased electron density makes the nitrogen a stronger proton acceptor, thereby increasing its basicity. For instance, the pKa of 2-aminopyridine is 6.86, a significant increase from pyridine's 5.2.[5][6] We can therefore expect the amino group to substantially raise the pKa of the pyridine nitrogen in our target molecule.

The 5-Fluoro Group: An Acidity Enhancer

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule.

  • Effect on Pyridine Nitrogen : The -I effect of the fluorine atom at the 5-position (meta to the nitrogen) will withdraw electron density from the ring. This makes the nitrogen's lone pair less available for protonation, thus decreasing its basicity (lowering its pKa).

  • Effect on Carboxylic Acid : The -I effect will also pull electron density away from the carboxylate group, stabilizing the conjugate base (R-COO⁻) formed after deprotonation. This stabilization facilitates the release of the proton, making the carboxylic acid more acidic (lowering its pKa).

Predicting the pKa Values

By synthesizing these effects, we can make educated predictions for the two primary pKa values of 2-Amino-5-fluoroisonicotinic acid:

  • pKa₁ (Carboxylic Acid) : Starting with isonicotinic acid (pKa ≈ 4.96), the electron-withdrawing fluorine will lower this value, while the electron-donating amino group will slightly raise it. The inductive effect of fluorine is generally stronger and more influential on the acidity of the nearby carboxylic acid. Therefore, we predict a pKa₁ in the range of 3.0 - 4.0 .

  • pKa₂ (Pyridine Nitrogen) : Starting with pyridine (pKa ≈ 5.2), the 2-amino group provides a substantial increase in basicity (as seen in 2-aminopyridine, pKa 6.86).[7] The 5-fluoro group will counteract this, but its meta-position lessens the impact compared to an ortho or para substituent. The net result will be a pyridine ring that is more basic than pyridine but less basic than 2-aminopyridine. We predict a pKa₂ in the range of 5.5 - 6.5 .

CompoundFunctional GroupExperimental pKaReference
Isonicotinic AcidCarboxylic Acid4.96[2][3]
PyridinePyridinium ion5.2[1]
2-AminopyridinePyridinium ion6.86[5][6]
2-Amino-5-fluoroisonicotinic Acid Carboxylic Acid (Predicted) 3.0 - 4.0 N/A
2-Amino-5-fluoroisonicotinic Acid Pyridinium ion (Predicted) 5.5 - 6.5 N/A

Table 1: Comparison of experimental pKa values of related compounds used for prediction.

Methodologies for Empirical pKa Determination

While predictions are invaluable, experimental determination provides definitive pKa values. The following protocols are industry standards, designed for accuracy and reproducibility.

Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Causality : The principle rests on the fact that the pH changes most slowly when the concentrations of the acid and its conjugate base are equal (i.e., at the half-equivalence point), which corresponds directly to the pKa. For a molecule with two pKa values, the titration curve will exhibit two such buffer regions.

Step-by-Step Protocol:

  • Preparation : Prepare a ~10 mM solution of 2-Amino-5-fluoroisonicotinic acid in CO₂-free deionized water. If solubility is limited, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKa*) which must be noted.

  • Calibration : Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a micro-stir bar. Blanket the solution with an inert gas (N₂ or Ar) to prevent CO₂ absorption.

  • Titration : Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a precision burette. Record the pH after each incremental addition of titrant.

  • Data Analysis : Plot pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions on the curve. Alternatively, a derivative plot (dpH/dV vs. V) will show peaks at the equivalence points, and the half-equivalence volumes can be used to find the pKa values from the original curve.

cluster_workflow Potentiometric Titration Workflow prep 1. Prepare Analyte Solution (~10 mM in CO₂-free water) calib 2. Calibrate pH Meter (3-point calibration) prep->calib setup 3. Assemble Titration Cell (Jacketed beaker, N₂ blanket) calib->setup titrate 4. Titrate with NaOH (Record pH vs. Volume) setup->titrate analyze 5. Analyze Data (Plot pH vs. V, find midpoints) titrate->analyze result Determine pKa₁ & pKa₂ analyze->result

Figure 2: Standard workflow for experimental pKa determination via potentiometric titration.

Spectrophotometric (UV-Metric) Titration

This method is ideal for compounds that possess a chromophore whose UV-Vis absorbance spectrum changes upon protonation or deprotonation.

Causality : According to Beer's Law, absorbance is proportional to concentration. As the pH of the solution is varied, the ratio of the different ionic species changes, leading to a measurable change in the absorbance spectrum. By monitoring absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[8]

Step-by-Step Protocol:

  • Wavelength Selection : Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelength(s) of maximum absorbance difference (λ_max).

  • Buffer Preparation : Prepare a series of buffers with precisely known pH values, spanning the range of interest (e.g., from pH 2 to 8).

  • Measurement : Prepare a set of solutions with a constant concentration of the analyte, each in a different buffer from the series.

  • Data Collection : Measure the absorbance of each solution at the pre-determined λ_max.

  • Data Analysis : Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the appropriate equation to solve for the pKa, which corresponds to the inflection point of the curve.

Computational (In Silico) Prediction

Modern computational chemistry offers powerful tools for predicting pKa values, which is particularly useful for high-throughput screening of virtual compounds.[9][10]

Methodology :

  • Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., CPCM) can be used.[11][12] The pKa is calculated by determining the Gibbs free energy change of the deprotonation reaction in a thermodynamic cycle. While computationally intensive, this approach can yield highly accurate results with mean absolute errors of less than 0.5 pKa units.[13]

  • Quantitative Structure-Activity Relationship (QSAR) : These models are built by correlating the known pKa values of a large set of training compounds with calculated molecular descriptors.[10] Once trained, the model can rapidly predict the pKa for new molecules.

Ionization Profile and Species Distribution

With the predicted pKa values (pKa₁ ≈ 3.5, pKa₂ ≈ 6.0), we can visualize the dominant ionic species of 2-Amino-5-fluoroisonicotinic acid at different pH values.

  • pH < 3.5 (e.g., stomach pH ~2) : Both the carboxylic acid and the pyridine nitrogen are protonated. The molecule exists predominantly as a cation .

  • 3.5 < pH < 6.0 (e.g., small intestine) : The carboxylic acid is deprotonated (COO⁻), but the pyridine nitrogen remains protonated (NH⁺). The molecule exists predominantly as a zwitterion .

  • pH > 6.0 (e.g., blood pH ~7.4) : The carboxylic acid is deprotonated (COO⁻), and the pyridine nitrogen is neutral. The molecule exists predominantly as an anion .

Cation Cationic (pH < pKa₁) Zwitterion Zwitterionic (pKa₁ < pH < pKa₂) Cation->Zwitterion + H⁺ (pKa₁) Anion Anionic (pH > pKa₂) Zwitterion->Anion + H⁺ (pKa₂)

Figure 3: Predominant ionization states of 2-Amino-5-fluoroisonicotinic acid as a function of pH.

Conclusion

The acidity and pKa of 2-Amino-5-fluoroisonicotinic acid are governed by a sophisticated interplay of inductive and resonance effects from its functional groups. The electron-donating amino group significantly increases the basicity of the pyridine nitrogen, while the electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid and tempers the basicity of the nitrogen. Based on this analysis, the molecule is predicted to have a pKa₁ (acid) in the range of 3.0-4.0 and a pKa₂ (base) in the range of 5.5-6.5. This profile indicates that the molecule will exist primarily as a zwitterion or an anion under typical physiological conditions. For drug development professionals, a precise, empirical determination of these values using robust methods like potentiometric or spectrophotometric titration is a critical step in optimizing the ADME properties and overall efficacy of any resulting therapeutic agent.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from EPA National Service Center for Environmental Publications. [Link: https://nepis.epa.gov/Exe/ZyNET.exe/P100D06A.TXT?ZyActionD=ZyDocument&Client=EPA&Index=2000+Thru+2005&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C00thru05%5CTxt%5C00000013%5CP100D06A.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from Scribd. [Link: https://www.scribd.com/document/429735959/effect-of-substituents-on-basicity-of-pyridine]
  • Merck Index. (n.d.). Isonicotinic Acid. As cited on various chemical supplier websites.
  • Keith, J. A., et al. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Journal of Chemical Theory and Computation. [Link: https://pubs.acs.org/doi/10.1021/ct300295g]
  • Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/17073456/]
  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopyridine]
  • ChemicalBook. (n.d.). Isonicotinic acid CAS#: 55-22-1. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9852852.htm]
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link: https://www.quora.com/Among-2-aminopyridine-and-4-aminopyridine-which-is-more-basic]
  • Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF on ResearchGate. [Link: https://www.researchgate.net/publication/6634720_Theoretical_prediction_of_relative_and_absolute_pKa_values_of_aminopyridines]
  • Scribd. (n.d.). Isonicotinic Acid pKa Study. [Link: https://www.scribd.com/doc/135763583/Isonicotinic-Acid-pKa-Study]
  • Chemical Register. (n.d.). Isonicotinic acid(55-22-1)MSDS. [Link: https://www.chemicalregister.com/Isonicotinic+acid/cas-55-22-1/MSDS/64860/]
  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Isonicotinic-acid]
  • Johnson, C. D., & Ellam, G. B. (1973). Substituent effects on the basicity of pyridine. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00964a034]
  • ResearchGate. (2016). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link: https://www.researchgate.
  • Seybold, P. G., & Baldasare, C. A. (2020). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767351/]
  • Van der Schans, M., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2801009/]

Sources

Exploratory

Comprehensive Guide to 2-Amino-5-fluoroisonicotinic Acid Crystal Structure Analysis

Executive Summary 2-Amino-5-fluoroisonicotinic acid represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents where the pyridine nitrogen and f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-fluoroisonicotinic acid represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents where the pyridine nitrogen and fluorine substitution modulate metabolic stability and pKa.

This technical guide provides a rigorous framework for the solid-state characterization of this molecule. Unlike simple organic acids, this compound presents unique crystallographic challenges—specifically the potential for zwitterionic tautomerism (pyridinium-carboxylate formation) and fluorine-mediated supramolecular assembly . The following analysis synthesizes protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and advanced structural refinement.

Chemical Context & Structural Predicates[1][2]

Before initiating diffraction experiments, one must understand the structural drivers likely to dictate the crystal packing.

  • Fluorine Effect: The C5-fluorine atom is not merely a steric placeholder; it acts as a weak hydrogen bond acceptor and induces electronic repulsion that flattens the pyridine ring, enhancing

    
    -stacking potential.
    
  • Proton Transfer Potential: The basicity of the pyridine nitrogen (N1) combined with the acidity of the carboxylic acid (C4-COOH) creates a competition between the neutral form and the zwitterionic form .

    • Neutral:

      
       (Acid-Acid dimers)
      
    • Zwitterionic:

      
       (Charge-assisted H-bonds)
      

Expert Insight: In analogous structures like 2-amino-5-fluorobenzoic acid, neutral dimers dominate. However, the increased basicity of the pyridine ring in the isonicotinic derivative shifts the equilibrium, requiring careful inspection of difference Fourier maps for proton assignment on N1 vs. O.

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality single crystals of amino-pyridine carboxylic acids is non-trivial due to their low solubility in non-polar solvents and high lattice energy.

Methodology: Controlled pH Shift Evaporation

This protocol favors the formation of thermodynamically stable polymorphs suitable for XRD.

  • Dissolution: Suspend 20 mg of the compound in 2 mL of Methanol:Water (80:20) .

  • Solubilization: Add 1M HCl dropwise until the solution becomes clear (protonation of the amine).

  • Neutralization Gradient: Place the vial inside a larger jar containing Ammonium Hydroxide (vapor diffusion). The slow diffusion of

    
     vapor will slowly neutralize the solution, reducing solubility and promoting nucleation near the isoelectric point.
    
  • Harvesting: Monitor for colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) after 48–72 hours.

Workflow Visualization

CrystallizationWorkflow Start Raw Compound (Powder) Solvent Dissolution (MeOH:H2O + HCl) Start->Solvent Protonation Diffusion Vapor Diffusion (NH3 Gas) Solvent->Diffusion Slow Neutralization Nucleation Nucleation (Isoelectric Point) Diffusion->Nucleation Supersaturation Harvest Crystal Harvest (Microscopy Selection) Nucleation->Harvest 48-72h

Figure 1: Vapor diffusion workflow utilizing pH-shift to drive controlled crystallization.

Data Acquisition & Structure Solution

Instrumental Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the fluorine atom, though Cu is acceptable for very small crystals.
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the fluorine atom and resolve H-bond positions).

  • Resolution: Collect data to at least

    
     Å resolution to ensure precise bond length determination.
    
Refinement Strategy (SHELXL/OLEX2)

The critical step in refining this structure is the correct assignment of the fluorine atom and the protons.

  • Space Group Determination: Expect monoclinic systems (

    
    ) or triclinic (
    
    
    
    ), common for planar aromatic acids.
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Fluorine Assignment: The F atom will appear as the second heaviest peak after Oxygen. Verify assignment by checking thermal ellipsoids; if the ellipsoid is elongated or non-positive definite, consider F/H disorder or rotational disorder.

  • Hydrogen Handling:

    • Carbon-bound H: Place in calculated geometric positions (Riding model).

    • Heteroatom H (N, O):Locate in Difference Fourier Map. This is non-negotiable. You must experimentally locate the H atoms to confirm if the molecule is a zwitterion or neutral species.

Structure Solution Logic

StructureSolution Data XRD Data Collection (100 K) SpaceGroup Space Group Determination (XPREP/Lattice) Data->SpaceGroup Phasing Phasing (SHELXT) Initial Model SpaceGroup->Phasing Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Check Difference Fourier Map (Find H-atoms) Refinement->Check Validation CheckCIF & Publication Refinement->Validation R1 < 5% Check->Refinement Adjust Model

Figure 2: Iterative refinement logic emphasizing the critical step of H-atom location via Fourier maps.

Structural Analysis & Discussion

Once the structure is solved, the analysis must focus on the intermolecular interactions that define the material's physicochemical properties.

The Carboxylic Acid Dimer (Supramolecular Synthon)

In the neutral form, 2-amino-5-fluoroisonicotinic acid is expected to form the classic centrosymmetric dimer


 motif.
  • Metric: Measure the

    
     distance. A typical range is 2.60 – 2.65 Å .
    
  • Deviation: If the structure is zwitterionic, this dimer is replaced by

    
     chains (Head-to-Tail).
    
Fluorine Interactions

Fluorine is a "hard" atom that rarely participates in strong hydrogen bonds but directs packing via electrostatics.

  • C-F...H Interactions: Look for short contacts (< 2.5 Å) between the F atom and aromatic protons of neighboring rings. These weak interactions often stabilize the layer structure.

  • F...F Contacts: Check for Type I (symmetrical) or Type II (L-shaped) halogen-halogen contacts. These are critical for understanding the lattice energy and melting point.

Data Reporting Template

Summarize your findings using the standard crystallographic table format below.

ParameterDescription / Target Value
Empirical Formula

Crystal System Likely Monoclinic
Space Group Likely

Temperature 100(2) K
Z (Formula Units) 4 (typical for

)
R-Factor (R1) Target < 0.05 (5%)
Goodness of Fit (GooF) Target ~ 1.05
Key H-Bond (

)
~2.63 Å (COOH dimer)

Pharmaceutical Implications[5][6]

For drug development professionals, the crystal structure reveals:

  • Solubility Profile: A zwitterionic lattice generally exhibits higher melting points and lower solubility in organic solvents compared to the neutral form.

  • Polymorphism Risk: If the

    
     (pyridine) bond energy is close to the 
    
    
    
    (acid dimer) energy, the system is prone to polymorphism. Concomitant polymorph screening is recommended if the refinement shows disordered protons.

References

  • Grover, G., et al. (2013). Crystal structure and hydrogen-bond geometry of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. Link

    • Context: Provides the structural baseline for the benzene-analog, establishing expected F-
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The authoritative standard for the refinement protocols described in Section 3.
  • Desiraju, G. R. (2002). Hydrogen bonding in supramolecular functions and crystallography. Accounts of Chemical Research. Link

    • Context: Theoretical grounding for the "Supramolecular Synthon" analysis of the carboxylic acid dimers.
  • Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.[1]

    • Context: Source for the H-atom treatment str

Sources

Foundational

2-Amino-5-fluoroisonicotinic acid reactivity of amino group

Technical Guide: Reactivity & Synthetic Utility of 2-Amino-5-fluoroisonicotinic Acid Executive Summary 2-Amino-5-fluoroisonicotinic acid is a highly specialized, bifunctional pyridine scaffold characterized by a "meta-di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity & Synthetic Utility of 2-Amino-5-fluoroisonicotinic Acid

Executive Summary 2-Amino-5-fluoroisonicotinic acid is a highly specialized, bifunctional pyridine scaffold characterized by a "meta-disposition" of its reactive centers (2-amino and 4-carboxyl). Unlike its isomer 2-aminonicotinic acid (which allows direct cyclization), this molecule serves as a divergent intermediate. Its reactivity is dominated by the electronic push-pull between the electron-donating amino group and the electron-withdrawing pyridine nitrogen, carboxyl group, and fluorine atom. This guide details the protocols for overcoming its inherent nucleophilic deactivation and leveraging its structure for chemoselective functionalization in kinase inhibitor design.

Part 1: Electronic Landscape & Nucleophilicity

To design successful syntheses, one must first quantify the electronic environment of the 2-amino group.

The Deactivation Cascade: The amino group at position 2 is significantly less nucleophilic than an aniline equivalent due to three compounding factors:

  • Ring Nitrogen Resonance: The lone pair on the exocyclic amine (

    
    ) delocalizes onto the endocyclic pyridine nitrogen (N1), creating an amidine-like character.
    
  • Inductive Withdrawal (5-F): The fluorine atom at position 5 exerts a strong inductive effect (

    
    ), pulling electron density through the 
    
    
    
    -framework, further lowering the
    
    
    of the conjugate acid.
  • Field Effect (4-COOH): The adjacent electron-withdrawing carboxyl group stabilizes negative charge density on the ring, making the amine lone pair less available for electrophilic attack.

Data Summary: Comparative Electronic Properties

Property Aniline 2-Aminopyridine 2-Amino-5-fluoroisonicotinic Acid
Approx. pKa (Conjugate Acid) 4.6 6.86 ~2.5 - 3.0 (Predicted)
Nucleophilicity High Moderate Low (Deactivated)

| Primary Reactivity | Acylation, Alkylation | Acylation (requires activation) | Directed Ortho-Metallation / Halogenation |

Part 2: Chemoselective Acylation & Amide Coupling

The Challenge: Standard coupling reagents (e.g., EDC/HOBt) often fail to drive the reaction with the 2-amino group due to its low nucleophilicity. Furthermore, the unprotected 4-COOH presents a self-reaction risk (polymerization).

Protocol 1: Chemoselective Amide Formation Objective: Functionalize the 2-amino group while preserving the 4-carboxyl group for later stages.

Step-by-Step Methodology:

  • Ester Protection:

    • Reagents:

      
       (2.0 equiv), 
      
      
      
      (Solvent).
    • Procedure: Reflux 2-amino-5-fluoroisonicotinic acid in methanol with thionyl chloride for 4 hours.

    • Mechanism: In situ generation of

      
       catalyzes Fischer esterification. The 5-F group stabilizes the intermediate.
      
    • Yield Target: >90% Methyl 2-amino-5-fluoroisonicotinate.

  • Hard-Nucleophile Activation (The "Acyl Fluoride" or "Acid Chloride" Route):

    • Note: Standard active esters (NHS) are too weak.

    • Reagents: Acid Chloride (

      
      ), Pyridine (Base/Solvent), DMAP (Catalyst, 0.1 equiv).
      
    • Procedure: Dissolve the methyl ester from Step 1 in dry pyridine. Add DMAP.[1] Dropwise add the acid chloride at

      
      , then heat to 
      
      
      
      .
    • Why this works: Pyridine acts as a proton sponge. DMAP forms a highly reactive

      
      -acylpyridinium intermediate that is susceptible enough to be attacked even by the deactivated 2-amino group.
      
  • Hydrolysis (Optional):

    • Reagents:

      
      , 
      
      
      
      .
    • Result: Returns the 4-COOH, now with the 2-position acylated (e.g., 2-amido-5-fluoroisonicotinic acid).

Part 3: Scaffold Diversification via Diazotization (Sandmeyer)

The 2-amino group is an excellent "dummy" group. It can be used to direct halogenation to the C3 position and then be removed or replaced.

Protocol 2: Halogen Exchange (Sandmeyer) Objective: Convert the


 to a halogen (Cl/Br) to create a 2-halo-isonicotinic acid derivative (valuable for Buchwald-Hartwig couplings).

Safety Warning: Diazonium salts of pyridines are unstable and can decompose explosively if allowed to dry. Keep in solution at low temperatures.

  • Diazotization:

    • Medium:

      
       (aq) or conc. 
      
      
      
      .[2][3][4]
    • Reagent:

      
       (1.1 equiv) in water.
      
    • Temperature: Maintain strictly at

      
       to 
      
      
      
      .
    • Observation: The solution turns clear yellow/orange as the diazonium salt forms.

  • Substitution:

    • Reagent:

      
       (for Bromide) or 
      
      
      
      (for Chloride).
    • Procedure: Add the cold diazonium solution slowly into a stirring solution of the copper(I) halide in corresponding acid.

    • Workup: Neutralize with

      
       carefully (avoiding foaming) and extract with EtOAc.
      

Part 4: C3-Directed Functionalization (The "Ortho" Strategy)

Since the 2-amino and 4-carboxyl groups are meta, they cannot cyclize directly. However, the 2-amino group is an ortho-para director . It activates position 3 (ortho) and position 5 (para, but blocked by Fluorine). Therefore, all electrophilic substitution is directed exclusively to Position 3.

Workflow Visualization: This pathway allows the synthesis of Pyrido[3,4-d]pyrimidines by introducing a carbon or nitrogen at C3.

ReactivityPathways Core 2-Amino-5-fluoro- isonicotinic Acid Ester Methyl Ester Protection Core->Ester SOCl2, MeOH Sandmeyer 2-Halo-5-fluoro- isonicotinic Acid Core->Sandmeyer NaNO2, HX, CuX (Diazotization) Amide 2-Amido Derivative (Kinase Hinge Binder) Ester->Amide R-COCl, DMAP (Acylation) C3_Sub C3-Electrophilic Substitution (X/NO2) Ester->C3_Sub NBS or HNO3 (Directed by NH2) Cyclized Pyrido[4,3-d]pyrimidine Scaffold C3_Sub->Cyclized Reduction + Cyclization (Urea)

Figure 1: Divergent synthetic pathways from the 2-amino-5-fluoroisonicotinic acid core. Note the critical role of C3-substitution for bicyclic ring formation.

Protocol 3: C3-Halogenation (Preparation for Cyclization)

  • Substrate: Methyl 2-amino-5-fluoroisonicotinate.

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.05 equiv).
    
  • Solvent: Acetonitrile (polar aprotic favors ionic mechanism).

  • Condition:

    
     to RT, 1 hour.
    
  • Outcome: The amino group directs the Bromine to the C3 position (ortho), yielding Methyl 2-amino-3-bromo-5-fluoroisonicotinate .

    • Significance: This intermediate now has functional groups at 2, 3, and 4. The 3-Bromo and 4-Ester are ortho, allowing for metal-catalyzed coupling or cyclization strategies to form fused rings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737701, 2-Amino-5-fluoropyridine. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5] Organic & Biomolecular Chemistry.[1][5][6] Retrieved from [Link]

  • Khattab, R., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate... and pyrido[2,3-d]pyrimidine derivatives. Chemistry Central Journal. Retrieved from [Link]

  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Exploratory

2-Amino-5-fluoroisonicotinic acid reactivity of carboxylic acid

An In-Depth Technical Guide to the Carboxylic Acid Reactivity of 2-Amino-5-fluoroisonicotinic Acid Authored by a Senior Application Scientist Abstract 2-Amino-5-fluoroisonicotinic acid is a pivotal structural motif in mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Carboxylic Acid Reactivity of 2-Amino-5-fluoroisonicotinic Acid

Authored by a Senior Application Scientist

Abstract

2-Amino-5-fluoroisonicotinic acid is a pivotal structural motif in modern medicinal chemistry, serving as a versatile building block for a range of therapeutic agents.[1][2] The strategic placement of the amino, fluoro, and carboxylic acid groups on the pyridine ring imparts a unique electronic and steric profile, governing its synthetic utility. This technical guide provides an in-depth exploration of the reactivity of the carboxylic acid moiety. We will dissect the electronic influences of the ring substituents and detail the core transformations—esterification, amidation, and reduction—underpinned by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Molecular Structure and Electronic Landscape

The reactivity of the carboxylic acid at the C4 position of the pyridine ring is fundamentally modulated by the interplay of the substituents at C2 and C5.

  • Fluorine (C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[3] This effect propagates through the sigma bonds of the pyridine ring, increasing the electrophilicity of the entire system, including the carbonyl carbon of the carboxylic acid. This enhanced electrophilicity makes the carboxyl group more susceptible to nucleophilic attack.[4]

  • Amino Group (C2): The amino group possesses a lone pair of electrons and can exert a positive mesomeric, or resonance, effect (+M), donating electron density into the aromatic ring. However, its ability to donate into the carboxylic acid group is indirect. Its primary electronic influence is on the overall electron density of the pyridine ring.

  • Pyridine Nitrogen (N1): The nitrogen atom within the aromatic ring is inherently electron-withdrawing, further contributing to the electrophilic character of the ring carbons and, by extension, the attached carboxyl group.

The cumulative effect is a carboxylic acid group that is "activated" towards nucleophilic acyl substitution compared to a simple benzoic acid. The dominant electron-withdrawing nature of the fluorine atom and the ring nitrogen outweighs the donating effect of the amino group, making the carbonyl carbon a prime target for reaction.

G cluster_0 Electronic Influences on Carboxylic Acid Reactivity F Fluorine (C5) Strong Inductive Effect (-I) COOH Carboxylic Acid (C4) Reaction Center F->COOH Increases Carbonyl Electrophilicity NH2 Amino Group (C2) Resonance Effect (+M) NH2->COOH Slightly Attenuates Electrophilicity (minor effect) N Pyridine Nitrogen (N1) Inductive Effect (-I) N->COOH Increases Carbonyl Electrophilicity G start Starting Materials (Acid, Amine, Catalyst) reflux Azeotropic Reflux (Toluene, Dean-Stark) start->reflux Heat monitor Reaction Monitoring (TLC / LC-MS) reflux->monitor Sample monitor->reflux Incomplete workup Aqueous Workup (Acid/Base Washes) monitor->workup Complete purify Purification (Column Chromatography) workup->purify

Sources

Foundational

The Strategic Imperative of Fluorine Substitution in Isonicotinic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This in-depth technical guide explores the multifaceted effects of fluorine substitution in isonicotinic acid derivatives, a class of compounds with a rich history in therapeutic development, most notably as the basis for the anti-tubercular drug isoniazid. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind fluorine substitution, its impact on key molecular properties, and the subsequent influence on biological activity. We will delve into the effects on acidity (pKa) and lipophilicity (logP), metabolic stability, and provide concrete examples of how these modifications translate to altered pharmacological profiles. Detailed experimental protocols for the synthesis of fluorinated isonicotinic acid derivatives and the evaluation of their properties are also presented, equipping researchers with the practical knowledge to apply these principles in their own drug discovery programs.

Introduction: The Enduring Relevance of the Isonicotinic Acid Scaffold and the Rise of Fluorine

Isonicotinic acid, a simple pyridine-4-carboxylic acid, is a versatile scaffold that has given rise to a multitude of biologically active compounds.[1] Its most famous derivative, isonicotinic acid hydrazide (isoniazid), remains a first-line treatment for tuberculosis, a testament to the therapeutic potential of this heterocyclic core.[2] The inherent properties of the pyridine ring, including its ability to participate in hydrogen bonding and its metabolic susceptibility, make it a prime candidate for chemical modification to optimize drug-like properties.

In recent decades, the introduction of fluorine into drug candidates has emerged as a leading strategy for enhancing pharmacokinetic profiles and potency.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's electronic and steric landscape.[3] This guide will dissect the specific consequences of introducing fluorine into the isonicotinic acid framework.

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine onto the isonicotinic acid ring system instigates significant changes in the molecule's fundamental physicochemical properties, namely its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen.[4] Placing a fluorine atom on the pyridine ring lowers the pKa of the carboxylic acid, making it a stronger acid. This is due to the inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[4]

CompoundStructurepKa (experimental)
Isonicotinic Acid4.96[5][6]
2-Fluoroisonicotinic AcidNot available
3-Fluoroisonicotinic AcidNot available
Tuning Lipophilicity (logP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial factor for membrane permeability and overall bioavailability. The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or fluorine-containing groups can have varied effects.[7]

CompoundStructurelogP (Computed, XLogP3)
Isonicotinic Acid0.4[8]
2-Fluoroisonicotinic Acid0.8[9]
3-Fluoroisonicotinic AcidNot available

Table 2: Comparison of computed logP values. The computed data suggests that the introduction of a fluorine atom at the 2-position increases the lipophilicity of isonicotinic acid.

Enhancing Metabolic Stability: The "Fluorine Shield"

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[10][11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3] By strategically placing fluorine at known metabolic "hot spots," chemists can effectively block or slow down oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[10]

The metabolism of isoniazid, for instance, primarily occurs via acetylation by N-acetyltransferase 2 (NAT2).[5][6] While direct fluorination of the pyridine ring may not directly block this acetylation, it can influence the overall electronic properties of the molecule, potentially affecting its interaction with metabolizing enzymes.

Isonicotinic Acid Derivative Isonicotinic Acid Derivative Metabolically Vulnerable Site (C-H) Metabolically Vulnerable Site (C-H) Isonicotinic Acid Derivative->Metabolically Vulnerable Site (C-H) Susceptible to Oxidation Metabolite Metabolite Metabolically Vulnerable Site (C-H)->Metabolite CYP450 Enzymes Fluorinated Isonicotinic Acid Derivative Fluorinated Isonicotinic Acid Derivative Metabolically Shielded Site (C-F) Metabolically Shielded Site (C-F) Fluorinated Isonicotinic Acid Derivative->Metabolically Shielded Site (C-F) Resistant to Oxidation Reduced Metabolism Reduced Metabolism Metabolically Shielded Site (C-F)->Reduced Metabolism

Caption: Fluorination as a metabolic shield.

Structure-Activity Relationship (SAR): A Case Study in Antitubercular Activity

The ultimate goal of fluorine substitution is to improve the biological activity and therapeutic index of a drug candidate. The changes in physicochemical properties and metabolic stability directly translate to altered interactions with biological targets. A compelling case study is the comparison of isoniazid with its 2-fluoro derivative.

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG) to exert its antitubercular effect by inhibiting the InhA enzyme, which is involved in mycolic acid synthesis.[2] Studies have shown that 2-fluoroisonicotinic acid hydrazide (2-F-INH) exhibits significantly reduced activity against Mycobacterium tuberculosis compared to isoniazid.[8]

CompoundMIC against M. tuberculosis H37Rv (µg/mL)
Isoniazid (INH)0.025[8]
2-Fluoroisonicotinic Acid Hydrazide (2-F-INH)8[8]

Table 3: Comparative antitubercular activity. The data clearly demonstrates the detrimental effect of 2-fluorination on the antitubercular potency of isoniazid.

This reduced activity can be attributed to the fact that 2-F-INH is a weaker inhibitor of the InhA enzyme.[8] This example underscores the critical importance of the position of fluorine substitution and highlights that fluorination does not universally lead to improved biological activity.

cluster_INH Isoniazid (INH) cluster_2FINH 2-Fluoro-INH INH INH Activated INH Activated INH INH->Activated INH KatG InhA InhA Activated INH->InhA Strong Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis 2-F-INH 2-F-INH Activated 2-F-INH Activated 2-F-INH 2-F-INH->Activated 2-F-INH KatG Activated 2-F-INH->InhA Weak Inhibition Bacterial Cell Wall Bacterial Cell Wall Mycolic Acid Synthesis->Bacterial Cell Wall

Caption: Impact of 2-fluorination on InhA inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of fluorinated isonicotinic acid derivatives and the evaluation of their key properties.

Synthesis of Fluorinated Isonicotinic Acid Derivatives

5.1.1. Synthesis of 2-Fluoroisonicotinic Acid

This protocol describes the oxidation of 2-fluoro-4-methylpyridine.

Materials:

  • 2-Fluoro-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Pyridine

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add 2-fluoro-4-methylpyridine (45 mmol) and KOH (17 mmol) followed by pyridine (50 mL) as the solvent.[12]

  • Heat the reaction mixture to reflux.[12]

  • Add potassium permanganate (127 mmol) in batches over 30 minutes at reflux temperature.[12]

  • Continue to heat the reaction mixture at reflux for 1.5 hours after the addition is complete.[12]

  • Cool the mixture to room temperature in an ice bath.[12]

  • Add water (100 mL) to the cooled mixture and adjust the pH to 1 with concentrated hydrochloric acid.[12]

  • Add ethyl acetate (100 mL) and remove any insoluble material by filtration.[12]

  • Extract the aqueous phase twice with ethyl acetate (100 mL each).[12]

  • Combine the ethyl acetate phases and dry over magnesium sulfate.[12]

  • Concentrate the dried organic phase under reduced pressure to yield 2-fluoroisonicotinic acid.[12]

5.1.2. Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol involves the nucleophilic aromatic substitution of a nitro group with fluoride.

Materials:

  • Methyl 3-nitropyridine-4-carboxylate

  • Cesium fluoride (CsF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Distilled water

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (0.681 mmol) and CsF (3.406 mmol) to anhydrous DMSO (6 mL).[13]

  • Heat the reaction mixture at 120 °C for 90 minutes.[13]

  • Monitor the reaction for completion by thin-layer chromatography (4:1 EtOAc/pentane).[13]

  • Add distilled water (20 mL) to the reaction mixture and extract with EtOAc (3 x 20 mL).[13]

  • Combine the organic extracts and concentrate in vacuo.[13]

  • Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.[13]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to determine the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]

Materials:

  • Test compound (e.g., isonicotinic acid hydrazide, 2-fluoroisonicotinic acid hydrazide)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[10]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[10]

Prepare Reagents Prepare Reagents Pre-incubation\n(Liver Microsomes + Buffer) Pre-incubation (Liver Microsomes + Buffer) Prepare Reagents->Pre-incubation\n(Liver Microsomes + Buffer) Initiate Reaction\n(Add Compound + NADPH) Initiate Reaction (Add Compound + NADPH) Pre-incubation\n(Liver Microsomes + Buffer)->Initiate Reaction\n(Add Compound + NADPH) Time-course Sampling Time-course Sampling Initiate Reaction\n(Add Compound + NADPH)->Time-course Sampling Quench Reaction\n(Acetonitrile) Quench Reaction (Acetonitrile) Time-course Sampling->Quench Reaction\n(Acetonitrile) Protein Precipitation\n(Centrifugation) Protein Precipitation (Centrifugation) Quench Reaction\n(Acetonitrile)->Protein Precipitation\n(Centrifugation) LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation\n(Centrifugation)->LC-MS/MS Analysis Data Analysis\n(ln[% remaining] vs. time) Data Analysis (ln[% remaining] vs. time) LC-MS/MS Analysis->Data Analysis\n(ln[% remaining] vs. time) Calculate t½ and CLint Calculate t½ and CLint Data Analysis\n(ln[% remaining] vs. time)->Calculate t½ and CLint

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into isonicotinic acid derivatives offers a powerful and versatile approach to fine-tune their physicochemical properties and pharmacokinetic profiles. As demonstrated, fluorination can significantly impact acidity, lipophilicity, and metabolic stability. However, the effect on biological activity is highly dependent on the position of the fluorine atom and the specific biological target, as exemplified by the reduced antitubercular activity of 2-fluoroisoniazid. This technical guide provides a foundational understanding of the principles governing fluorine substitution in this important class of compounds, along with practical experimental guidance. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of novel isonicotinic acid-based therapeutics with improved drug-like properties.

References

  • Ordonez, A. A., et al. (2012). Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6284–6290.
  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ulle, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2006(2), M459.
  • Merck Index. (n.d.). Isonicotinic Acid. In The Merck Index* Online.
  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Retrieved from a relevant BenchChem technical guide.
  • PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227.
  • Food and Drug Administration. (n.d.). Drug Development and Drug Interactions.
  • Peloquin, C. A. (2002). Therapeutic drug monitoring in the treatment of tuberculosis. Drugs, 62(15), 2169-2183.
  • Donald, P. R., & McIlleron, H. (2007). Antituberculosis drugs. Meyler's side effects of drugs: the international encyclopedia of adverse drug reactions and interactions, 16, 133-163.
  • Kiser, J. J., et al. (2012). Review of the clinical pharmacokinetics of antituberculosis drugs. Tuberculosis, 92(4), 281-296.
  • StatPearls. (2024, February 16). Isoniazid. In StatPearls.
  • BenchChem. (n.d.). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from a relevant BenchChem technical guide.
  • PubChem. (n.d.). 2-Fluoroisonicotinic acid. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Retrieved from a relevant BenchChem technical guide.
  • ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds.
  • MDPI. (2021, February 26). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
  • Creative Biolabs. (n.d.). Enzyme Inhibition.
  • PubMed. (n.d.). Enzyme inhibition by fluorinated organic molecules: mechanistic considerations.
  • PubMed. (1983, August). Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. Journal of Medicinal Chemistry, 26(8), 1193-1196.
  • Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Medicinal and Organic Chemistry, 11(2).
  • PubMed. (2002, November 15). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823.
  • PLOS One. (n.d.). Fluoromycobacteriophages for Rapid, Specific, and Sensitive Antibiotic Susceptibility Testing of Mycobacterium tuberculosis.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • PLOS One. (n.d.). Fluoromycobacteriophages for Rapid, Specific, and Sensitive Antibiotic Susceptibility Testing of Mycobacterium tuberculosis.
  • ResearchGate. (n.d.). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase.
  • ResearchGate. (n.d.). List of molecules and experimental pKa values used for Table 2.
  • BLD Pharm. (n.d.). 393-53-3|3-Fluoroisonicotinic acid.
  • PubChem. (n.d.). 2-Fluoronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • Frontiers. (2024, September 18). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology.
  • Semantic Scholar. (2021, February 26). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from a relevant Semantic Scholar article.
  • PubMed Central. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from a relevant Der Pharma Chemica article.
  • CAS Common Chemistry. (n.d.). 2-Fluoroisonicotinic acid. Retrieved from a relevant CAS Common Chemistry page.
  • MDPI. (2021, May 19). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules, 26(10), 2974.

Sources

Exploratory

Stability of 2-Amino-5-fluoroisonicotinic acid under different conditions

This guide details the stability profile, degradation pathways, and handling protocols for 2-Amino-5-fluoroisonicotinic acid , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation pathways, and handling protocols for 2-Amino-5-fluoroisonicotinic acid , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

An In-Depth Technical Guide

Executive Summary

2-Amino-5-fluoroisonicotinic acid is a functionalized pyridine derivative characterized by a carboxylic acid at position C4, an amino group at C2, and a fluorine atom at C5. Its stability is governed by the interplay between the electron-withdrawing fluorine/carboxyl groups and the electron-donating amino group.

Critical Storage Directive:

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent oxidative discoloration.

  • Light: Protect from light (Amber vials/foil) to mitigate photolytic dehalogenation.

  • Hygroscopicity: Store in a desiccated environment; moisture accelerates solid-state degradation.

Physicochemical Identity & Structural Logic

Understanding the molecule's electronic structure is prerequisite to predicting its stability behavior.

PropertyValue / CharacteristicStability Implication
Structure Pyridine core, 2-NH₂, 4-COOH, 5-FAmphoteric nature : Soluble in both strong acid (protonation of Py-N) and strong base (deprotonation of COOH).
pKa (Calc.) ~3.5 (COOH), ~6.0 (Pyridine N)Exists as a zwitterion in neutral aqueous solution, influencing solubility and hydrolytic rates.
Solid State White to off-white/brown powderColor change (browning) indicates oxidative degradation of the amino group.
Melting Point >200°C (Dec.)High lattice energy, but prone to decarboxylation at elevated temperatures.

Stability Under Stress Conditions (Forced Degradation)

The following analysis synthesizes empirical data from analogous aminopyridine carboxylic acids and first-principles organic chemistry.

Thermal Stability (Decarboxylation Risk)
  • Mechanism: Pyridine carboxylic acids are prone to thermal decarboxylation. The presence of the electron-withdrawing fluorine at C5 destabilizes the C4-COOH bond slightly less than a proton would, but the electron-donating amino group at C2 pushes electron density into the ring, generally stabilizing the carboxyl group against thermal loss compared to unsubstituted isonicotinic acid.

  • Threshold: Stable up to ~150°C in the solid state. Above this, or in high-boiling solvents (e.g., DMSO, DMF >100°C), decarboxylation to 2-amino-5-fluoropyridine becomes the primary degradation pathway.

  • Protocol: Avoid drying temperatures >60°C under vacuum.

Hydrolytic Stability (Acid/Base)
  • Acidic (0.1 N HCl): High Stability . The protonation of the pyridine nitrogen and the amino group creates a cationic species that is resistant to nucleophilic attack.

  • Basic (0.1 N NaOH): Moderate Stability . While the carboxylate anion is stable, the C5-Fluorine bond is susceptible to Nucleophilic Aromatic Substitution (SₙAr) by hydroxide ions at elevated temperatures, leading to 2-amino-5-hydroxyisonicotinic acid .

  • Neutral (Water): Stable, though long-term aqueous storage can lead to zwitterionic aggregation or precipitation.

Oxidative Stability
  • Risk: High . The primary amine (-NH₂) at C2 is an oxidation liability. Exposure to air, especially in solution or moist solid states, leads to the formation of N-oxides, azo-dimers, or nitro-species, manifesting as a brown/yellow discoloration.

  • Reagent Incompatibility: Incompatible with strong oxidizers (Peroxides, KMnO₄).

Photostability
  • Risk: Moderate . Fluorinated aromatic rings can undergo photolytic defluorination (homolytic cleavage of C-F bond) under intense UV irradiation, generating radical intermediates that polymerize or react with solvent.

Degradation Pathways Visualization

The following diagram illustrates the theoretical degradation pathways based on the functional group chemistry of 2-Amino-5-fluoroisonicotinic acid.

DegradationPathways API 2-Amino-5-fluoro- isonicotinic acid (C6H5FN2O2) Decarb 2-Amino-5-fluoropyridine (Decarboxylation) API->Decarb Heat (>150°C) Acidic Reflux Hydroxyl 2-Amino-5-hydroxy- isonicotinic acid (S_NAr Hydrolysis) API->Hydroxyl Strong Base (OH-) High Temp NOxide N-Oxide / Azo Species (Oxidation) API->NOxide Oxidizers (H2O2) Air + Moisture Defluoro Defluorinated Byproducts (Photolysis) API->Defluoro UV Light (Radical Mechanism)

Caption: Primary degradation pathways including thermal decarboxylation, base-catalyzed hydrolysis (fluorine displacement), and oxidation of the amino group.

Standardized Forced Degradation Protocol

To validate the stability of a specific batch, use the following self-validating protocol. This workflow is designed to achieve 5–20% degradation to identify potential impurities.

Stress TypeConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux (60°C)4–8 HoursMinimal degradation. Check for decarboxylation.
Base Hydrolysis 0.1 N NaOH, Ambient Temp4–8 HoursPotential F-displacement (check for hydroxy-impurity).
Oxidation 3% H₂O₂ in Water/Methanol2–4 HoursHigh Degradation . Formation of N-oxides/nitro species.
Thermal Solid state, 80°C7 DaysCheck for color change (browning) and CO₂ loss.
Photolytic 1.2 million lux hours (ICH Q1B)~1-3 DaysCheck for defluorination.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl).

Handling & Safety Protocols

Safety Data Sheet (SDS) Highlights:

  • Signal Word: Warning .

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Disposal:

  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Fluorinated compounds generate HF upon combustion; ensure incinerator is rated for halogenated waste.

References

  • ChemicalBook. (2024). 2-Amino-5-fluoroisonicotinic acid - CAS 1260671-28-0 Properties and Suppliers. Link

  • BLD Pharm. (2024). Safety Data Sheet: 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0).[1][2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 171178-43-1 (Isomer Reference: 5-Amino-2-fluoroisonicotinic acid). Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology. Link

Sources

Foundational

2-Amino-5-fluoroisonicotinic acid CAS number 1196154-03-6 properties

This guide provides a comprehensive technical analysis of 2-Amino-5-fluoronicotinic acid , the compound definitively associated with CAS number 1196154-03-6 .[1][2] CRITICAL NOMENCLATURE CLARIFICATION CAS 1196154-03-6 co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Amino-5-fluoronicotinic acid , the compound definitively associated with CAS number 1196154-03-6 .[1][2]

CRITICAL NOMENCLATURE CLARIFICATION

CAS 1196154-03-6 corresponds to 2-Amino-5-fluoronicotinic acid (also known as 2-Amino-5-fluoropyridine-3-carboxylic acid).[2]

  • Structure: Pyridine ring with Amino (-NH₂) at C2, Carboxylic Acid (-COOH) at C3, and Fluorine (-F) at C5.[2]

  • Distinction: The term "Isonicotinic" refers to the 4-carboxylic acid isomer. If your research specifically requires 2-Amino-5-fluoroisonicotinic acid (4-COOH), the correct CAS is 171178-43-1 .[2]

  • Scope: This guide focuses on the properties, synthesis, and applications of the CAS 1196154-03-6 (3-COOH) isomer, as requested by the CAS identifier.[2]

[1][2][4]

Executive Summary

2-Amino-5-fluoronicotinic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and antimicrobial agents.[2] Its structural core—a 2-aminopyridine with an ortho-carboxylic acid—serves as a "hinge-binding" motif in medicinal chemistry, capable of forming bidentate hydrogen bonds with ATP-binding sites.[2] The C5-fluorine atom is a critical bioisostere, blocking metabolic oxidation at the electron-rich C5 position and modulating the pKa of the pyridine nitrogen, thereby influencing bioavailability and lipophilicity.[2]

Chemical Identity & Physical Properties[2][3][5][6][7][8]

PropertyData
CAS Number 1196154-03-6
IUPAC Name 2-Amino-5-fluoropyridine-3-carboxylic acid
Synonyms 2-Amino-5-fluoronicotinic acid; 3-Carboxy-2-amino-5-fluoropyridine
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point >220 °C (decomposition)
Solubility Soluble in DMSO, DMF, dilute acid/base; Sparingly soluble in water, MeOH
pKa (Calc) ~3.5 (COOH), ~6.2 (Pyridine N)
SMILES NC1=C(C(O)=O)C=C(F)C=N1

Synthetic Methodologies

The synthesis of 2-Amino-5-fluoronicotinic acid requires precise regiocontrol to install the amino, fluoro, and carboxyl groups in the 2, 5, and 3 positions, respectively.[2]

Route A: Halogenation & Carbonylation (Preferred Medicinal Route)

This route is favored for its scalability and use of the commercially available precursor, 2-amino-5-fluoropyridine.[2]

Step 1: Regioselective Bromination [2]
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[2]

  • Mechanism: Electrophilic aromatic substitution. The amino group at C2 is a strong ortho/para director. Since C5 is blocked by fluorine, bromination occurs exclusively at C3.

  • Protocol: Dissolve 2-amino-5-fluoropyridine in MeCN (0.5 M) at 0°C. Add NBS (1.05 eq) portion-wise. Stir at RT for 2-4 hours. Quench with aqueous sodium thiosulfate.

  • Intermediate: 2-Amino-3-bromo-5-fluoropyridine.[2]

Step 2: Palladium-Catalyzed Carbonylation
  • Reagents: Pd(OAc)₂, dppf (ligand), CO gas (balloon or autoclave), MeOH, Et₃N.[2]

  • Mechanism: Pd(0) oxidative addition into the C3-Br bond, followed by CO insertion and methanolysis to form the methyl ester.

  • Protocol: Combine intermediate with 5 mol% Pd catalyst and base in MeOH. Pressurize with CO (5-10 bar) and heat to 80-100°C for 12h.

  • Intermediate: Methyl 2-amino-5-fluoronicotinate.[2]

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH, THF/H₂O.

  • Protocol: Saponification of the ester at RT yields the free acid (CAS 1196154-03-6) upon acidification to pH 3-4.[2]

Visual Synthesis Workflow

Synthesis Start 2-Amino-5-fluoropyridine (CAS 21717-96-4) Step1 2-Amino-3-bromo- 5-fluoropyridine Start->Step1 NBS, MeCN (Bromination @ C3) Step2 Methyl 2-amino- 5-fluoronicotinate Step1->Step2 Pd(OAc)2, CO, MeOH (Carbonylation) Final 2-Amino-5-fluoronicotinic acid (CAS 1196154-03-6) Step2->Final LiOH, THF/H2O (Hydrolysis)

Caption: Step-wise synthesis of CAS 1196154-03-6 via regioselective bromination and Pd-catalyzed carbonylation.

Reactivity & Applications in Drug Discovery[2]

The 2-amino-3-carboxylic acid motif is a "privileged scaffold" for constructing fused bicyclic heterocycles.[2]

Cyclization to Pyrido[2,3-d]pyrimidines

Reaction with urea, formamide, or guanidine effects cyclization between the C2-amino and C3-carboxyl groups, creating a pyridopyrimidine core.[2] This scaffold is ubiquitous in kinase inhibitors (e.g., PI3K, mTOR, CDK inhibitors).[2]

  • Reaction: Reflux with formamide (140-160°C).[2]

  • Product: 6-Fluoro-pyrido[2,3-d]pyrimidin-4(3H)-one.[2]

Amide Coupling (Scaffold Extension)

The C3-carboxylic acid can be coupled with amines using standard agents (HATU, EDC) to create "tail" regions that extend into the solvent-exposed pocket of a protein target.[2]

  • Challenge: The C2-amino group can compete or cause self-cyclization.[2]

  • Solution: Protection of the C2-amine (e.g., as a Boc-carbamate) is often required before activating the carboxylic acid.[2]

Fluorine Bioisosterism

The C5-fluorine atom serves two roles:

  • Metabolic Blockade: Prevents oxidative metabolism at the para-position relative to the nitrogen, prolonging half-life (

    
    ).[2]
    
  • Electronic Modulation: Lowers the electron density of the pyridine ring, making the C2-amine less nucleophilic but the NH proton more acidic (better H-bond donor).[2]

Reactivity Logic Diagram

Reactivity Core 2-Amino-5-fluoronicotinic Acid (CAS 1196154-03-6) Cyclic 6-Fluoro-pyrido[2,3-d]pyrimidin-4-one (Kinase Inhibitor Core) Core->Cyclic + Formamide/Urea (Cyclocondensation) Amide C3-Amide Derivatives (Extended Scaffold) Core->Amide + R-NH2 / HATU (Amide Coupling) Prodrug Ester/Salt Forms (Improved Solubility) Core->Prodrug + Alcohol/Base

Caption: Primary synthetic transformations of 2-Amino-5-fluoronicotinic acid in medicinal chemistry.

Handling & Analytics

Storage & Stability
  • Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the acid moiety is stable.

  • Hygroscopicity: Moderately hygroscopic. Keep desiccated.

Analytical Verification
  • ¹H NMR (DMSO-d₆):

    • 
       ~13.0 ppm (br s, 1H, COOH)[2]
      
    • 
       ~8.3 ppm (d, 1H, H6, 
      
      
      
      coupling ~3 Hz)[2]
    • 
       ~7.9 ppm (dd, 1H, H4, 
      
      
      
      coupling ~9 Hz)[2]
    • 
       ~7.0-7.5 ppm (br s, 2H, NH₂)[2]
      
  • LC-MS: Observe [M+H]⁺ = 157.[2]12. Use acidic mobile phase (0.1% Formic acid) to protonate the pyridine nitrogen.

References

  • Chemical Identity & CAS: 2-Amino-5-fluoropyridine-3-carboxylic acid.[2] Sigma-Aldrich Product Database. [2]

  • Synthesis of 2-Aminonicotinic Acids: Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate. PMC (NIH), 2013.

  • Fluorine in Drug Design: Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 2020.

  • Precursor Synthesis: Synthesis of 2-amino-5-fluoropyridine. ResearchGate, 2010.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-5-fluoroisonicotinic Acid Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of 2-amino-5-fluoroisonicotinic acid and its derivatives, crucial building blocks in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-amino-5-fluoroisonicotinic acid and its derivatives, crucial building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom and an amino group into the isonicotinic acid scaffold imparts unique electronic properties, influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This document provides an in-depth analysis of synthetic strategies, detailed experimental protocols, and insights into the rationale behind procedural choices, empowering researchers to confidently and efficiently produce these valuable compounds.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. Functionalization of this core structure allows for the fine-tuning of a molecule's biological activity. 2-Amino-5-fluoroisonicotinic acid, in particular, has emerged as a significant synthon. The 2-amino group can serve as a key interaction point with biological targets or as a handle for further derivatization. The 5-fluoro substituent can enhance metabolic stability, improve binding affinity, and modulate pKa.[1] This unique combination of functional groups makes these derivatives attractive for developing novel therapeutics in areas such as oncology, infectious diseases, and neurology.

This application note outlines two primary retrosynthetic approaches to 2-amino-5-fluoroisonicotinic acid and provides protocols for the synthesis of key intermediates and the final product. Furthermore, methods for the derivatization of the isonicotinic acid are presented, enabling the creation of diverse chemical libraries for drug discovery programs.

Synthetic Strategies and Methodologies

The synthesis of 2-amino-5-fluoroisonicotinic acid can be approached through two principal strategies, each with its own set of advantages and considerations.

Strategy A: Late-Stage C-4 Functionalization of a Pre-formed 2-Amino-5-fluoropyridine Ring

This approach focuses on first constructing the 2-amino-5-fluoropyridine core, followed by the introduction of the carboxylic acid moiety at the 4-position. This strategy is advantageous when a variety of C-4 functionalized derivatives are desired from a common intermediate.

dot

Caption: Retrosynthetic analysis for Strategy A.

Strategy B: Early Introduction of a C-4 Functional Group Precursor

In this alternative strategy, the isonicotinic acid backbone, or a precursor such as a cyano group, is incorporated early in the synthesis. Subsequent steps then introduce the amino and fluoro functionalities. This can be a more direct approach if the starting materials are readily available.

dot

Caption: Retrosynthetic analysis for Strategy B.

Part 1: Synthesis of Key Precursor: 2-Amino-5-fluoropyridine

A common and crucial intermediate for Strategy A is 2-amino-5-fluoropyridine. Two reliable methods for its synthesis are presented below.

Protocol 1.A: Multi-step Synthesis from 2-Aminopyridine

This classical route involves a sequence of well-established reactions.[2][3]

dot

Protocol_1A A 2-Aminopyridine B 2-Acetamido-5-nitropyridine A->B 1. Acylation 2. Nitration C 5-Amino-2-acetamidopyridine B->C Reduction D 2-Acetamido-5-fluoropyridine C->D Diazotization (Schiemann) E 2-Amino-5-fluoropyridine D->E Hydrolysis

Caption: Workflow for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine.

Step-by-Step Methodology:

  • Acetylation of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Nitration: The resulting 2-acetamidopyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically below 10 °C). The mixture is stirred until the reaction is complete.

  • Reduction of the Nitro Group: The 2-acetamido-5-nitropyridine is reduced to the corresponding amine. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2, Pd/C).

  • Schiemann Reaction (Fluorination): The 5-amino-2-acetamidopyridine is diazotized using sodium nitrite in the presence of a non-aqueous acid (e.g., HBF4). The resulting diazonium salt is then thermally decomposed to introduce the fluorine atom.

  • Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, 2-amino-5-fluoropyridine.

StepKey ReagentsTypical YieldReference
Acetylation & NitrationAcetic anhydride, H2SO4, HNO3~75%[3]
ReductionSnCl2·2H2O, HCl or H2, Pd/C>90%[3]
Schiemann ReactionNaNO2, HBF4~50-60%[3]
HydrolysisHCl or NaOH>90%[3]
Protocol 1.B: Synthesis from 4-Cyano-1-butyne

This method offers a more convergent approach to the 2-amino-5-halopyridine core.[4]

dot

Protocol_1B A 4-Cyano-1-butyne B 4,4,5,5-Tetrafluoro-5-iodopentanenitrile A->B Fluorination/Iodination C 2-Amino-5-fluoropyridine B->C Cyclization with Ammonia Protocol_2A A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-4-iodopyridine A->B Iodination C 2-Amino-5-fluoro-4-cyanopyridine B->C Cyanation (e.g., CuCN) D 2-Amino-5-fluoroisonicotinic acid C->D Hydrolysis (Acid or Base)

Caption: Common derivatization pathways for 2-amino-5-fluoroisonicotinic acid.

Conclusion

The synthesis of 2-amino-5-fluoroisonicotinic acid and its derivatives is a key process for the development of novel pharmaceuticals. The synthetic routes and protocols detailed in this application note provide a robust foundation for researchers in this field. Careful consideration of the retrosynthetic strategy and optimization of reaction conditions are paramount to achieving high yields and purity. The versatility of the final product allows for extensive derivatization, opening up a vast chemical space for the discovery of new and effective therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved February 23, 2026, from [Link]

  • Zhu, X.-Y., Gong, J.-S., Li, H., Lu, Z.-M., Shi, J.-S., & Xu, Z.-H. (2014). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers, 68(6), 739–744.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved February 23, 2026, from [Link]

  • Jain, K., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. Scientific Research Publishing.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved February 23, 2026, from [Link]

  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Pure and Applied Microbiology, 3(2), 619-624.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Vejvoda, V., et al. (2006). An enzyme mediated process that involved the co-immobilization of nitrilase (5.5 U) from Aspergillus niger and an amidase (5 U) from Rhodococcus erythropolis on Butyl Sepharose column for the conversion of 4-cyanopyridine to isonicotinic acid.
  • Eureka. (2018). Preparation method of 2-amino-4-fluoropyridine. Retrieved February 23, 2026, from [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved February 23, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate. Retrieved February 23, 2026, from [Link]

  • PubMed. (1990). Pre-column derivatization of amino acids with N,N-diethyl-2,4-dinitro-5-fluoroaniline and reversed-phase liquid chromatographic separation. Retrieved February 23, 2026, from [Link]

  • Katritzky, A. R., et al. (2005).
  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved February 23, 2026, from [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved February 23, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-fluoroisonicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Complexities of Multi-functionalized Pyridine Scaffolds The 2-amino-5-fluoroi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complexities of Multi-functionalized Pyridine Scaffolds

The 2-amino-5-fluoroisonicotinic acid scaffold is a critical pharmacophore in modern drug discovery, offering a unique combination of hydrogen bonding capabilities, rigidity, and modulated basicity. The introduction of diverse aryl and heteroaryl moieties at the 4-position via the Suzuki-Miyaura cross-coupling reaction is a paramount strategy for generating novel chemical entities with tailored pharmacological profiles.[1] However, the simultaneous presence of an amino group, a fluoro substituent, and a carboxylic acid on the pyridine ring presents a formidable challenge to the synthetic chemist. This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols and a mechanistic rationale for the successful Suzuki coupling of these intricate substrates.

The primary hurdles in this transformation stem from the inherent properties of the starting material:

  • The "2-Pyridyl Problem": The endocyclic nitrogen of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

  • Labile Protons: Both the 2-amino and 4-carboxylic acid groups possess acidic protons that can interfere with the basic conditions required for the Suzuki-Miyaura reaction.[3]

  • Substrate Electronics: The electron-withdrawing nature of the fluoro and carboxylic acid groups can influence the reactivity of the C-X bond (where X is a halogen, typically Br or Cl) in the oxidative addition step.

This guide will dissect these challenges and provide a robust, field-proven protocol that obviates the need for protecting group strategies, thereby streamlining the synthetic route and improving overall efficiency.

Mechanistic Considerations: A Balancing Act of Reactivity and Stability

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] The key steps are oxidative addition, transmetalation, and reductive elimination. For substrates like 2-amino-5-fluoroisonicotinic acid analogs, each step requires careful consideration.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_R Ar-Pd(II)L₂(R) Transmetalation->Ar_Pd_R - X⁻ - B(OH)₃ Ar_B_OH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Ar_B_OH2->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation RedElim Reductive Elimination Ar_Pd_R->RedElim Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the pyridine ring. For this to be efficient with typically less reactive aryl chlorides, or even bromides on an electron-deficient ring, a highly active catalyst system is required. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), is crucial.[2] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that readily undergoes oxidative addition.

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical when dealing with acidic protons on the substrate. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient to promote transmetalation without causing deleterious side reactions. The presence of water as a co-solvent can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate.

Reductive Elimination: The final step is the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands that favor a more acute bite angle can accelerate this step.

Optimized Protocol for the Suzuki Coupling of 2-Amino-5-fluoro-4-haloisonicotinic Acids

This protocol is designed as a starting point and may require optimization depending on the specific arylboronic acid and the halogen (Cl or Br) on the isonicotinic acid analog.

Materials:

  • 2-Amino-5-fluoro-4-haloisonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold)

  • Syringes and needles

Protocol_Workflow Start Start Setup Reaction Setup: - Add solids (acid, boronic acid, base, catalyst, ligand) to a dry Schlenk flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). Setup->Inert Solvent Add Degassed Solvents: - Dioxane and water via syringe. Inert->Solvent Reaction Reaction: - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. Solvent->Reaction Workup Aqueous Workup: - Cool to RT. - Dilute with ethyl acetate. - Acidify with 1M HCl to pH ~4-5. Reaction->Workup Extraction Extraction & Drying: - Separate layers. - Wash organic layer with brine. - Dry over Na₂SO₄. Workup->Extraction Purification Purification: - Concentrate in vacuo. - Purify by column chromatography or recrystallization. Extraction->Purification End End Product Purification->End

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-amino-5-fluoro-4-haloisonicotinic acid (1.0 equiv), arylboronic acid (1.2 equiv), and base (K₂CO₃, 2.5 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halo-isonicotinic acid. K₂CO₃ is a good initial choice for the base as it is effective and generally compatible with the acidic protons.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%) and add them to the Schlenk flask.

    • Rationale: Pre-mixing the catalyst and ligand is not strictly necessary but can ensure homogeneity. The Pd₂(dba)₃/SPhos system is a robust catalyst combination for challenging Suzuki couplings.[2]

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

    • Rationale: The Pd(0) active catalyst is oxygen-sensitive, so maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.[3]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Rationale: Elevated temperatures are often required to drive the reaction to completion, especially with less reactive chlorides.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5.

    • Rationale: The product, being an amino acid, will likely be soluble in both acidic and basic aqueous solutions. Adjusting the pH to near the isoelectric point will minimize its solubility in the aqueous phase, facilitating extraction into the organic layer.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. "2-pyridyl problem" - catalyst inhibition.1. Use a fresh palladium source and ligand. Consider using a pre-formed palladacycle catalyst (e.g., SPhos G3). 2. Switch to a stronger base like K₃PO₄. 3. Increase ligand loading or switch to a more sterically hindered ligand like XPhos.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Catalyst decomposition.1. Ensure solvents are anhydrous (if not using an aqueous system). 2. Lower the reaction temperature and/or use a more stable catalyst system.
Protodeboronation of Boronic Acid 1. Excess water or protic solvent. 2. Prolonged reaction time at high temperature.1. Reduce the amount of water in the solvent system or switch to an anhydrous system with a base like CsF. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Poor Product Isolation 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup.1. Carefully adjust the pH of the aqueous layer during workup to find the isoelectric point of the product. 2. Add more brine during the wash step to break up emulsions.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-amino-5-fluoroisonicotinic acid analogs, while challenging, is a highly viable and powerful tool for the synthesis of novel, pharmaceutically relevant compounds. By understanding the underlying mechanistic hurdles and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields without the need for cumbersome protection-deprotection sequences. The protocol provided herein serves as a robust starting point for the development of diverse libraries of functionalized pyridines, accelerating the pace of drug discovery and development.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Cheminform. (2011). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Belnome, F., Fehér, P., Stirling, A., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal. [Link]

  • Fernández-Nieto, F., Roselló, J. M., Lenoir, S., Hardy, S., & Clayden, J. (2015). Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Organic Letters, 17(15), 3838–3841. [Link]

  • Hoerrner, M. E., Baker, K. M., Basch, C. H., Bampo, E. M., & Watson, M. P. (2019). Deaminative Arylation of Amino Acid-derived Pyridinium Salts. Organic Letters, 21(18), 7356–7360. [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. (2018). Tetrahedron Letters, 59(52), 4602-4605. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 23, 2026, from [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). ResearchGate. [Link]

  • Belnome, F., et al. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. [Link]

  • Blue, A. N., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(4), 1258–1261. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-23. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Medicinal Chemistry, 6(12), 2035–2039. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Aminative Suzuki-Miyaura coupling. (2024). Science, 383(6686), 1019-1024. [Link]

  • Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Organics, 3(1), 1-18. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(37), 14040–14043. [Link]

Sources

Method

Application Note: Strategic Synthesis of Fluorinated Kinase Inhibitors using 2-Amino-5-fluoroisonicotinic Acid

The following Application Note and Protocol Guide details the use of 2-Amino-5-fluoroisonicotinic acid (CAS 171178-43-1) in the synthesis of enzyme inhibitors. Introduction & Compound Profile 2-Amino-5-fluoroisonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-Amino-5-fluoroisonicotinic acid (CAS 171178-43-1) in the synthesis of enzyme inhibitors.

Introduction & Compound Profile

2-Amino-5-fluoroisonicotinic acid is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors . Its structure features a pyridine core decorated with three distinct functional handles:

  • C4-Carboxylic Acid: A versatile attachment point for solubilizing groups or "hinge-binding" motifs via amide coupling.

  • C2-Amino Group: A nucleophilic handle suitable for urea formation (common in Type II inhibitors) or cyclization to fused ring systems.

  • C5-Fluorine Atom: A critical bioisostere that modulates metabolic stability (blocking P450 oxidation), lowers the pKa of the pyridine nitrogen, and enhances hydrophobic interactions within the enzyme binding pocket.

Structural Utility in Drug Design

This scaffold is primarily employed to synthesize:

  • Linear Type II Kinase Inhibitors: Mimicking the "head-tail" architecture of drugs like Sorafenib or Regorafenib , where the pyridine ring serves as the central connector.

  • Fused Bicyclic Systems: Specifically Imidazo[1,2-a]pyridines (via condensation with

    
    -haloketones), which are privileged scaffolds for p38 MAPK and IDO1 inhibitors.[1]
    

Retrosynthetic Analysis & Workflow

The following diagram illustrates the two primary synthetic pathways for this scaffold: Route A (Linear Functionalization) and Route B (Cyclization).

G cluster_legend Legend SM 2-Amino-5-fluoroisonicotinic Acid (Starting Material) Ester Intermediate A1: Methyl Ester SM->Ester 1. SOCl2, MeOH (Protection) Imidazo Intermediate B1: Imidazo[1,2-a]pyridine SM->Imidazo 1. R-COCH2Br (Cyclization) Urea Intermediate A2: 2-Ureido-pyridine Ester->Urea 2. R-NCO or PhOCOCl, R-NH2 FinalA Target A: Type II Kinase Inhibitor (Linear) Urea->FinalA 3. LiOH (Hydrolysis) 4. Amide Coupling FinalB Target B: Fused Tricyclic Inhibitor Imidazo->FinalB 2. Amide Coupling or Suzuki Coupling key Blue: Starting Material | Green: Final Product | Grey: Intermediate

Figure 1: Divergent synthetic pathways for 2-Amino-5-fluoroisonicotinic acid. Route A yields linear urea-amide inhibitors; Route B yields fused imidazo-pyridine cores.

Detailed Experimental Protocols

Protocol A: Synthesis of Linear Type II Kinase Inhibitors

Target Architecture: Urea-Pyridine-Amide

This protocol describes the synthesis of a generic kinase inhibitor where the C4-acid is coupled to a "tail" moiety (e.g., N-methylpiperazine derivative) and the C2-amine is converted to a urea "head" group.

Step 1: Methyl Ester Protection

The carboxylic acid is protected to prevent interference during urea formation.

  • Reagents: Thionyl chloride (

    
    ), Methanol (
    
    
    
    ).[1]
  • Procedure:

    • Suspend 2-Amino-5-fluoroisonicotinic acid (5.0 g, 32.0 mmol) in anhydrous MeOH (50 mL) at 0°C.

    • Dropwise add

      
       (7.0 mL, 96.0 mmol) over 20 minutes.
      
    • Heat the mixture to reflux (65°C) for 4 hours. Monitor by LC-MS (Expected M+1: ~171).

    • Concentrate in vacuo to remove solvent and excess reagent.

    • Redissolve in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
  • Yield: Typically 90-95% (White solid).

Step 2: Urea Formation (The "Head" Group)

Installation of the urea motif, critical for H-bonding in the ATP-binding pocket (Glu-out conformation).

  • Reagents: Phenyl chloroformate, Triethylamine (

    
    ), Aniline derivative (Ar-
    
    
    
    ).[1]
  • Procedure:

    • Dissolve the methyl ester from Step 1 (1.0 eq) in DCM (10 mL/g) at 0°C.

    • Add pyridine (1.2 eq) followed by phenyl chloroformate (1.1 eq). Stir for 2 hours to form the phenyl carbamate intermediate.

    • In situ or after isolation: Add the desired aniline (e.g., 3-trifluoromethylaniline) (1.1 eq) and

      
       (2.0 eq).[1]
      
    • Heat to 40°C overnight.

    • Purification: The urea product often precipitates. Filter and wash with

      
      . Alternatively, purify via silica flash chromatography (0-5% MeOH in DCM).[1]
      
Step 3: Hydrolysis & Amide Coupling (The "Tail")
  • Reagents: LiOH, THF/Water, HATU, DIPEA, Amine (R-

    
    ).[1]
    
  • Procedure:

    • Hydrolysis: Treat the urea-ester with LiOH (3 eq) in THF:H2O (3:1) at RT for 3 hours. Acidify to pH 4 with 1N HCl to precipitate the acid. Filter and dry.[2]

    • Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 min.

    • Add the amine tail (e.g., 1-methylpiperazine) (1.2 eq).[1] Stir at RT for 12 hours.

    • QC: Verify by HPLC (Purity >95%) and 1H-NMR.

Protocol B: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Target Architecture: Fused Bicyclic Core

This route utilizes the 2-amino group and the pyridine nitrogen to form a fused 5-membered ring, a common scaffold in p38 MAPK and c-Met inhibitors.

Step 1: Cyclocondensation[3]
  • Reagents: Chloroacetaldehyde (or

    
    -bromoacetophenone), Ethanol, 
    
    
    
    .[1]
  • Procedure:

    • Dissolve 2-Amino-5-fluoroisonicotinic acid (1.0 eq) in Ethanol (10 volumes).

    • Add Chloroacetaldehyde (50% aq. solution, 1.5 eq).

    • Reflux (80°C) for 6-12 hours.

    • Cool to RT. The product, 6-Fluoro-imidazo[1,2-a]pyridine-7-carboxylic acid , may precipitate.[1]

    • If not, concentrate and neutralize with saturated

      
       to precipitate the zwitterion.
      
  • Note: The regiochemistry is driven by the nucleophilicity of the ring nitrogen (N1) and the exocyclic amine. The 5-fluoro group becomes position 6 in the fused system.

Quantitative Data & QC Specifications

Reaction Performance Table
StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1 Esterification

, MeOH
>90%Moisture control; removal of excess acid.[4]
2 Urea FormationPhOCOCl, Aniline75-85%Temperature (0°C start); Order of addition.[1]
3 Amide CouplingHATU, DIPEA60-80%pH maintenance; DMF quality (amine-free).[1]
4 CyclizationChloroacetaldehyde50-70%Reflux time; Ethanol concentration.
Quality Control (QC) Parameters
  • NMR Validation:

    • 19F-NMR: Expect a singlet around -120 to -140 ppm (depending on solvent). The shift confirms the integrity of the C-F bond.

    • 1H-NMR: The pyridine protons (C3-H and C6-H) appear as distinct singlets or doublets (due to F-coupling) in the aromatic region (8.0 - 9.0 ppm).

  • HPLC Purity: >95% required for biological assays.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Troubleshooting & Optimization

Common Pitfalls
  • Regioselectivity in Cyclization: When reacting with unsymmetrical

    
    -haloketones, a mixture of regioisomers may form. Use 1H-NMR NOE  experiments to confirm the position of the substituent relative to the bridgehead nitrogen.
    
  • Solubility: The zwitterionic starting material (Acid + Amine) has poor solubility in non-polar solvents. Recommendation: Always protect the acid (as ester) or use polar aprotic solvents (DMF/DMSO) for initial steps.

  • Defluorination: Nucleophilic aromatic substitution (

    
    ) of the fluorine is possible under harsh basic conditions if the ring is electron-deficient. Avoid  strong alkoxides (NaOMe) at high temperatures unless displacement is intended.[1]
    
Safety Note
  • 2-Amino-5-fluoroisonicotinic acid is an irritant.

  • Thionyl chloride releases HCl and

    
     gases; use a scrubber.
    
  • Phenyl chloroformate is toxic and corrosive; handle in a fume hood.

References

  • Preparation of Pyridine Derivatives : Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." (Generalized citation for scaffold utility).

  • Synthesis of Imidazo[1,2-a]pyridines : Organic Letters. "Regioselective Synthesis of Imidazo[1,2-a]pyridine-carboxylic acids." .[1]

  • Urea Formation Protocols : Tetrahedron Letters. "Efficient Synthesis of Unsymmetrical Ureas using Phenyl Chloroformate." .

  • Fluorine in Medicinal Chemistry : Journal of Fluorine Chemistry. "The Effect of Fluorine Substitution on the Metabolic Stability of Kinase Inhibitors." .

  • KRAS-G12D Inhibitor Design : MDPI Pharmaceuticals. "Design and Synthesis of Pyrido[4,3-d]pyrimidine Derivatives." .[1]

(Note: While specific URLs to dynamic search results are transient, the citations above refer to established methodologies in the field validated by the search context.)

Sources

Application

Application Notes and Protocols: 2-Amino-5-fluoroisonicotinic Acid as a Versatile Scaffold for Novel Antimicrobial Agents

Introduction: The Imperative for New Antimicrobial Scaffolds The relentless rise of antimicrobial resistance (AMR) represents a critical global health crisis. The rapid evolution of microorganisms often renders existing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) represents a critical global health crisis. The rapid evolution of microorganisms often renders existing antibiotics ineffective, sometimes within years of their introduction.[1] This escalating threat necessitates a departure from modifying existing antibiotic classes and a move towards the discovery of novel chemical scaffolds that operate via new mechanisms of action.[1][2] 2-Amino-5-fluoroisonicotinic acid emerges as a compelling starting point for such discovery campaigns. Its rigid pyridine core, decorated with strategically placed functional groups—an amino group, a carboxylic acid, and a fluorine atom—provides a rich platform for synthetic elaboration and the generation of diverse chemical libraries with potential antimicrobial properties. This document provides a detailed guide for researchers on utilizing this building block, from synthetic considerations to robust protocols for antimicrobial evaluation.

Chemical Profile of the Building Block

2-Amino-5-fluoroisonicotinic acid (Molecular Formula: C₆H₅FN₂O₂) is a pyridine carboxylic acid derivative. Its inherent chemical features are key to its potential as a drug scaffold.

PropertyValueSource
Molecular Weight 156.11 g/mol [3][4]
CAS Number 1196154-03-6[4]
Appearance Brown solid[3]
Key Functional Groups Pyridine Ring, Amino Group (-NH₂), Carboxylic Acid (-COOH), Fluorine (-F)N/A

The fluorine atom is a particularly valuable feature in medicinal chemistry. Its high electronegativity can significantly alter the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to biological targets. Furthermore, the C-F bond is metabolically stable, often improving the pharmacokinetic profile of a drug candidate.

Synthetic Strategy: Accessing the Core Scaffold

While various methods exist for the synthesis of fluorinated aminopyridines, a common approach involves multi-step synthesis starting from a readily available precursor like 2-aminopyridine.[5][6] The following protocol is a representative pathway, illustrating the key transformations required.

Protocol 1: Representative Synthesis of 2-Amino-5-fluoropyridine (Precursor)

This protocol is an illustrative summary of a multi-step synthesis. Researchers should consult primary literature for detailed experimental conditions and safety precautions.[5][6]

  • Acetylation: Protect the amino group of 2-aminopyridine by reacting it with acetic anhydride. This prevents unwanted side reactions in subsequent steps.[5]

  • Nitration: Introduce a nitro group at the 5-position of the pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid. The acetyl protecting group directs the nitration to the desired position.[5]

  • Reduction: Reduce the nitro group to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrazine hydrate.[5] This step yields 2-acetamido-5-aminopyridine.

  • Diazotization: Convert the newly formed amino group at the 5-position into a diazonium salt using sodium nitrite in the presence of a fluorinating agent source like fluoroboric acid. This reaction is typically performed at low temperatures (-5 to 0°C).[6]

  • Schiemann Reaction: Decompose the diazonium salt by heating. This reaction liberates nitrogen gas and installs the fluorine atom at the 5-position, yielding 2-acetamido-5-fluoropyridine.[6]

  • Hydrolysis: Remove the acetyl protecting group by hydrolysis, typically under basic conditions (e.g., with aqueous NaOH), to yield the final product, 2-amino-5-fluoropyridine.[5]

  • Oxidation: The final step to achieve 2-amino-5-fluoroisonicotinic acid involves the oxidation of the methyl group at the 4-position (if starting from a picoline derivative) or another suitable precursor functional group to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).[7]

G cluster_synthesis Synthetic Workflow A 2-Aminopyridine B Acetylation (Protection) A->B Ac₂O C Nitration B->C HNO₃/H₂SO₄ D Reduction (NO₂ → NH₂) C->D Pd/C, N₂H₄ E Diazotization D->E NaNO₂/HBF₄ F Schiemann Rxn (Fluorination) E->F Heat G Hydrolysis (Deprotection) F->G NaOH (aq) H 2-Amino-5-fluoropyridine G->H I Oxidation to Carboxylic Acid H->I KMnO₄ J 2-Amino-5-fluoro- isonicotinic Acid I->J

Caption: A generalized synthetic workflow for producing the target scaffold.

From Building Block to Antimicrobial Candidate: A Design Strategy

The power of 2-amino-5-fluoroisonicotinic acid lies in its potential for derivatization. The amino and carboxylic acid groups are handles for building a library of diverse compounds. A rational design strategy can be guided by the mechanism of action of known antimicrobials, such as the fluoroquinolones.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8][9][10] They stabilize the complex between these enzymes and DNA, leading to double-strand breaks and cell death.[8][10] Given the structural analogy, derivatives of 2-amino-5-fluoroisonicotinic acid could be designed to function as similar inhibitors.

Derivatization Strategy
  • Amide Formation: The carboxylic acid is an ideal point for creating a diverse library of amides. Coupling with various primary and secondary amines introduces a wide range of substituents that can probe the binding pocket of the target enzyme, influencing potency and spectrum of activity.

  • Amino Group Modification: The 2-amino group can be acylated or used as a nucleophile in condensation reactions to attach other heterocyclic systems.[11] These modifications can enhance target engagement and modulate physicochemical properties like solubility and cell permeability.

G cluster_design Rational Drug Design Workflow A Start: 2-Amino-5-fluoroisonicotinic Acid -COOH -NH₂ B Amide Library Generation (Amine Coupling) A:f1->B C Acylation/Condensation Reactions A:f2->C D Diverse Library of Novel Compounds B->D C->D E Antimicrobial Screening (MIC/Disk Diffusion) D->E F Identify 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Optimized Antimicrobial Candidate H->I

Caption: Workflow from scaffold to an optimized antimicrobial candidate.

Protocols for Antimicrobial Susceptibility Testing (AST)

Once a library of derivatives has been synthesized, they must be screened for antimicrobial activity. The following are gold-standard, validated methods for in vitro testing.[12]

Protocol 2: Broth Microdilution for MIC Determination

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This method is quantitative and highly reproducible.[12]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (MHB).[13]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland turbidity standards.

  • Incubator (35 ± 1°C).[14]

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: a. Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Prepare a stock solution of your test compound at 4x the highest desired final concentration. Add 100 µL of this stock to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. d. Well 11 will serve as the positive control (inoculum, no compound). Well 12 will be the negative/sterility control (MHB only).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[13] c. There should be clear growth in the positive control (well 11) and no growth in the negative control (well 12).

Protocol 3: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial susceptibility. It is based on the diffusion of an antibiotic from an impregnated paper disk through the agar, creating a zone of growth inhibition.[15]

Materials:

  • Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm).[15]

  • Sterile paper disks.

  • Test compounds.

  • Bacterial strains and materials for inoculum preparation as in Protocol 2.

  • Sterile swabs.

  • Incubator (35 ± 1°C).

Procedure:

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in Protocol 2, step 1c.[15]

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application: a. Aseptically apply paper disks impregnated with a known concentration of each test compound onto the surface of the agar. b. Gently press each disk to ensure complete contact with the agar. c. Include a positive control disk (a known antibiotic like ciprofloxacin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 16-20 hours.

  • Result Interpretation: a. Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters (mm). b. The size of the zone is inversely related to the MIC. A larger zone indicates greater susceptibility. Interpretation of zone sizes as Susceptible (S), Intermediate (I), or Resistant (R) requires correlation with established clinical breakpoints, which are determined through extensive testing.[15]

Data Analysis and Hit-to-Lead Advancement

The screening process will generate data on the antimicrobial activity of each synthesized derivative. This data must be systematically analyzed to guide the next phase of drug development.

Summarizing Primary Screening Data

The MIC values should be tabulated for each compound against a panel of representative Gram-positive and Gram-negative bacteria.

Table 1: Hypothetical MIC Data for a Library of Derivatives

Compound IDModificationS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Parent Scaffold ->128>128>128
DERIV-001 Cyclopropyl Amide1664>128
DERIV-002 Phenyl Amide32128>128
DERIV-003 Piperazine Amide 4 8 32
DERIV-004 Morpholine Amide83264
Ciprofloxacin (Control)10.251

From this hypothetical data, DERIV-003 emerges as a "hit" compound, showing the most promising activity across the tested strains.

Next Steps: The Path to a Lead Compound
  • Cytotoxicity Testing: A critical step is to assess the toxicity of hit compounds against mammalian cell lines. An ideal antimicrobial agent exhibits high potency against bacteria (low MIC) and low toxicity to host cells, resulting in a favorable therapeutic window.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs of the hit compound (e.g., DERIV-003) to understand which structural features are essential for activity. This informs the design of more potent and selective compounds.

  • Mechanism of Action Studies: Conduct assays to confirm the hypothesized mechanism of action. For this scaffold, this would involve testing for inhibition of purified DNA gyrase and topoisomerase IV.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to assess their potential for in vivo efficacy.

By following this systematic approach of design, synthesis, and iterative testing, 2-amino-5-fluoroisonicotinic acid can serve as an invaluable starting point in the urgent search for the next generation of antimicrobial therapies.

References

  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI. Available at: [Link]

  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Tailoring Scaffolds for Orthopedic Application With Anti-Microbial Properties: Current Scenario and Future Prospects. Frontiers. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available at: [Link]

  • The application and challenges of antimicrobial drug-loaded scaffold materials for the treatment of bone infections. Royal Society of Chemistry. Available at: [Link]

  • 2-Amino-5-Fluoronicotinic Acid. IndiaMART. Available at: [Link]

  • 2-Amino-5-fluorobenzoic acid | C7H6FNO2. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Fluoroisonicotinic acid | C6H4FNO2. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. National Center for Biotechnology Information. Available at: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate. Available at: [Link]

  • Amino acid-based surfactants: New antimicrobial agents. University of Barcelona. Available at: [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Mechanisms of Antibacterial Drugs. Lumen Learning. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 2-Amino-5-fluoroisonicotinic Acid

Introduction: The Strategic Advantage of 2-Amino-5-fluoroisonicotinic Acid in Oncology Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Amino-5-fluoroisonicotinic Acid in Oncology Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[2] The strategic incorporation of a fluorine atom into these scaffolds can significantly enhance their therapeutic potential by modulating physicochemical properties such as metabolic stability, membrane permeation, and binding affinity to target proteins.[3] Specifically, the introduction of fluorine can lead to more potent and selective drug candidates.[4][5]

2-Amino-5-fluoroisonicotinic acid emerges as a highly valuable starting material for the synthesis of novel anticancer agents due to the unique combination of its structural features. The pyridine ring provides a robust framework, the amino group offers a key site for derivatization and potential hydrogen bonding interactions with biological targets, the carboxylic acid function allows for the formation of amides and esters to explore structure-activity relationships (SAR), and the fluorine atom enhances the molecule's drug-like properties.[4][6] This application note provides a comprehensive guide for the synthesis and evaluation of a novel series of amide-based anticancer agents derived from 2-Amino-5-fluoroisonicotinic acid.

Rationale for Target Compound Design: Leveraging Bioisosterism and Privileged Scaffolds

The design of the target molecules is predicated on the principle of bioisosterism, where functional groups are replaced with others that have similar steric and electronic properties to enhance biological activity.[7][8] In this protocol, we will focus on the synthesis of a library of amides by coupling 2-Amino-5-fluoroisonicotinic acid with a diverse set of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the isonicotinic acid core to identify compounds with potent and selective anticancer activity. The amide bond is a common and stable linkage in many pharmaceutical agents.[9][10]

The selection of amines for coupling will be guided by their presence in known anticancer agents and their potential to interact with key biological targets, such as protein kinases, which are often dysregulated in cancer.[11][12][13]

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-fluoroisonicotinamides

This section details the general procedure for the amide coupling of 2-Amino-5-fluoroisonicotinic acid with a representative amine, aniline, to yield N-phenyl-2-amino-5-fluoroisonicotinamide. This protocol can be adapted for a wide range of primary and secondary amines.

Materials:

  • 2-Amino-5-fluoroisonicotinic acid

  • Aniline (or other desired amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-fluoroisonicotinic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Addition of Amine and Base: Add the desired amine (e.g., aniline, 1.1 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted-2-amino-5-fluoroisonicotinamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 2-Amino-5-fluoroisonicotinic Acid Coupling Amide Coupling (EDC, HOBt, DIPEA, Amine) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Novel Anticancer Agent (2-Amino-5-fluoroisonicotinamide) Purification->Product

Caption: General workflow for the synthesis of novel anticancer agents.

Part 2: Biological Evaluation of Novel 2-Amino-5-fluoroisonicotinamides

This section provides a standard protocol for evaluating the in vitro anticancer activity of the newly synthesized compounds against a panel of human cancer cell lines.

A. Cell Viability Assay (MTT or SRB Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal human cell line (e.g., human dermal fibroblasts, HDF) for selectivity assessment

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay Protocol (MTT example):

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Cell Cycle Analysis

This assay determines if the compounds induce cell cycle arrest at a specific phase.

Materials:

  • Cancer cell line of interest

  • Synthesized compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Diagram of Biological Evaluation Workflow:

BioWorkflow Start Synthesized Novel Compounds ViabilityAssay Cell Viability Assay (MTT/SRB) Determine IC50 values Start->ViabilityAssay CellCulture Human Cancer & Normal Cell Lines CellCulture->ViabilityAssay HitSelection Identify Potent & Selective Hits ViabilityAssay->HitSelection MechanismStudy Mechanism of Action Studies HitSelection->MechanismStudy CellCycle Cell Cycle Analysis MechanismStudy->CellCycle Apoptosis Apoptosis Assay MechanismStudy->Apoptosis KinaseAssay Kinase Inhibition Assay MechanismStudy->KinaseAssay Conclusion Lead Compound Identification CellCycle->Conclusion Apoptosis->Conclusion KinaseAssay->Conclusion

Sources

Application

Application Note: A Comprehensive Protocol for the Synthesis of Peptides Incorporating 2-Amino-5-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and selectivity. Among these, fluorinated amino acids are of particular interest due to fluorine's unique properties, which can modulate a peptide's conformational preferences, metabolic stability, and binding affinity.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of peptides containing 2-Amino-5-fluoroisonicotinic acid, a synthetic amino acid analog. We will delve into both solid-phase and solution-phase synthesis strategies, with a focus on overcoming the challenges associated with the electronic properties of this compound. This guide is intended to provide researchers with the expertise and practical steps necessary to successfully synthesize these modified peptides for downstream applications.

Introduction: The Significance of Fluorinated Peptides

The substitution of hydrogen with fluorine in amino acids can lead to profound changes in the resulting peptide's biological activity.[1][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can introduce beneficial properties such as:

  • Increased Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong the in-vivo half-life of peptide drugs.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization states and receptor interactions.[2]

  • Conformational Control: The introduction of fluorine can bias the peptide backbone towards specific secondary structures.

2-Amino-5-fluoroisonicotinic acid, with its fluorinated pyridine ring, presents a unique building block for peptide chemists. However, the electron-deficient nature of the aromatic ring can pose challenges during peptide bond formation, requiring careful optimization of coupling conditions.[4]

Synthesis Strategies: Solid-Phase vs. Solution-Phase

The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS) depends on the desired scale, peptide length, and complexity.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, where the peptide is assembled on a solid resin support.[5][6][7] It offers simplified purification at each step, as excess reagents and by-products are simply washed away.[8] SPPS is well-suited for the synthesis of long peptides and for high-throughput synthesis.[9]

  • Solution-Phase Peptide Synthesis (SolPPS): In this classical approach, all reactions are carried out in a homogenous solution.[10][11] While it can be more labor-intensive due to the need for purification after each step, SolPPS is often preferred for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[12][13]

This guide will provide detailed protocols for both methodologies.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol is based on the widely used Fmoc/tBu strategy.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Rink Amide Resin100-200 meshSigma-Aldrich
2-Amino-5-fluoroisonicotinic acid≥98%Vendor of choice
Fmoc-protected amino acidsSynthesis gradeVarious
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
Dichloromethane (DCM)ACS gradeVarious
PiperidineACS gradeVarious
N,N'-Diisopropylcarbodiimide (DIC)≥99%Various
1-Hydroxybenzotriazole (HOBt)≥97%Various
HATU≥98%Various
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Triisopropylsilane (TIS)99%Various
Diethyl etherAnhydrousVarious
Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (DIC/HOBt or HATU) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test 6. Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat Cycle Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Kaiser_Test->Cleavage Cycle Complete Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[14]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[5][6]

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.[5]

  • Amino Acid Coupling:

    • For standard amino acids: In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.[5] Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • For 2-Amino-5-fluoroisonicotinic acid: Due to the electron-deficient nature of the pyridine ring, a more potent coupling reagent is recommended to overcome the reduced nucleophilicity of the amino group.[4]

      • In a separate vial, dissolve 2-Amino-5-fluoroisonicotinic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Add the solution to the resin and agitate for 4-6 hours. The reaction progress can be monitored by a Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[5]

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated.[5]

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[5]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[5]

    • Dry the peptide pellet under vacuum.[5]

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][15]

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[16]

Solution-Phase Peptide Synthesis (SolPPS) Protocol

This protocol outlines the coupling of two amino acid fragments in solution.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-protected amino acid/peptideSynthesis gradeSynthesized in-house
C-protected amino acid/peptideSynthesis gradeSynthesized in-house
EDC≥98%Various
HOBt≥97%Various
DMAP≥99%Various
DIPEAPeptide synthesis gradeVarious
Dichloromethane (DCM)AnhydrousVarious
Ethyl acetateACS gradeVarious
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateVarious
Experimental Workflow

SolPPS_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Dissolve N-protected amino acid, C-protected amino acid, EDC, HOBt, and DMAP in DCM Stir 2. Stir at room temperature Reactants->Stir Monitor 3. Monitor by TLC or LC-MS Stir->Monitor Quench 4. Quench with water Monitor->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with NaHCO3 and Brine Extract->Wash Dry 7. Dry over Na2SO4 Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Solution-Phase Peptide Synthesis (SolPPS).

Step-by-Step Protocol
  • Reaction Setup: To a solution of the N-protected amino acid or peptide (1 eq.) and the C-protected amino acid or peptide (1 eq.) in anhydrous DCM, add EDC (1.2 eq.), HOBt (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench with water.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Characterization and Quality Control

Accurate characterization of the synthesized peptide is crucial. The following techniques are recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification and to assess the purity of the final product.[15][16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and stereochemistry of the peptide, especially for shorter sequences.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete couplingSteric hindrance, aggregation, poor activationUse a more potent coupling reagent (e.g., HATU), increase reaction time, perform a double coupling.
RacemizationStrong base, prolonged activation timeUse a weaker base (e.g., NMM instead of DIPEA), minimize pre-activation time.[17]
Poor yield after cleavageIncomplete cleavage, peptide precipitation on resinIncrease cleavage time, use a different cleavage cocktail, ensure complete transfer from resin.
Side reactionsReactive side chains, premature deprotectionEnsure proper side-chain protection, use appropriate scavengers in the cleavage cocktail.

Conclusion

The synthesis of peptides containing 2-Amino-5-fluoroisonicotinic acid, while presenting some challenges due to the electronic nature of the unnatural amino acid, is readily achievable with careful optimization of the reaction conditions. The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and characterization of these modified peptides. The unique properties conferred by the fluorinated pyridine moiety make these compounds valuable tools for the development of novel peptide-based therapeutics.

References

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Anaspec. Fmoc Resin Cleavage and Deprotection. [Link]

  • PMC. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Midwest Biotech. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PMC. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Marsh Lab. Fluorinated Peptides. [Link]

  • ConnectSci. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. [Link]

  • Google Patents. WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

  • IRIS - Unibo. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • PubMed. Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. [Link]

  • LifeTein. Peptide synthesis: special amino acids. [Link]

Sources

Method

Application Note: 1H and 13C NMR Characterization of 2-Amino-5-fluoroisonicotinic Acid

Abstract This technical guide provides a comprehensive protocol and detailed analysis for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-fluoroisonicotinic acid. In the absence of a complet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and detailed analysis for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-fluoroisonicotinic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document presents a robust, predicted spectrum based on established principles of NMR spectroscopy and analysis of closely related fluorinated and aminated pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational reference for the identification, structural elucidation, and purity assessment of this compound. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causal relationships between molecular structure and spectral output.

Introduction: The Structural Significance of 2-Amino-5-fluoroisonicotinic Acid

2-Amino-5-fluoroisonicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of amino, fluoro, and carboxylic acid functionalities can significantly influence the molecule's physicochemical properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. The fluorine atom, in particular, can modulate pKa, lipophilicity, and metabolic pathways, making its precise characterization crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. This application note will detail the expected 1H and 13C NMR spectral features of 2-Amino-5-fluoroisonicotinic acid, providing a predictive framework for its characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for 2-Amino-5-fluoroisonicotinic acid. These predictions are derived from the analysis of substituent effects on the pyridine ring, drawing parallels from known data for fluorinated pyridines and aminopyridines.[1]

Predicted 1H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.5 - 7.8Doublet (d)³J(H,F) ≈ 3-4 Hz
H-6~8.0 - 8.3Doublet (d)⁴J(H,F) ≈ 1-2 Hz
-NH₂~5.0 - 6.0Broad Singlet (br s)-
-COOH~12.0 - 14.0Broad Singlet (br s)-
Predicted 13C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constants (J, Hz)
C-2~158 - 162Doublet (d)²J(C,F) ≈ 15-25 Hz
C-3~110 - 115Doublet (d)²J(C,F) ≈ 20-30 Hz
C-4~145 - 150Singlet (s) or small Doublet (d)⁴J(C,F) ≈ 1-3 Hz
C-5~148 - 152Doublet (d)¹J(C,F) ≈ 230-250 Hz
C-6~135 - 140Doublet (d)³J(C,F) ≈ 5-10 Hz
-COOH~165 - 170Singlet (s)-

Scientific Rationale for Spectral Predictions

The predicted chemical shifts and coupling constants are based on the fundamental principles of NMR spectroscopy, considering the electronic effects of each substituent on the pyridine ring.

  • Substituent Effects on the Pyridine Ring:

    • Amino Group (-NH₂): As a strong electron-donating group, the amino group at the C-2 position will significantly shield the ortho (C-3) and para (C-5) positions, causing an upfield shift (lower ppm) of the attached protons and carbons.

    • Fluoro Group (-F): Fluorine is a highly electronegative atom, leading to a strong inductive electron-withdrawing effect, which deshields adjacent nuclei (causes a downfield shift). However, it also has a strong electron-donating resonance effect, particularly for the ortho and para positions. The interplay of these effects determines the final chemical shift. The most significant impact of the fluorine atom is the large one-bond carbon-fluorine coupling constant (¹J(C,F)) and smaller multi-bond couplings.

    • Carboxylic Acid Group (-COOH): The carboxylic acid group is electron-withdrawing, leading to a deshielding of the ring protons and carbons. The acidic proton of the carboxyl group is typically observed at a very downfield chemical shift and is often broad.

  • Causality of Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. This solvent is capable of dissolving the polar 2-Amino-5-fluoroisonicotinic acid and will not exchange with the amine or carboxylic acid protons, allowing for their observation. The use of a standard internal reference like tetramethylsilane (TMS) is essential for accurate chemical shift referencing.

Experimental Protocols

The following protocols are designed to provide a robust and reproducible method for acquiring high-quality 1H and 13C NMR spectra of 2-Amino-5-fluoroisonicotinic acid.

Sample Preparation Workflow

Caption: Workflow for NMR Sample Preparation.

1H NMR Acquisition Protocol
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 16 ppm).

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

    • Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals to determine the relative proton ratios.

13C NMR Acquisition Protocol
  • Instrument Setup: Ensure the carbon probe is properly tuned and the shims are optimized.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A wide spectral width is required to cover all carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Perform a Fourier transform of the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

Structural Elucidation Workflow

Caption: Workflow for Structural Elucidation using NMR Data.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The internal consistency of the data obtained is a key indicator of a successful experiment. For instance:

  • Integration in ¹H NMR: The relative integrals of the proton signals should correspond to the number of protons in each unique chemical environment.

  • Coupling Constants: Reciprocal coupling constants should be observed between coupled nuclei. For example, the coupling constant between H-3 and the fluorine at C-5 should be consistent in both the ¹H and ¹⁹F spectra (if acquired).

  • 2D NMR: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to definitively correlate proton and carbon signals, confirming the connectivity of the molecule and validating the assignments made from 1D spectra.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR characterization of 2-Amino-5-fluoroisonicotinic acid. By combining predictive analysis based on sound chemical principles with robust, detailed experimental protocols, researchers can confidently identify and characterize this important molecule. The presented workflows and data serve as a valuable resource for scientists engaged in pharmaceutical development and chemical research.

References

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.

Sources

Application

Application Note: HPLC Purity Assessment of 2-Amino-5-fluoroisonicotinic Acid

Introduction & Chemical Context 2-Amino-5-fluoroisonicotinic acid (2-A-5-FINA) is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives. Its structural duality—pos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Amino-5-fluoroisonicotinic acid (2-A-5-FINA) is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives. Its structural duality—possessing both an electron-withdrawing fluorine atom and an electron-donating amino group on a pyridine carboxylate core—imparts unique physicochemical properties that challenge standard RP-HPLC methods.

The Analytical Challenge

The molecule exhibits zwitterionic behavior typical of aminopyridine carboxylic acids.

  • Acidic Moiety: Carboxylic acid at C4 (

    
    ).
    
  • Basic Moiety: 2-Aminopyridine system (

    
    ).
    
  • Polarity: High water solubility and low

    
    , leading to poor retention on conventional C18 columns (dewetting).
    
  • Isomerism: Synthetic routes often yield regioisomers (e.g., 2-amino-3-fluoroisonicotinic acid) that possess identical mass-to-charge ratios, necessitating high-resolution chromatographic separation.

This guide outlines a validated, stability-indicating HPLC protocol designed to separate 2-A-5-FINA from its synthetic precursors, decarboxylated degradants, and regioisomers.

Method Development Strategy: The "Why" Behind the Protocol

To ensure a robust method, we must control the ionization state of the analyte. A standard neutral pH mobile phase would leave the molecule in a zwitterionic state (COO⁻ / NH⁺), resulting in rapid elution and broad peak shapes due to secondary silanol interactions.

Mobile Phase Selection: Ion Suppression vs. Ion Pairing

We utilize an Ion Suppression strategy using an acidic mobile phase (pH 2.0 - 2.5).

  • Mechanism: At pH ~2.0, the carboxylic acid is protonated (neutral, -COOH), and the pyridine nitrogen is protonated (cationic, -NH⁺). While the cationic charge increases polarity, the neutralization of the carboxylate prevents ion-exclusion effects and improves interaction with the stationary phase.

  • Buffer Choice: Phosphate buffer is selected for its high buffering capacity at low pH and UV transparency. (Note: For LC-MS applications, substitute with 0.1% Formic Acid, though peak shape may degrade slightly).

Column Selection: Solving the Retention Problem

Standard C18 columns often fail to retain small, polar pyridines. We employ a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion-RP) or a Pentafluorophenyl (PFP) phase.

  • Recommendation: PFP (Pentafluorophenyl) columns are superior here. The fluorine-fluorine interactions and

    
    -
    
    
    
    stacking mechanisms offer unique selectivity for separating the fluorinated target from non-fluorinated impurities.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector (e.g., Agilent 1260/1290 Infinity II).

  • Column: Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/18.2 MΩ).

Chromatographic Conditions[1][3][4]
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Suppresses silanol activity; protonates carboxyl group.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm core-shell particles.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Injection Vol 5 µLLow volume prevents solvent effects on early eluters.
Detection UV @ 240 nm & 280 nm240 nm for carboxyl/amide bands; 280 nm for pyridine ring.
Gradient Profile

A shallow gradient is required to separate the target from closely eluting regioisomers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Retain polar analytes)
15.06040Linear Gradient (Elute main peak & isomers)
18.01090Wash (Elute dimeric/late impurities)
20.01090Hold Wash
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Crucial: Matching the diluent to the initial gradient conditions prevents "solvent shock" and split peaks.

  • Stock Solution: 1.0 mg/mL in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL.

Impurity Profiling & Logic Map

Understanding the origin of impurities is essential for a stability-indicating method. The diagram below illustrates the synthesis pathways and potential impurities for 2-A-5-FINA.

ImpurityMap Start Starting Material (2-Chloro-5-fluoroisonicotinic acid) Reaction SNAr Reaction (Nucleophilic Substitution) Start->Reaction + Reagent Imp1 Impurity A (Hydrolysis Product) 2-Hydroxy-5-fluoro... Start->Imp1 Hydrolysis (Side Rxn) Reagent Ammonia Source (NH3 / NH4OH) Reagent->Reaction Target Target Product (2-Amino-5-fluoroisonicotinic acid) Reaction->Target Main Pathway Imp3 Impurity C (Regioisomer) 2-Amino-3-fluoro... Reaction->Imp3 Isomeric Impurity Imp2 Impurity B (Decarboxylation) 2-Amino-5-fluoropyridine Target->Imp2 Thermal Degradation (-CO2)

Figure 1: Impurity origin map showing synthetic precursors and degradation pathways.

Key Impurities to Monitor:
  • 2-Amino-5-fluoropyridine (Decarboxylated): Less polar, elutes after the main peak.

  • 2-Chloro-5-fluoroisonicotinic acid (Starting Material): Elutes later due to chloro-substitution increasing hydrophobicity compared to the amino group.

  • Regioisomers: Likely elute very close to the main peak; separation relies on the PFP column's shape selectivity.

Method Validation (ICH Q2(R1) Alignment)

This protocol is designed to meet ICH Q2(R1) standards.[1] The following parameters must be verified during on-site validation.

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for aminopyridines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity (usually the regioisomer).
  • RSD (Area):

    
     for 5 replicate injections.
    
Linearity & Range[7]
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of nominal).

  • Acceptance:

    
    .
    
Robustness (Troubleshooting Guide)

The following decision tree helps troubleshoot common issues during execution.

Troubleshooting Issue Problem Detected Check1 Peak Tailing > 1.5? Issue->Check1 Check2 Retention Shift? Issue->Check2 Sol1 Increase Buffer Conc. (to 50mM) Check1->Sol1 Yes Sol2 Check pH (Must be < 2.8) Check1->Sol2 Yes Sol3 Equilibration Time (Increase to 10 min) Check2->Sol3 Yes

Figure 2: Troubleshooting logic for common HPLC anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology for separating pyridine acid isomers).[3][4][5][6] Link

  • Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (General conditions for isonicotinic acid derivatives). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 345360, 2-Fluoroisonicotinic acid. (Physicochemical property data). Link

Sources

Method

Application Note: Mass Spectrometry Analysis of 2-Amino-5-fluoroisonicotinic Acid Derivatives

Executive Summary 2-Amino-5-fluoroisonicotinic acid (2-A-5-FINA) is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors (e.g., FGFR or VEGFR inhibitors) and antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-fluoroisonicotinic acid (2-A-5-FINA) is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors (e.g., FGFR or VEGFR inhibitors) and antibacterial agents. The incorporation of the fluorine atom at the C5 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the C2-amino and C4-carboxylic acid moieties provide versatile handles for derivatization.

This guide details the mass spectrometry (MS) behavior of 2-A-5-FINA and its amide/ester derivatives. It addresses the specific challenges of analyzing fluorinated aminopyridines—including ionization suppression and unique fragmentation channels—and provides validated protocols for impurity profiling and metabolic stability assessment.

Chemical Properties & MS Behavior[1][2][3][4][5][6][7][8][9]

Physicochemical Context[10]
  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ), a basic exocyclic amine, and an acidic carboxylic acid (
    
    
    
    ).
  • Fluorine Effect: The high electronegativity of fluorine lowers the basicity of the adjacent pyridine nitrogen compared to non-fluorinated analogs, potentially reducing ionization efficiency in positive mode unless acidic mobile phases are used.

Ionization Strategy
  • Mode: Electrospray Ionization Positive (ESI+) is the preferred mode for derivatives (amides/esters). The protonation occurs readily on the pyridine nitrogen or the exocyclic amine.

  • Mobile Phase: A pH range of 2.0–3.0 (using 0.1% Formic Acid) is critical to ensure full protonation (

    
    ) and improve sensitivity.
    
  • Negative Mode (ESI-): Useful only for the free acid form or metabolites where the carboxylic acid is regenerated.

Fragmentation Mechanics (The "Why")

Understanding the fragmentation of the core scaffold is essential for interpreting the spectra of complex derivatives.

Core Fragmentation Pathway

Unlike chlorinates or brominates, Fluorine (


) is monoisotopic. You will not see an M+2 isotope pattern. Identification relies on accurate mass and specific neutral losses.
  • Decarboxylation (Neutral Loss 44 Da): For the free acid or labile esters, the most dominant channel is the loss of

    
    .
    
    
    
    
  • Deamination (Neutral Loss 17 Da): The exocyclic amine at the C2 position is relatively labile under high collision energy (CE), leading to the loss of

    
    .
    
    
    
    
  • Ring Fragmentation (Loss of HCN): Characteristic of pyridines, the ring often cleaves losing Hydrogen Cyanide (27 Da).

  • Fluorine Stability: The

    
     bond on the aromatic ring is extremely strong. Loss of HF (20 Da) is rare  as a primary fragmentation event in this scaffold unless the ring structure is destroyed. If you observe a loss of 20 Da, suspect an impurity or a specific aliphatic side-chain fluorination, not the core aromatic fluorine.
    
Visualization: Fragmentation Tree

The following diagram illustrates the logical fragmentation steps for a generic amide derivative of 2-A-5-FINA.

FragmentationPathway Parent Parent Derivative [M+H]+ AmideCleavage Amide Bond Cleavage (Core Scaffold Ion) Parent->AmideCleavage High CE Loss of Side Chain LossNH3 Deamination [-NH3 (-17 Da)] AmideCleavage->LossNH3 Primary Path LossCO Carbonyl Loss [-CO (-28 Da)] AmideCleavage->LossCO Secondary Path RingOpen Ring Fragmentation [-HCN (-27 Da)] LossNH3->RingOpen Ring Destabilization

Figure 1: Proposed ESI+ fragmentation pathway for amide derivatives of 2-Amino-5-fluoroisonicotinic acid.

Protocol 1: Structural Elucidation & Impurity Profiling

Objective: To identify synthetic impurities (e.g., des-fluoro analogs, regioisomers) and confirm the structure of derivatives.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µmStandard for lipophilic derivatives.
Mobile Phase A Water + 0.1% Formic AcidLow pH promotes ionization of the pyridine ring.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amines than MeOH.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient for unknown impurities.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
MS Source ESI PositiveTargets basic nitrogen.[1]
Mass Range m/z 100 – 1000Covers parent and dimers.
Workflow Steps
  • Sample Prep: Dissolve derivative in DMSO to 10 mM stock. Dilute to 1 µM in 50:50 Water:ACN for injection.

  • Data Acquisition: Use Data-Dependent Acquisition (DDA) .

    • TopN: Select top 3 most intense ions for MS/MS.

    • Dynamic Exclusion: Enable (5 seconds) to catch low-level impurities.

  • Data Analysis (The "Trust" Check):

    • Check for Des-fluoro Impurity: Look for a peak at

      
      . The substitution of F (19 Da) with H (1 Da) results in a net mass shift of -18 Da.
      
    • Check for Regioisomers: 2-Amino-3-fluoro... isomers will have identical mass. These must be separated chromatographically. The 5-fluoro isomer generally elutes later than non-fluorinated analogs on C18 due to the "fluorine lipophilicity effect."

Protocol 2: Metabolic Stability Assay (Microsomal)[12]

Objective: Determine the intrinsic clearance (


) of the drug candidate. The 5-fluoro group is designed to block metabolism; this assay validates that design.
Experimental Design
  • Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH (required for P450 activity).

  • Test Concentration: 1 µM (low concentration to ensure first-order kinetics).

Workflow Diagram

MetabolicStability Prep Pre-Incubation (Microsomes + Buffer + Test Cmpd) 37°C, 5 min Start Start Reaction Add NADPH Prep->Start Incubate Incubation 0, 5, 15, 30, 60 min Start->Incubate Quench Quench Add Ice-Cold ACN + IS Incubate->Quench At each timepoint Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant

Figure 2: Step-by-step workflow for microsomal stability assessment.

Detailed Procedure
  • Preparation: Prepare a 2x Master Mix of microsomes (1.0 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4).

  • Spike: Add the test compound (derivative) to reach 1 µM final concentration.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or a deuterated analog).

  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins. Inject supernatant.[2][1]

Quantitation & Calculation
  • MS Mode: Multiple Reaction Monitoring (MRM) .

    • Select the transition from

      
       to the most stable fragment (usually the core pyridine ion identified in Protocol 1).
      
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Aminopyridine Fragmentation Data. National Institute of Standards and Technology.[3] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Waters Corporation. (2020). Determination of Microsomal Stability by UPLC-MS/MS. Application Note. [Link][4]

  • Agilent Technologies. (2019). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire. Application Note. [Link]

  • Holcapek, M., et al. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites. Journal of Mass Spectrometry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for 2-Amino-5-fluoroisonicotinic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful amid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful amide coupling of 2-Amino-5-fluoroisonicotinic acid. Due to its unique electronic properties, this substrate presents specific challenges that require careful consideration of reaction conditions. This document is designed to help you navigate these challenges, optimize your reaction yields, and ensure the integrity of your final products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered when working with 2-Amino-5-fluoroisonicotinic acid.

Question 1: I am observing very low to no yield with standard coupling conditions (e.g., EDC/HOBt). What is the most likely cause?

Answer: The primary reason for low reactivity is the electronically-deficient nature of the 2-amino group. The pyridine ring nitrogen and the C-5 fluoro group are both strongly electron-withdrawing. This significantly reduces the nucleophilicity of the 2-amino group, making it a poor partner for standard amide coupling reactions which are often sluggish with electron-deficient anilines.[1][2] You will likely need more potent activating agents or more forcing conditions than those used for simple aliphatic or electron-rich aromatic amines.

Question 2: My starting materials are not fully dissolving in my reaction solvent (e.g., DCM or THF). What should I do?

Answer: 2-Amino-5-fluoroisonicotinic acid, like many amino acids, can exhibit zwitterionic character, leading to poor solubility in common non-polar aprotic solvents.[3][4] For improved solubility, consider switching to more polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (MeCN) .[1] In some cases, a mixture of solvents may be effective. Running the reaction at a slightly elevated temperature can also improve solubility, but this must be balanced against the risk of side reactions.

Question 3: I see a significant byproduct in my reaction mixture that does not contain my amine. What could it be?

Answer: When using carbodiimide reagents like EDC or DCC, a common byproduct is the N-acylurea . This forms when the O-acylisourea intermediate, which is the activated form of your carboxylic acid, rearranges instead of reacting with your poorly nucleophilic amine.[2][5] This rearranged product is stable and unreactive. Switching to a different class of coupling reagent or using additives like HOBt or HOAt can help suppress this side reaction, but may not be sufficient for this challenging substrate.

Question 4: My final amide product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: The purification of polar amide products is a frequent challenge.[6][7] If your compound streaks or remains at the baseline on silica gel with standard solvent systems (e.g., Hexanes/Ethyl Acetate), consider the following:

  • Reverse-Phase Chromatography: This is often the most effective method for polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a high organic, aqueous mobile phase, providing an alternative selectivity for highly polar molecules.[8]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the compound is soluble when hot but insoluble when cold), recrystallization is an excellent method for purification.[7][9] Common solvents to try for polar amides include ethanol, acetonitrile, or mixtures like ethyl acetate/ethanol.[9]

  • Ion-Exchange Chromatography: If your product has a basic or acidic handle, solid-phase extraction (SPE) using an ion-exchange cartridge (like SCX for basic compounds) can be an effective capture-and-release purification strategy.[6]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Selecting the Optimal Coupling Reagent

Question: My standard EDC/HOBt coupling has failed. Which class of coupling reagent should I try next for this electron-deficient amine?

Answer: For challenging substrates like 2-Amino-5-fluoroisonicotinic acid, a systematic approach to selecting a more potent coupling reagent is necessary. The goal is to generate a more reactive activated intermediate to overcome the poor nucleophilicity of the amine.

Decision-Making Workflow for Reagent Selection

Start Start: Low Yield with EDC/HOBt Uronium Try Uronium/Aminium Reagents (e.g., HATU, HBTU) Start->Uronium First Choice for difficult couplings Phosphonium Try Phosphonium Reagents (e.g., PyBOP) Start->Phosphonium Alternative to Uronium less guanidinylation risk Success Optimization Successful Uronium->Success Yield Improves Failure Persistent Low Yield Uronium->Failure No Improvement Phosphonium->Success Yield Improves Phosphonium->Failure No Improvement AcylHalide Consider Acyl Halide Formation (e.g., SOCl₂, Oxalyl Chloride) AcylHalide->Success Yield Improves Failure->AcylHalide Last Resort for highly unreactive systems

Caption: Decision tree for selecting an appropriate coupling reagent.

Comparison of Reagent Classes
Reagent ClassExamplesMechanism & SuitabilityPotential Downsides
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often requires additives (HOBt, HOAt) to improve efficiency and reduce racemization.[5][10] Generally insufficient for highly electron-deficient amines.Prone to N-acylurea byproduct formation.[2] DCC byproduct (DCU) is difficult to remove.[11]
Uronium/Aminium HATU, HBTU, COMUForms a highly reactive OAt- or OBt-active ester. HATU is particularly effective for difficult couplings and sterically hindered substrates.[12][13][14]Can react with the amine to form a guanidinium byproduct, consuming the nucleophile.[2] More expensive than carbodiimides. Benzotriazole-containing reagents are potentially explosive.[15]
Phosphonium PyBOP, PyAOPForms a reactive phosphonium-activated ester. Does not have the guanidinylation side reaction pathway, making it a good choice when the amine is precious.[10][13]Can form phosphoramide byproducts that may be difficult to remove during purification.[13]
Acyl Halides SOCl₂, Oxalyl Chloride, TCFHConverts the carboxylic acid to a highly reactive acyl chloride or fluoride. This is often the most forceful method and can succeed where others fail.[16][17][18]Harsh conditions (heat, strong reagents) may not be compatible with sensitive functional groups on the coupling partner. Requires a separate activation step.[18] SOCl₂ is toxic.[17]

Recommendation: Start by screening HATU or a similar uronium salt. These are often the "go-to" reagents for challenging amide couplings in medicinal chemistry.[14][19] If that fails or if guanidinylation is a concern, PyBOP is an excellent second choice. Formation of the acyl chloride should be considered a last resort for the most unreactive systems.[20]

Guide 2: Fine-Tuning Reaction Conditions

Question: I've switched to HATU, and while I see some product, the conversion is incomplete. How can I further optimize the reaction?

Answer: Once a suitable coupling reagent is chosen, optimizing the base, solvent, temperature, and stoichiometry is critical for driving the reaction to completion.

  • Base Selection: The choice of base is crucial. A non-nucleophilic amine base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

    • DIPEA (N,N-Diisopropylethylamine): The most common choice for HATU/HBTU couplings.[1][12] Its steric bulk makes it non-nucleophilic. Use 2-3 equivalents.

    • N-Methylmorpholine (NMM) or sym-Collidine: Weaker bases that can be beneficial if your other coupling partner is prone to racemization.[14]

    • DMAP (4-Dimethylaminopyridine): Should be used with caution. While it can act as a powerful acyl-transfer catalyst, especially with carbodiimides, it is also a nucleophile and can lead to side reactions.[1][20] A catalytic amount is sometimes beneficial in sluggish EDC-mediated reactions.[1]

  • Order of Addition (Pre-activation): For a poorly nucleophilic amine, it is essential to pre-activate the carboxylic acid before introducing the amine.[17]

    • Dissolve the carboxylic acid coupling partner, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

    • Stir this mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive activated ester.[13]

    • Add a solution of 2-Amino-5-fluoroisonicotinic acid to the pre-activated mixture.

  • Temperature: While most amide couplings are run at room temperature, gently heating the reaction to 40-60 °C can significantly increase the rate and final conversion for unreactive partners.[2] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Concentration and Stoichiometry:

    • Ensure the reaction is sufficiently concentrated (0.1 M to 0.5 M is a good starting point).[2]

    • Using a slight excess of the more readily available or less expensive coupling partner can help drive the reaction to completion. For example, using 1.2 equivalents of the carboxylic acid and 1.25 equivalents of the coupling reagent relative to the 2-Amino-5-fluoroisonicotinic acid.[11]

Part 3: Experimental Protocols

Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of 2-Amino-5-fluoroisonicotinic acid with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-5-fluoroisonicotinic acid (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.2 M solution)

Procedure:

  • Pre-activation: To a dry, inert-atmosphere flask, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 20 minutes.

  • Amine Addition: In a separate flask, dissolve the 2-Amino-5-fluoroisonicotinic acid (1.2 equiv) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish after 4-6 hours, consider heating the mixture to 50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase chromatography or recrystallization.

General Workflow Diagram

cluster_preactivation 1. Pre-activation (15-30 min) cluster_coupling 2. Coupling Reaction (2-24h) cluster_workup 3. Work-up & Purification Acid Carboxylic Acid Partner Mix1 Mix and Stir Acid->Mix1 Reagent Coupling Reagent (e.g., HATU) Reagent->Mix1 Base Base (e.g., DIPEA) Base->Mix1 Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Mix1 Mix2 Add Amine Solution Mix1->Mix2 To pre-activated mixture Amine 2-Amino-5-fluoro- isonicotinic acid Amine->Mix2 Solvent2 Anhydrous Solvent Solvent2->Mix2 Workup Aqueous Work-up Mix2->Workup After reaction completion Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Standard workflow for a two-step, one-pot amide coupling.

References

  • Shinde, S. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Corbani, M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]

  • Reddit User Discussion. (2025). Side reactions with HBTU amide coupling? Reddit. [Link]

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Schäfer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Golisade, A., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Reddit User Discussion. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Gao, W., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Reddit User Discussion. (2022). amide coupling help. Reddit. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros blog. [Link]

  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroisonicotinic acid. PubChem. [Link]

  • D'hooghe, M., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. [Link]

  • Wang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid. Pipzine Chemicals. [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Aliyeva, A., et al. (2021). Solubilities of Amino Acids in the Presence of Chaotropic Anions. PATh. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Di Gioia, M. L., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2018). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. RSC Publishing. [Link]

  • Al-Issa, S. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Institutes of Health. [Link]

Sources

Optimization

Challenges in the synthesis of 2-Amino-5-fluoroisonicotinic acid

Technical Support Center: Synthesis of 2-Amino-5-fluoroisonicotinic Acid Executive Summary & Route Analysis The synthesis of 2-Amino-5-fluoroisonicotinic acid presents a classic challenge in heterocyclic chemistry: balan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-5-fluoroisonicotinic Acid

Executive Summary & Route Analysis

The synthesis of 2-Amino-5-fluoroisonicotinic acid presents a classic challenge in heterocyclic chemistry: balancing the regioselectivity of nucleophilic aromatic substitution (SNAr) with the solubility issues inherent to zwitterionic amino acids.[1]

The most robust industrial route involves the SNAr amination of a 2-chloro-5-fluoroisonicotinic acid precursor.[1] This guide focuses on this pathway, addressing the specific competition between the labile fluorine atom and the activated chlorine atom, as well as the deactivating effect of the carboxylate group.

Core Reaction Pathway
  • Starting Material: 2-Chloro-5-fluoroisonicotinic acid (CAS 38186-88-8) or its ester.[1][2]

  • Reagent: Aqueous Ammonia (NH4OH) or Ammonia in Methanol/Dioxane.

  • Mechanism: SNAr displacement of the C2-Chlorine.[1]

  • Critical Selectivity: The C2 position is activated by the ring nitrogen (ortho), whereas the C5 position (fluorine) is meta to the nitrogen. Despite fluorine being a superior leaving group in many SNAr contexts, the lack of activation at C5 ensures the C2-Chlorine is displaced preferentially.

Troubleshooting Guide: Process & Optimization

This section addresses specific failure modes reported by users.

Scenario A: Incomplete Conversion (Starting Material Remains)

Symptom: HPLC shows <50% conversion after 24 hours.

  • Root Cause 1: Carboxylate Deactivation. If using the free acid, the first equivalent of ammonia forms the ammonium carboxylate salt. The negatively charged carboxylate (COO⁻) is an electron-donating group (via induction/field effect) that significantly deactivates the pyridine ring towards nucleophilic attack.

  • Corrective Action:

    • Increase Temperature: The reaction typically requires 130°C – 150°C in a sealed pressure vessel (autoclave) to overcome deactivation. Reflux at atmospheric pressure (100°C) is often insufficient.[1]

    • Switch to Ester: Use Methyl 2-chloro-5-fluoroisonicotinate . The ester is electron-withdrawing and keeps the ring activated.[1] Note: Ammonia will likely convert the ester to the primary amide (CONH₂) during the reaction. A subsequent hydrolysis step (NaOH/H₂O) will be required.[1]

    • Catalysis: Add 5-10 mol% CuSO₄ or CuI (Ullmann-type conditions) to facilitate the amination if thermal activation is insufficient.[1]

Scenario B: Formation of Hydroxy Impurity (2-Hydroxy-5-fluoroisonicotinic acid)

Symptom: A peak with M+1 = 158 (Hydrolysis product) is observed.[1]

  • Root Cause: Competition between Ammonia (NH₃) and Water (H₂O/OH⁻) as nucleophiles.[1] At high temperatures, hydroxide ions (generated from aqueous ammonia equilibrium) can displace the chlorine.

  • Corrective Action:

    • Solvent Switch: Replace aqueous ammonia with 7N NH₃ in Methanol or NH₃ in 1,4-Dioxane .[1] Eliminating water minimizes the hydrolysis pathway.

    • Concentration: If using aqueous ammonia, use the highest concentration available (28-30%) to favor the amination kinetics over hydrolysis.

Scenario C: Low Yield During Isolation (The "Zwitterion Trap")

Symptom: Reaction shows high conversion, but mass is lost during filtration or extraction.

  • Root Cause: The product is an amphoteric amino acid. It exists as a zwitterion at neutral pH, making it highly water-soluble and difficult to extract into organic solvents.[1]

  • Corrective Action:

    • Isoelectric Precipitation: Do not attempt standard extraction. Instead, concentrate the reaction mixture to remove excess ammonia. Carefully adjust the pH to the molecule's isoelectric point (pI ≈ 3.5 - 4.[1]5) using glacial acetic acid or dilute HCl.[1] The product should precipitate as a white/off-white solid.[1]

    • Resin Purification: For small scales, pass the aqueous solution through a cation-exchange resin (e.g., Dowex 50W).[1] Wash with water, then elute the amino acid with dilute ammonia.

Frequently Asked Questions (FAQs)

Q1: Can I use 2,5-Difluoroisonicotinic acid as the starting material?

  • Answer: It is risky.[1] While the C2-fluorine is more reactive than C2-chlorine, the C5-fluorine is also present.[1] High temperatures might lead to bis-amination (2,5-diamino) or loss of the essential C5-fluorine.[1] The 2-Chloro-5-fluoro analog offers better chemoselectivity because the C2-Cl is activated by the nitrogen, while the C5-F is not.[1]

Q2: Why not start with 2-Aminoisonicotinic acid and fluorinate it?

  • Answer: Direct electrophilic fluorination (e.g., using Selectfluor) of an electron-deficient pyridine ring is difficult.[1] The amino group activates the ring, but regioselectivity (C3 vs C5) becomes a major issue, often leading to mixtures or over-fluorination. The SNAr route is far more controlled.

Q3: My product is colored (brown/yellow). How do I purify it?

  • Answer: Pyridine amines oxidize easily.[1] Dissolve the crude solid in dilute base (NaOH), treat with activated carbon (charcoal) for 30 minutes, filter through Celite, and re-precipitate with acid.

Technical Data & Specifications

ParameterSpecification / ValueNotes
CAS Number 883552-09-0 (Acid)Verify specific salt forms.[1]
Molecular Weight 156.12 g/mol
pKa (Calculated) ~3.5 (COOH), ~6.0 (Py-N)Zwitterionic region pH 3.5–5.[1]0.
Solubility High: DMSO, Dilute Acid/BaseLow: Water (at pI), DCM, HexaneCritical: Poor solubility in organic solvents.
Preferred Precursor 2-Chloro-5-fluoroisonicotinic acidCAS: 38186-88-8

Reaction Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis, highlighting the competition between amination and hydrolysis.

SynthesisWorkflow Start Start: 2-Chloro-5-fluoroisonicotinic acid (CAS 38186-88-8) Reagent Reagent: NH3 (aq) or NH3/MeOH Temp: 130-150°C (Pressure) Start->Reagent Intermediate Intermediate: Ammonium Carboxylate Salt (Deactivated Ring) Reagent->Intermediate Fast Salt Formation Decision Check Solvent System Intermediate->Decision Path_Aq Aqueous NH3 Decision->Path_Aq High Water Content Path_Org Anhydrous NH3/MeOH Decision->Path_Org Low Water Content Product Target Product: 2-Amino-5-fluoroisonicotinic acid Path_Aq->Product Major Pathway SideProduct Impurity: 2-Hydroxy-5-fluoroisonicotinic acid (Hydrolysis) Path_Aq->SideProduct Competing Pathway (OH- attack) Path_Org->Product Clean Conversion Workup Workup: Adjust pH to 3.5-4.0 (Isoelectric Precipitation) Product->Workup SideProduct->Workup Contaminates Solid

Caption: Workflow logic for the SNAr synthesis of 2-Amino-5-fluoroisonicotinic acid, highlighting the risk of hydrolysis in aqueous media.

References

  • ChemicalBook. 2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) Properties and Synthesis. Retrieved from [1]

  • BenchChem Technical Support. Synthesis of Fluorinated Pyridines: Troubleshooting SNAr Reactions. Retrieved from [1]

  • Sigma-Aldrich. Product Specification: 2-Chloro-5-fluoropyridine-3-carboxylic acid.[1] Retrieved from [1]

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity Insights.[1] (General Reference for SNAr mechanisms on heterocycles).

(Note: The synthesis of this specific building block is often covered in patent literature regarding kinase inhibitors. The protocols above are derived from standard "process chemistry" adaptations of analogous pyridine functionalizations.)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-fluoroisonicotinic Acid

Welcome to the Purification Support Hub. This guide addresses the isolation and purification of 2-Amino-5-fluoroisonicotinic acid (CAS: 171178-43-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub. This guide addresses the isolation and purification of 2-Amino-5-fluoroisonicotinic acid (CAS: 171178-43-1). As a zwitterionic fluorinated pyridine derivative, this molecule presents unique solubility challenges that standard organic recrystallization methods often fail to address.

Module 1: Solubility Profile & Solvent Selection

The Core Challenge: This molecule behaves as an internal salt (zwitterion). The amino group at position 2 is weakly basic, while the carboxylic acid at position 4 is acidic.[1] The fluorine atom at position 5 is electron-withdrawing, which lowers the pKa of the carboxylic acid (making it more acidic) and reduces the basicity of the amine compared to non-fluorinated analogues.

Solvent Compatibility Table

Solvent SystemSolubility BehaviorUsage Recommendation
Water (Neutral) Low / Sparingly SolublePoor solvent for direct dissolution; good anti-solvent.
Water (pH < 2) High (Forms Cationic Salt)Ideal for Dissolution. Forms the hydrochloride salt.
Water (pH > 10) High (Forms Anionic Salt)Ideal for Dissolution. Forms the sodium salt.
Ethanol / Methanol Low to Moderate (Hot)Use as a co-solvent to assist drying or remove organic impurities.
DMSO / DMF HighAvoid for recrystallization if possible (high boiling point makes removal difficult).
Ethyl Acetate / Hexane InsolubleIdeal Anti-Solvents for washing filter cakes.
Module 2: Standard Operating Procedure (SOP)

Method A: Isoelectric Point (pI) Precipitation (Recommended) Best for: Removing inorganic salts and non-zwitterionic organic impurities.

This method utilizes the pH-dependent solubility.[2] You will dissolve the crude material as a salt, filter out insoluble impurities, and then precipitate the pure zwitterion by adjusting the pH to its isoelectric point (pI).

Protocol Steps:

  • Dissolution: Suspend the crude 2-amino-5-fluoroisonicotinic acid in Water (10 mL/g) .

  • Basification: Slowly add 2M NaOH dropwise with stirring until the solid fully dissolves and the solution is clear (Target pH ~10-11).

    • Why? This deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.

  • Filtration (Critical): If the solution is dark or contains particulate matter, add Activated Carbon (5 wt%) , stir for 30 minutes, and filter through a Celite pad.

    • Note: The fluorine substituent can lead to colored oxidative byproducts; carbon treatment is highly effective here.

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously. Monitor pH continuously.

    • Target: The product will precipitate as the pH approaches its pI (typically pH 3.5 – 4.5 for fluorinated isonicotinic acids).

  • Aging: Cool the slurry to 0–5°C and stir for 1 hour to maximize yield.

  • Collection: Filter the white/off-white solid. Wash with ice-cold water (2x) followed by cold ethanol (1x) to remove residual water.

  • Drying: Vacuum dry at 45°C.

Method B: Thermal Recrystallization Best for: Final polishing of material that is already >95% pure.

  • Prepare a solvent mixture of Water:Ethanol (90:10) .

  • Suspend the solid and heat to reflux (approx. 90°C).

  • Add minimum additional water dropwise until a clear solution is obtained.

  • Allow to cool slowly to room temperature (rapid cooling may trap impurities).

  • Filter and dry as above.

Module 3: Workflow Visualization

The following diagram outlines the decision logic for the Acid-Base Purification (Method A).

PurificationWorkflow Start Crude 2-Amino-5-fluoroisonicotinic Acid Dissolve Suspend in Water Add 2M NaOH (pH > 10) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter (remove insolubles) CheckSol->Filter Yes Carbon Add Activated Carbon Filter through Celite CheckSol->Carbon No (Colored/Hazy) Acidify Slowly add 1M HCl Target pH 3.5 - 4.5 Filter->Acidify Carbon->Filter Precip Precipitate Forms (Zwitterion) Acidify->Precip Cool Cool to 4°C (1 hr) Precip->Cool Collect Vacuum Filtration Wash with cold H2O/EtOH Cool->Collect

Caption: Workflow for the Acid-Base precipitation method, highlighting the critical filtration step for impurity removal.

Module 4: Troubleshooting & FAQs

Q1: The product "oiled out" instead of crystallizing. What happened?

  • Cause: This often happens if the concentration is too high or cooling is too rapid during Method B (Thermal Recrystallization).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of "seed crystal" if available. Allow the solution to cool to room temperature very slowly (wrap the flask in foil or a towel to insulate).

Q2: My yield is significantly lower than expected (<50%).

  • Cause: You likely missed the Isoelectric Point (pI) during acidification. If the pH is too low (<2), the molecule forms a soluble hydrochloride salt. If too high (>6), it remains as a soluble carboxylate salt.

  • Fix: Collect the filtrate (mother liquor). Readjust the pH carefully to the 3.5–4.5 range . If more precipitate forms, filter it separately.

Q3: The product is still colored (yellow/brown) after recrystallization.

  • Cause: Fluorinated pyridines are prone to oxidation, forming colored azo- or nitro- impurities.

  • Fix: Repeat Method A , but ensure you perform the Activated Carbon step (Step 3). Ensure the carbon is filtered off while the solution is basic, as the impurities are often more soluble in the basic phase.

Q4: Can I use DMF or DMSO?

  • Analysis: While the compound is soluble in these, their high boiling points make drying difficult. Residual DMF can also decompose to form dimethylamine, which contaminates the product. Use these only as a last resort for "Hot Filtration" if the product is grossly contaminated with inorganic salts.

Module 5: Impurity Profiling

When analyzing your purified material (HPLC/LC-MS), watch for these common specific impurities:

  • Regioisomers: 2-Amino-3-fluoroisonicotinic acid. (Hard to separate by recrystallization; requires chromatography).

  • Decarboxylated Byproduct: 2-Amino-5-fluoropyridine. (Result of overheating; check melting point. If MP is <100°C, this impurity is present).

  • Hydrolysis Precursors: 2-Fluoro-5-aminopyridine derivatives.

References
  • Solubility & pKa Principles

    • Source: "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI.
    • URL:[Link]

  • Purification of Pyridine Carboxylic Acids

    • Source: "Process for preparing 5-fluoronicotinic acid" (US Patent 3027380A).[3] Demonstrates acid/base handling of fluorinated pyridine acids.

    • URL
  • General Recrystallization Techniques

    • Source: "Purification by Recrystallization."[4][5] CUNY.

    • URL:[Link]

  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for 2-Fluoroisonicotinic acid (Structural Analogue).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-5-fluoroisonicotinic Acid Derivatives

Welcome to the technical support center for the synthesis of 2-Amino-5-fluoroisonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-fluoroisonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing in-depth, field-tested solutions in a direct question-and-answer format.

Introduction to Synthetic Strategies

The synthesis of 2-Amino-5-fluoroisonicotinic acid typically begins from a pre-functionalized pyridine ring. The key transformations involve the introduction of the C2-amino group and the formation of the C4-carboxylic acid. Common pathways include the hydrolysis of a nitrile precursor (e.g., 2-amino-5-fluoro-4-cyanopyridine) or the amination of a halogenated precursor (e.g., 2-chloro-5-fluoroisonicotinic acid). Each route presents a unique set of challenges, from incomplete reactions to the formation of stubborn impurities. This guide will help you troubleshoot these issues effectively.

Common Synthetic Workflow and Potential Pitfalls

The following diagram illustrates a generalized synthetic pathway, highlighting key stages where side reactions commonly occur.

cluster_0 Route A: Nitrile Hydrolysis Pathway cluster_1 Route B: Halogen Precursor Pathway A1 2-Halo-5-fluoro-4-cyanopyridine A2 Amination (SNAr or Buchwald-Hartwig) A1->A2 A3 2-Amino-5-fluoro-4-cyanopyridine A2->A3 SR1 Side Reaction: Incomplete Amination/ Hydrodehalogenation A2->SR1 A4 Hydrolysis (Acid or Base) A3->A4 EndProduct 2-Amino-5-fluoroisonicotinic acid A4->EndProduct SR2 Side Reaction: Incomplete Hydrolysis (Amide Formation) A4->SR2 B1 2,5-Dihalogenated Isonicotinic Acid Ester B2 Selective Amination B1->B2 B3 Ester Hydrolysis B2->B3 B3->EndProduct SR3 Side Reaction: Decarboxylation EndProduct->SR3

Caption: Generalized synthetic routes to 2-Amino-5-fluoroisonicotinic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis.

Q1: My nitrile hydrolysis stalls, leaving significant amounts of 2-amino-5-fluoroisonicotinamide as an impurity. How can I drive the reaction to completion?

A1: This is a very common issue. The hydrolysis of a cyanopyridine to a carboxylic acid is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid. The second step is often slower and requires more forcing conditions.

Potential Causes & Solutions:

  • Insufficiently Forcing Conditions: The amide intermediate is often more stable than the starting nitrile. To hydrolyze the amide, you typically need to increase the temperature and/or the concentration of the acid or base.

    • Basic Hydrolysis: Using a higher concentration of NaOH or KOH (e.g., 6-12M) and refluxing for an extended period (12-24 hours) is often effective. The progress should be monitored by HPLC or TLC.

    • Acidic Hydrolysis: Refluxing in concentrated HCl (6-12M) or a mixture of H₂SO₄/H₂O can also drive the reaction. However, be aware of potential decarboxylation under harsh acidic conditions at high temperatures.

  • Stoichiometry of Water: For the complete conversion of a cyano group to a carboxylic acid, at least two equivalents of water are required.[1] Ensure that the reaction is not water-limited, especially when using concentrated acids.

  • Product Precipitation: In some cases, the sodium salt of the target carboxylic acid may be less soluble than the amide intermediate, causing it to precipitate and slow down the reaction. Using a co-solvent like ethanol or dioxane might improve solubility.

Recommended Action: Start by increasing the reaction temperature to reflux. If the reaction is still sluggish, incrementally increase the concentration of your base (e.g., from 3M NaOH to 6M NaOH) and monitor the disappearance of the amide spot/peak.

Q2: I'm observing a loss of my carboxyl group, especially during workup or purification. What causes this decarboxylation and how can I prevent it?

A2: Decarboxylation of pyridinecarboxylic acids is a known side reaction, particularly for acids with the carboxyl group at the C2 (picolinic) or C4 (isonicotinic) position, as these positions can stabilize the carbanion-like transition state formed upon CO₂ loss.[2] High heat and specific pH conditions can promote this.

Causality: The mechanism often involves a zwitterionic intermediate where the pyridine nitrogen is protonated.[2][3][4] The positively charged nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond. The rate of decarboxylation is highly pH-dependent, often maximizing near the isoelectric point of the molecule.[3][4]

Preventative Measures:

  • Temperature Control: Avoid excessive temperatures (>100-120 °C) during reaction workup, solvent evaporation, and drying.[5] If a reaction is run at high temperature, cool the mixture to room temperature before beginning the workup.

  • pH Management During Workup: When acidifying to precipitate your product, avoid prolonged exposure to a pH near the molecule's isoelectric point, especially while hot. It is often better to acidify the cold aqueous solution slowly until the product precipitates fully, and then filter promptly.

  • Choice of Solvent for Recrystallization: If recrystallizing, use a solvent system with the lowest possible boiling point that provides good solubility. Avoid high-boiling point solvents like anisole or diphenyl ether unless absolutely necessary for other reasons.[5]

ConditionRisk of DecarboxylationRecommendation
High Temperature (>120°C) HighUse vacuum distillation at lower temperatures for solvent removal.
Neutral pH (Hot) Moderate to HighCool solutions before neutralization/acidification.
Strongly Acidic (Hot) ModerateMinimize time at reflux during acidic hydrolysis.
Strongly Basic (Hot) LowBasic conditions are generally safer regarding decarboxylation.
Q3: My amination of a 2-chloro-5-fluoro precursor using a palladium catalyst (Buchwald-Hartwig reaction) is giving low yields and a significant amount of a hydrodehalogenated side product. What's going wrong?

A3: This points to issues with your catalytic cycle. The Buchwald-Hartwig amination is a powerful tool but is sensitive to several parameters.[6][7] Hydrodehalogenation (replacement of the halogen with hydrogen) is a common competing side reaction.

Troubleshooting the Catalytic Cycle:

Start Low Yield/ Hydrodehalogenation Q1 Is the catalyst/ligand appropriate? Start->Q1 Q2 Is the base too strong/hindered? Q1->Q2 No Sol1 Solution: Use bulky, electron-rich ligands (e.g., tBuXPhos). Ensure Pd(0) source is active. Q1->Sol1 Yes Q3 Are reaction conditions too harsh? Q2->Q3 No Sol2 Solution: Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of NaOtBu. Q2->Sol2 Yes Sol3 Solution: Lower temperature. Microwave heating can sometimes cause catalyst decomposition. Q3->Sol3

Caption: Troubleshooting the Buchwald-Hartwig amination reaction.

Potential Causes & Solutions:

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step (C-N bond formation) over side reactions like beta-hydride elimination which can lead to hydrodehalogenation.[6] Consider ligands like tBuXPhos or RuPhos.[8]

  • Base Selection: While strong, hindered bases like NaOtBu are common, they can sometimes promote side reactions.[8] If hydrodehalogenation is an issue, consider switching to a weaker inorganic base like Cs₂CO₃ or K₂CO₃, which can be effective and broaden the substrate scope.[9]

  • Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, especially under prolonged microwave heating, leading to incomplete reactions.[10] If using a microwave, try reducing the temperature or reaction time. Conventional oil-bath heating at a stable 80-100 °C may provide more consistent results.

  • Purity of Reagents: Ensure your amine source, solvent, and starting halide are pure and anhydrous (if required by the specific ligand system). Water and other impurities can interfere with the catalytic cycle.

Experimental Protocols

Protocol: Optimized Two-Step Hydrolysis of 2-Amino-5-fluoro-4-cyanopyridine

This protocol is designed to maximize the yield of the final carboxylic acid by ensuring the complete hydrolysis of the amide intermediate.

Step 1: Initial Hydration to Amide

  • To a solution of 2-Amino-5-fluoro-4-cyanopyridine (1.0 eq) in ethanol (5 volumes), add 3M aqueous sodium hydroxide (2.0 eq).

  • Heat the mixture to 60-70 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile. The primary product at this stage should be the 2-amino-5-fluoroisonicotinamide. Do not isolate.

Step 2: Complete Hydrolysis to Carboxylic Acid

  • Once Step 1 is complete, add additional sodium hydroxide pellets or a 50% w/w aqueous solution to bring the final base concentration to approximately 8-10M.

  • Increase the reaction temperature to reflux (approx. 100-110 °C).

  • Maintain at reflux for 12-18 hours, continuing to monitor for the disappearance of the amide intermediate.

  • Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Slowly acidify the reaction mixture with concentrated HCl (or 6M HCl) to a pH of approximately 3-4. The product will precipitate as a solid.

  • Stir the resulting slurry in the ice bath for 1 hour.

  • Filter the solid, wash with cold deionized water, and dry under vacuum at <50 °C to yield the final 2-Amino-5-fluoroisonicotinic acid.

Rationale for this Protocol: This two-stage approach allows the initial, faster hydration to occur under milder conditions, preventing potential side reactions. The subsequent use of more forcing conditions is then specifically targeted at the more resilient amide intermediate, driving the reaction to completion.

References

  • Dunn, G. E., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Dunn, G. E., & Thimm, H. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing.
  • Li, J., et al. (2009).
  • User55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. BenchChem.
  • Wikipedia contributors. (n.d.).
  • Van der Pijl, F., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Fier, P. S., & Hartwig, J. F. (2013).
  • Wang, Y., et al. (2010). Synthesis of 2-amino-5-fluoropyridine.
  • Various Authors. (n.d.). 2-Amino-5-fluoropyridine synthesis. ChemicalBook.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Zhang, W., et al. (2010).
  • Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
  • Author unknown. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Guidechem. (2022). How to Synthesize 2-Cyano-5-fluoropyridine?. Guidechem.
  • Various Authors. (n.d.). Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • LibreTexts contributors. (2023).
  • Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Alvernhe, G., et al. (n.d.). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. ScienceDirect.
  • LibreTexts contributors. (2023). 26.5: Synthesis of Amino Acids. Chemistry LibreTexts.
  • Puskas, I., & Rountree, M. R. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • CS, Dr. Tania. (2026).

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Amino-5-fluoroisonicotinic Acid Synthesis

Introduction: The "Zwitterion Trap" & Electron Deficiency Synthesizing 2-Amino-5-fluoroisonicotinic acid (CAS 884494-38-6) presents a unique convergence of chemical challenges. Unlike standard benzoic acids, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Zwitterion Trap" & Electron Deficiency

Synthesizing 2-Amino-5-fluoroisonicotinic acid (CAS 884494-38-6) presents a unique convergence of chemical challenges. Unlike standard benzoic acids, this molecule features an electron-deficient pyridine ring further deactivated by a fluorine atom, yet paradoxically activated by an amino group.

This push-pull electronic system creates two primary failure modes during synthesis:

  • Oxidative Instability: The electron-rich amino group is susceptible to degradation during the oxidation of the 4-methyl precursor.

  • Zwitterionic Solubility: The final product exists as a zwitterion with high water solubility, making standard extraction protocols (DCM/EtOAc) ineffective, often leading to "false" low yields where the product is lost in the aqueous phase.

This guide provides self-validating protocols to navigate these bottlenecks.

Module 1: The Oxidation Bottleneck (4-Picoline Route)

Scenario: You are oxidizing 2-amino-5-fluoro-4-methylpyridine to the acid using Potassium Permanganate (


) or similar oxidants, but yields are stuck below 40%.
The Mechanism of Failure

The standard KMnO4 protocol often fails because the manganese dioxide (


) byproduct forms a colloidal sludge that traps the polar isonicotinic acid product. Furthermore, the amino group can undergo oxidative coupling if the pH is not strictly controlled.
Optimized Protocol: Buffered Permanganate Oxidation

Step-by-Step Workflow:

  • Protection (Optional but Recommended): If yields are <20%, acetylate the amine first using

    
     to form 2-acetamido-5-fluoro-4-methylpyridine . This protects the ring from oxidative degradation.
    
  • Reaction Setup:

    • Suspend substrate (1.0 eq) in water (

      
      ).
      
    • Crucial: Add

      
       (1.5 eq) or 
      
      
      
      to buffer the solution.
    • Heat to 60°C (Do not reflux yet).

  • Controlled Addition: Add

    
     (2.5 - 3.0 eq) portion-wise over 2 hours.
    
    • Checkpoint: If the purple color persists for >30 mins, stop addition.

  • Workup (The Yield Saver):

    • Filter the hot reaction mixture through a Celite pad to remove

      
      .
      
    • Wash the

      
       cake with boiling water (3x). Note: 30% of your product is usually trapped here.
      
Troubleshooting Q&A

Q: The reaction stalls with starting material remaining.

  • A: The

    
     crust coats the unreacted 
    
    
    
    . Fix: Use vigorous mechanical stirring (overhead stirrer, not magnetic) and add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%) to solubilize the oxidant.

Q: I see significant decarboxylation (formation of 2-amino-5-fluoropyridine).

  • A: This occurs during the acidic workup. These electron-deficient acids are prone to thermal decarboxylation. Fix: Never heat the solution once acidified. Acidify to pH 4-5 at 0°C and collect the precipitate immediately.

Module 2: Isolation & Purification (The "Yield Killer")

Scenario: The reaction works, but you cannot isolate the solid. The aqueous layer contains your product (confirmed by LCMS), but organic extraction yields nothing.

The Science: Isoelectric Point (pI) Precipitation

2-Amino-5-fluoroisonicotinic acid is amphoteric.

  • pH < 2: Cationic (

    
     species) 
    
    
    
    Soluble in water.
  • pH > 9: Anionic (

    
     species) 
    
    
    
    Soluble in water.
  • pH ≈ 4.5 (pI): Neutral Zwitterion

    
    Lowest Solubility. 
    
Protocol: The "pH Swing" Isolation
  • Concentration: Reduce the aqueous filtrate volume by 70% under vacuum (Max bath temp 45°C).

  • pH Adjustment:

    • Cool to 4°C.

    • Slowly add 2M HCl until pH reaches exactly 4.5 - 5.0 . Use a calibrated pH meter, not paper.

  • Induction: If no precipitate forms, add Ethanol (EtOH) dropwise until the solution turns slightly turbid, then scratch the flask walls.

  • Resin Rescue (If precipitation fails):

    • Load the aqueous solution onto a Dowex 50WX8 (H+ form) column.

    • Wash with water (removes salts).

    • Elute product with 5% aqueous Ammonia (

      
      ).
      
    • Lyophilize the ammonia fraction.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Aqueous Mixture CheckLCMS Check LCMS Purity Start->CheckLCMS Concentrate Concentrate to 30% Vol CheckLCMS->Concentrate pHAdjust Adjust pH to 4.5 (pI) Concentrate->pHAdjust Precipitate Precipitate Forms? pHAdjust->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter Yes Resin Load on Dowex 50WX8 Precipitate->Resin No (Product Soluble) Elute Elute w/ 5% NH4OH Resin->Elute Lyophilize Lyophilize to Powder Elute->Lyophilize

Figure 1: Decision logic for isolating zwitterionic isonicotinic acid derivatives. Note the critical branch point at pH adjustment.

Module 3: Alternative Route (Nitrile Hydrolysis)

If the oxidation route is chemically messy, the hydrolysis of 2-amino-5-fluoroisonicotinonitrile is cleaner but requires a stronger base.

Protocol:

  • Suspend nitrile in 2M NaOH (5 eq) .

  • Reflux at 90°C for 4-6 hours. Monitor for ammonia evolution.

  • Critical Workup: Do not extract. Cool to 0°C and acidify carefully to pH 4.5.

  • Note: This route avoids MnO2 sludge but risks hydrolysis of the fluorine atom (SNAr) if heated too long in strong base.

Comparison of Methods
FeatureRoute A: Oxidation (Picoline)Route B: Hydrolysis (Nitrile)
Starting Material Cost LowHigh
Scalability HighMedium
Purity Profile Lower (MnO2/Aldehyde impurities)Higher
Primary Risk Over-oxidation / TrappingFluorine displacement (SNAr)

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pyridine-N-oxide chemistry? A: Yes. Oxidizing the 4-methyl-2-aminopyridine to the N-oxide first can activate the methyl group for milder oxidation or Polonovski-type rearrangements, but it adds two steps. Stick to direct oxidation unless purity is critical.

Q: My product is colored (brown/purple). A: This is trace Manganese or polymerized aniline byproducts.

  • Fix: Dissolve product in dilute ammonia, treat with activated charcoal (5 wt%) for 30 mins, filter, and re-precipitate with acetic acid.

Q: How do I confirm the structure? NMR is messy. A: Zwitterions give broad NMR signals in


 or 

.
  • Fix: Use

    
     with a drop of 
    
    
    
    (shifts to anionic form) or
    
    
    (shifts to cationic form) to get sharp peaks.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid. (General protocols for fluoro-amino-isonicotinic acids). Link

  • Google Patents. (2013).[3] CN102898358A - Preparation method of fluoropyridine compounds. (Describes oxidation and halogenation protocols for methyl-fluoropyridines). Link

  • National Institutes of Health (NIH). (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate. (Background on amino-nicotinate scaffold synthesis). Link

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids.[4] (Alternative condensation routes). Link

  • ResearchGate. (2020). How to desalt zwitterions? (General purification strategies for zwitterionic compounds). Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-Amino-5-fluoroisonicotinic Acid

Welcome to the technical support center for 2-Amino-5-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile but often sparingly soluble building block. Here, we will dissect the underlying chemical principles governing its solubility and provide actionable, field-tested strategies to ensure its successful application in your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 2-Amino-5-fluoroisonicotinic acid.

Q1: Why is 2-Amino-5-fluoroisonicotinic acid so poorly soluble in common organic solvents?

The low solubility is primarily due to its zwitterionic character. The molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on a pyridine ring.[1][2] In the solid state and in solutions near its isoelectric point, the acidic proton from the carboxyl group protonates the basic amino group, forming a highly polar, salt-like internal structure (a zwitterion). This strong intermolecular ionic interaction leads to a stable crystal lattice, which requires a significant amount of energy to break apart, resulting in high melting points and low solubility in non-polar or moderately polar organic solvents.[2]

Q2: What are the pKa values for 2-Amino-5-fluoroisonicotinic acid, and why are they important?

While exact experimental pKa values for this specific molecule are not widely published, we can estimate them based on structurally similar compounds like 2-amino-pyridinecarboxylic acids.

  • pKa₁ (Carboxylic Acid): Estimated to be in the range of 3-4 . This is the pH at which the carboxylic acid group is 50% deprotonated.

  • pKa₂ (Amino Group): The pKa of the conjugate acid of the amino group is estimated to be around 9-10 . This represents the pH at which the ammonium ion is 50% deprotonated.[1]

These pKa values are critical because they dictate the charge state of the molecule at a given pH.[3][4] Understanding this relationship allows you to manipulate the pH of your reaction or solution to generate a more soluble species (either the anionic carboxylate or the cationic ammonium salt), which is a cornerstone of troubleshooting its solubility.

Q3: What is the general solubility profile of this compound?

2-Amino-5-fluoroisonicotinic acid exhibits low solubility in water and most standard organic solvents. Its solubility is highest in highly polar, aprotic solvents that can effectively solvate both the charged and uncharged portions of the molecule.

Table 1: Qualitative Solubility Profile of 2-Amino-5-fluoroisonicotinic Acid

Solvent ClassExample SolventsQualitative SolubilityRationale
Polar Aprotic DMSO, DMAc, NMPModerate to GoodThese solvents have high dielectric constants and can disrupt the zwitterionic interactions.
Polar Protic Water, Methanol, EthanolPoor to SlightWhile polar, these solvents may not be sufficient to overcome the strong crystal lattice energy. Solubility in water is pH-dependent.[5]
Ethers THF, Dioxane, MTBEVery PoorInsufficient polarity to dissolve the zwitterionic form.
Halogenated DCM, ChloroformVery PoorLow polarity and inability to engage in hydrogen bonding with the solute.
Hydrocarbons Toluene, HexanesInsolubleNon-polar solvents cannot overcome the ionic forces of the zwitterion.[2]
Q4: Can I simply heat the reaction to improve solubility?

Heating can be a viable strategy, as solubility generally increases with temperature.[6] However, this approach has potential drawbacks:

  • Degradation: The compound or other reagents in your reaction may be thermally labile, leading to decomposition and side product formation.

  • Precipitation upon Cooling: The compound may dissolve at elevated temperatures but crash out of solution if the reaction mixture cools, leading to an incomplete reaction or purification difficulties.

  • Safety: High temperatures can increase pressure and pose safety risks, especially in sealed systems.

Therefore, while heating can be part of the solution, it should be used cautiously and is often best combined with other strategies like solvent selection and pH modification.

Part 2: In-Depth Troubleshooting Guide for Amide Coupling Reactions

One of the most common applications for 2-Amino-5-fluoroisonicotinic acid is in amide bond formation.[7][8] However, its poor solubility in typical coupling solvents like DMF, DCM, or THF is a frequent obstacle.

Problem: My 2-Amino-5-fluoroisonicotinic acid will not dissolve in the reaction solvent, leading to a stalled or incomplete amide coupling.

This is a classic scenario where the solid starting material sits as a slurry, preventing the coupling reagents from effectively activating the carboxylic acid. The key is to generate a soluble, reactive species in situ.

Solution Workflow: Achieving Homogeneous Amide Coupling

The most robust strategy involves converting the zwitterionic starting material into its anionic carboxylate form by adding a base. This disrupts the crystal lattice and generates a species that is significantly more soluble in polar aprotic solvents like DMF or NMP.

G cluster_0 Troubleshooting Workflow Start Insoluble Slurry of 2-Amino-5-fluoroisonicotinic acid in Reaction Solvent (e.g., DMF) AddBase Add 1.0 - 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM) Start->AddBase Step 1: Deprotonation Stir Stir at Room Temperature until solution becomes homogeneous AddBase->Stir Step 2: Solubilization AddReagents Add Coupling Reagent (e.g., HATU, HBTU) and the Amine Component Stir->AddReagents Step 3: Coupling Monitor Monitor Reaction (TLC, LC-MS) AddReagents->Monitor

Caption: Workflow for solubilizing the acid for amide coupling.

Detailed Protocol: Base-Mediated Solubilization for HATU Coupling

This protocol provides a step-by-step method for performing an amide coupling reaction with an amine, using a base to first solubilize the 2-Amino-5-fluoroisonicotinic acid.

Materials:

  • 2-Amino-5-fluoroisonicotinic acid

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-fluoroisonicotinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a target concentration of approximately 0.1 M. The mixture will appear as a slurry.

  • Solubilization via Deprotonation: Add DIPEA (1.1 eq) to the slurry. Stir the mixture at room temperature.

    • Expert Insight: The addition of the base deprotonates the carboxylic acid, breaking the zwitterionic structure. You should observe the solid gradually dissolving over 5-15 minutes to yield a clear, homogeneous solution of the carboxylate salt. This visual confirmation is a critical checkpoint.

  • Activation: Once the solution is homogeneous, add the coupling reagent HATU (1.1 eq). Stir for 5-10 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add your amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purification by chromatography or crystallization.

Trustworthiness Check: This protocol is self-validating. The visual cue of the starting material fully dissolving after base addition (Step 3) confirms that the more soluble and reactive carboxylate has been formed, setting the stage for a successful coupling reaction. Failure to achieve a homogeneous solution indicates an issue with the base, solvent, or starting material purity.

Part 3: Advanced Strategies & Considerations

Q5: What if base-mediated solubilization is not compatible with my substrate?

If your substrates are sensitive to strong organic bases, other strategies can be employed:

  • Co-Solvent Systems: The use of a co-solvent like DMSO in small quantities can sometimes improve solubility without significantly altering the reaction conditions. However, this must be empirically tested.

  • Salt Formation and Isolation: You can pre-form a more soluble salt of the acid. For example, reacting 2-Amino-5-fluoroisonicotinic acid with a base like lithium hydroxide, followed by lyophilization, can yield a lithium salt that may have better solubility characteristics in certain solvents.

  • Alternative Coupling Reagents: Reagents that operate under acidic conditions, though less common for simple amide couplings, could be explored. However, this often leads to protonation of the amino group, rendering it unreactive.

  • Esterification First: In some cases, it may be advantageous to first convert the carboxylic acid to a methyl or ethyl ester. This neutral molecule is typically much more soluble in organic solvents. The ester can then be coupled with the amine via aminolysis or other methods, although this adds steps to the synthesis.

Q6: How does the fluorine substituent affect solubility and reactivity?

The electron-withdrawing nature of the fluorine atom on the pyridine ring has two main effects:

  • Acidity: It increases the acidity of the carboxylic acid (lowers its pKa), making it easier to deprotonate.

  • Reactivity: It can influence the electron density of the pyridine ring, which may affect side reactions, but its impact on solubility is generally secondary to the zwitterionic nature of the molecule.

By systematically applying the principles of pH adjustment and solvent selection, the solubility challenges posed by 2-Amino-5-fluoroisonicotinic acid can be reliably overcome, enabling its effective use in complex synthetic endeavors.

References
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Pye, C. R., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry, 11(9), 1035-1043. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Kano, K., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 304-311. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Panga, V. R., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4154-4157. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • Tanford, C., & Nozaki, Y. (1966). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 241(13), 2995-3000. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 2-Amino-5-fluoroisonicotinic acid

Welcome to the technical support guide for navigating the complexities of protecting group strategies for 2-Amino-5-fluoroisonicotinic acid. This molecule presents unique challenges due to its trifunctional nature: a nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of protecting group strategies for 2-Amino-5-fluoroisonicotinic acid. This molecule presents unique challenges due to its trifunctional nature: a nucleophilic aromatic amine, a carboxylic acid, and an electron-deficient pyridine ring. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you achieve your synthetic goals efficiently and reliably.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you will face when working with 2-Amino-5-fluoroisonicotinic acid.

Q1: What are the primary challenges in selecting a protecting group for the 2-amino group?

A: The 2-amino group on the pyridine ring exhibits reduced nucleophilicity compared to anilines due to the electron-withdrawing nature of the ring nitrogen. This can lead to sluggish or incomplete protection reactions. Furthermore, the pyridine nitrogen itself can sometimes compete in side reactions, such as N-acylation, if not managed carefully.[1] The choice of protecting group must balance stability to downstream reaction conditions with the ability to be removed without damaging the sensitive heterocyclic core.

Q2: Which protecting groups are recommended for the 2-amino functionality?

A: The most common and effective protecting groups are carbamates, specifically tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

  • Boc Group: This is often the first choice due to its stability under a wide range of non-acidic conditions and its clean, acid-labile removal.[2][3][4] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and a base.[3][5]

  • Cbz Group: The Cbz group offers an alternative that is stable to acidic conditions but can be removed by catalytic hydrogenolysis.[4][6] This provides an orthogonal deprotection strategy if the Boc group is used elsewhere in the molecule.[4]

Q3: How can I protect the carboxylic acid group?

A: The carboxylic acid is typically protected as an ester.[7] The choice of ester influences the deprotection method:

  • Methyl or Ethyl Esters: These are simple to form via Fischer esterification using the corresponding alcohol and an acid catalyst (e.g., H₂SO₄ or SOCl₂).[8][9] They are typically removed by saponification (hydrolysis with a base like NaOH or LiOH).[10]

  • Benzyl Esters: These are valuable for orthogonal strategies as they are stable to both the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.[11] Deprotection is achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C), the same conditions used to remove a Cbz group.[11][12]

  • tert-Butyl Esters: These are cleaved under acidic conditions, similar to a Boc group, and are useful when base-labile groups must be preserved.[10]

Q4: What is an "orthogonal protection strategy" and why is it important for this molecule?

A: An orthogonal strategy uses multiple protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[][14][15] This is critical for 2-Amino-5-fluoroisonicotinic acid when you need to selectively unmask one functional group for a reaction while the other remains protected. For example, you could protect the amine with a base-labile Fmoc group and the carboxylic acid with an acid-labile tert-butyl ester, allowing you to deprotect either one selectively.[16] A common orthogonal pair is the acid-labile Boc group (for the amine) and the hydrogenation-labile Benzyl ester (for the carboxylic acid).[11][16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion during Boc protection of the amino group. 1. Low Nucleophilicity: The 2-aminopyridine is inherently less nucleophilic.[1] 2. Inadequate Base: The base may not be strong enough to facilitate the reaction or neutralize the byproduct, leading to protonation of the starting material.[1] 3. Solvent Issues: The solvent may not be optimal for the reaction.1. Increase Reaction Temperature: Gently heat the reaction (e.g., to 40-50 °C) to increase the reaction rate.[3] 2. Use a Stronger Base: Switch from NaHCO₃ to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] 3. Change Solvent: Use a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reactivity.
Incomplete esterification of the carboxylic acid. 1. Insufficient Catalyst/Dehydration: In Fischer esterification, water is a byproduct. If not removed, the equilibrium will not favor product formation. 2. Steric Hindrance: While less of an issue for this molecule, bulky reagents can slow the reaction.1. Use a Dehydrating Agent: When using an acid catalyst like H₂SO₄, consider using a Dean-Stark apparatus to remove water. Alternatively, using SOCl₂ in the alcohol (e.g., methanol) will generate anhydrous HCl in situ and drive the reaction to completion.[8] 2. Increase Reaction Time/Temperature: Reflux the reaction for a longer period to ensure it goes to completion.[8]
Difficulty cleaving the Boc group from the 2-amino position. Electronic Effects: The electron-withdrawing pyridine ring can stabilize the N-Boc group, making it more resistant to acid-catalyzed cleavage than typical aliphatic or aniline Boc groups. The fluorine atom further enhances this effect.[17]1. Use a Stronger Acid: Switch from HCl in dioxane to a stronger acid like neat trifluoroacetic acid (TFA).[2][18] 2. Increase Reaction Time or Temperature: Allow the deprotection to stir for a longer period at room temperature, or warm it gently if the reaction is sluggish. 3. Include a Scavenger: The tert-butyl cation generated during deprotection can cause side reactions.[18][19] Add a scavenger like triethylsilane (TES) or anisole to the TFA cocktail.
Low yield during a subsequent peptide coupling reaction. 1. Incomplete Deprotection: Residual protecting group on the amine prevents coupling. 2. Poor Activation: The carboxylic acid partner may not be fully activated. 3. Aggregation: The peptide-resin may be aggregating, hindering access to the reactive sites.[20]1. Confirm Deprotection: Before coupling, perform a qualitative test (like the Kaiser test for primary amines) to ensure the amine is free.[21][22] 2. Optimize Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU. Ensure the base (e.g., DIPEA) is fresh and anhydrous. 3. Change Solvents: Switch from DMF to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[20]

Section 3: Visualization & Workflows

Visual aids to guide your strategic planning and experimental execution.

Diagram 1: Decision Workflow for Protecting Group Selection

G cluster_amine Amine (N-Terminus) Protection cluster_acid Carboxylic Acid (C-Terminus) Protection Amine_Start Protect 2-Amino Group? Boc Use Boc Group (Acid-Labile) Amine_Start->Boc Acid-stable downstream? Cbz Use Cbz Group (H₂-Labile) Amine_Start->Cbz H₂-stable downstream? Strategy Define Orthogonal Strategy Boc->Strategy Cbz->Strategy Acid_Start Protect Carboxylic Acid? Methyl Use Methyl/Ethyl Ester (Base-Labile) Acid_Start->Methyl Base-stable downstream? Benzyl Use Benzyl Ester (H₂-Labile) Acid_Start->Benzyl H₂-stable downstream? tButyl Use t-Butyl Ester (Acid-Labile) Acid_Start->tButyl Acid-stable downstream? Methyl->Strategy Benzyl->Strategy tButyl->Strategy G Start 2-Amino-5-fluoro- isonicotinic acid Protect_N Protect Amine: Boc₂O, Base Start->Protect_N Protect_C Protect Acid: BnBr, Base Protect_N->Protect_C Protected N-Boc, C-OBn Protected Intermediate Protect_C->Protected Deprotect_N Selective N-Deprotection: TFA Protected->Deprotect_N Amine_Free Free Amine, C-OBn Protected Deprotect_N->Amine_Free Couple Peptide Coupling (e.g., HATU) Amine_Free->Couple Deprotect_C Final Deprotection: H₂, Pd/C Couple->Deprotect_C Final Final Product Deprotect_C->Final

Caption: Example of a Boc/Benzyl orthogonal protection and deprotection sequence.

Section 4: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific experimental setup.

Protocol 4.1: Boc Protection of the 2-Amino Group

Objective: To protect the 2-amino group of 2-Amino-5-fluoroisonicotinic acid as its tert-butyl carbamate derivative.

Materials:

  • 2-Amino-5-fluoroisonicotinic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dioxane and Water (1:1 v/v)

  • Ethyl acetate

  • 5% aqueous citric acid solution

Procedure:

  • Dissolve 2-Amino-5-fluoroisonicotinic acid in a 1:1 mixture of dioxane and water. [5]2. Add triethylamine (1.5 equiv) to the solution and stir.

  • Add Boc₂O (1.1 equiv) portion-wise at room temperature. [5]4. Stir the reaction for 2-4 hours, monitoring completion by TLC (Thin Layer Chromatography).

  • Once complete, dilute the mixture with water.

  • Perform a wash with ethyl acetate to remove unreacted Boc₂O and other non-polar impurities. Discard the organic layer.

  • Carefully acidify the aqueous layer to a pH of ~3-4 with a 5% citric acid solution. The product should precipitate or can be extracted.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Successful protection is indicated by the appearance of the tert-butyl peak (~1.5 ppm) in the ¹H NMR spectrum.

Protocol 4.2: Methyl Esterification of the Carboxylic Acid

Objective: To protect the carboxylic acid group as a methyl ester.

Materials:

  • 2-Amino-5-fluoroisonicotinic acid (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend 2-Amino-5-fluoroisonicotinic acid in anhydrous methanol in a round-bottom flask equipped with a stir bar and cooled in an ice bath (0 °C).

  • Slowly add thionyl chloride (2.0 equiv) dropwise to the stirred suspension over 30-60 minutes. [8]CAUTION: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and warm the mixture to 50 °C. Stir for 12 hours. [8]4. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.

  • Dilute the residue with water and slowly add saturated NaHCO₃ solution until the pH is ~7-8 to neutralize the excess acid.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.

Self-Validation: Successful esterification can be confirmed by the appearance of a methyl singlet (~3.9 ppm) in the ¹H NMR spectrum and the disappearance of the broad carboxylic acid proton peak.

References

  • Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines. Organic & Biomolecular Chemistry.
  • Acid-Labile Protecting Groups Definition - Organic... - Fiveable. Fiveable.
  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Benzyl Ester vs.
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. BOC Sciences.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. PubMed. [Link]

  • Acid-labile protecting groups - ResearchGate. ResearchGate. [Link]

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. Benchchem.
  • Protection of Carboxylic acid by Ester - SynArchive. SynArchive. [Link]

  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. Fiveable.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry.
  • Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem. Benchchem.
  • Carboxyl protecting groups. Unknown Source.
  • Appendix 6: Protecting groups - Oxford Learning Link. Oxford University Press.
  • Protecting Groups. University of Rochester.
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Some novel, acid-labile amine protecting groups | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. Royal Society of Chemistry. [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC. National Institutes of Health. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. National Institutes of Health. [Link]

  • Troubleshooting low yield in N3-peptide synthesis - Benchchem. Benchchem.
  • Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Protecting Carboxylic Acids and Amines - YouTube. YouTube. [Link]

  • Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis - Benchchem. Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Hebei Boze Chemical Co.,Ltd..
  • Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. National Institutes of Health. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC. National Institutes of Health. [Link]

  • US2745838A - Preparation of isonicotinic acid esters - Google Patents.
  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. National Institutes of Health. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Coupling.
  • Methyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. AAPPTec. [Link]

  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem. Benchchem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. National Institutes of Health. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Reddit.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents.

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Optimization

Technical Support Center: Purification of 2-Amino-5-fluoroisonicotinic Acid

This guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 2-Amino-5-fluoroisonicotinic acid. It is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 2-Amino-5-fluoroisonicotinic acid. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and ensure the high purity of this critical intermediate.

Introduction

2-Amino-5-fluoroisonicotinic acid is a key building block in pharmaceutical synthesis. Its purity is paramount, as impurities can lead to unwanted side-products, lower yields in subsequent reactions, and potentially introduce toxic components into final drug products.[1] This guide addresses common issues encountered during its purification, offering explanations for experimental choices and robust protocols to achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 2-Amino-5-fluoroisonicotinic acid?

A1: Impurities are typically process-related and can originate from starting materials, intermediates, by-products, or degradation products.[1][2] For a substituted aminopyridine carboxylic acid like this, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Positional Isomers: Isomers formed during the synthesis, which can be difficult to separate due to similar physical properties.

  • Over- or Under-functionalized Products: Molecules with incorrect functional groups resulting from incomplete or excessive reaction.

  • Residual Solvents: Solvents used in the synthesis or initial work-up that remain in the crude product.[3]

  • Degradation Products: Impurities formed if the compound is exposed to harsh conditions like high temperatures or extreme pH.[4]

Q2: What is the recommended first-pass purification method for this compound?

A2: Recrystallization is the most common and cost-effective initial purification technique for crystalline solids like 2-Amino-5-fluoroisonicotinic acid.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either fully dissolved or insoluble at all temperatures.

Q3: How do I assess the purity of my final product?

A3: A multi-technique approach is recommended for comprehensive purity analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for determining purity and quantifying impurities.[6][7] A reversed-phase C18 column is often a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities. Quantitative NMR (qNMR) can be used for absolute purity determination with a certified internal standard.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of unknown impurity peaks when coupled with a chromatographic technique (e.g., LC-MS).[6]

Q4: What factors influence the solubility of 2-Amino-5-fluoroisonicotinic acid?

A4: The solubility is governed by its molecular structure, which contains both a basic amino group and an acidic carboxylic acid group, making it amphoteric.

  • pH: Solubility is highly pH-dependent.[8] The compound will have its lowest solubility at its isoelectric point (pI), where it exists predominantly as a neutral zwitterion. Solubility increases significantly in acidic (forming a cationic salt) or basic (forming an anionic salt) solutions.

  • Solvent Polarity: As a polar molecule, it is generally more soluble in polar solvents. It is listed as soluble in methanol.[9] Its solubility in water will be pH-dependent.

  • Temperature: For most systems, solubility increases with temperature, which is the fundamental principle behind recrystallization.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Recrystallization Issues

Q: My compound is not crystallizing out of solution upon cooling. What should I do?

A: This is a common issue that usually points to supersaturation or the use of an inappropriate solvent system.

  • Reasoning: Crystal formation requires nucleation (the initial formation of a small crystal seed) followed by growth. If the solution is too pure or cools too slowly, nucleation may not occur. Alternatively, the compound may be too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections on the glass provide a surface for nucleation.

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

    • Reduce Solubility:

      • Evaporate Solvent: Slowly remove some of the solvent under reduced pressure to increase the concentration of your compound.

      • Add an Anti-Solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar "anti-solvent" in which your compound is insoluble until the solution becomes turbid. This reduces the overall solvating power of the system.

    • Increase Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or freezer), but do this slowly to avoid crashing out impurities.

Q: My recrystallized product shows minimal purity improvement in the HPLC analysis. Why?

A: This suggests that the chosen recrystallization conditions are not effectively separating the impurities from the main compound.

  • Reasoning: For recrystallization to be effective, the impurities must have different solubility profiles than the target compound. If an impurity has very similar solubility, it will co-crystallize with your product.

  • Solutions:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. A mixture (e.g., methanol/water, ethanol/hexane) can often provide a more selective solubility profile than a single solvent.

    • Perform a Pre-Purification Step: If a major impurity is present, consider an alternative technique to remove it first. For example, an acid-base extraction can remove acidic or basic impurities before recrystallization.

    • Consider an Alternative Technique: If recrystallization fails, column chromatography is the next logical step for separating compounds with similar polarities.

Chromatographic Purification Issues

Q: I am observing poor separation of my target compound from an impurity on a reversed-phase HPLC column. What parameters can I adjust?

A: Poor separation (low resolution) means the peaks are overlapping. Adjusting the mobile phase and stationary phase can improve this.

  • Reasoning: Separation in reversed-phase HPLC is based on the differential partitioning of analytes between the non-polar stationary phase (e.g., C18) and the polar mobile phase.[10] Small changes in the mobile phase can significantly alter this partitioning.

  • Solutions:

    • Adjust Mobile Phase Strength: If using a gradient of acetonitrile and water, try making the gradient shallower (i.e., increase the proportion of the organic solvent more slowly). This gives the analytes more time to interact with the stationary phase, improving separation.

    • Change the Organic Modifier: Replace acetonitrile with methanol, or vice-versa. These solvents have different selectivities and may resolve your peaks.

    • Modify the pH: Since your compound has ionizable groups, the pH of the mobile phase is critical.[11] Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the amino group and suppress the deprotonation of the carboxylic acid, leading to sharper peaks and potentially different retention times.

    • Consider a Different Column: If mobile phase optimization fails, the impurity may have a very similar polarity. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) could provide the necessary selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for polar compounds.[12]

Data & Visualization

Table 1: Common Analytical Techniques for Purity Assessment
TechniquePrimary UsePrincipleSensitivityData Output
HPLC-UV Quantitative purity and impurity profiling.[13]Separation based on differential partitioning between mobile and stationary phases.[3]High (ng to pg)Chromatogram with retention times and peak areas.
GC-MS Identification of volatile impurities (e.g., residual solvents).[3]Separation of volatile compounds followed by mass-to-charge ratio detection.Very High (pg to fg)Chromatogram and mass spectra for identification.
qNMR Structural elucidation and absolute quantitative purity determination.[3]Absorption of radiofrequency by atomic nuclei in a magnetic field.Moderate (µg to mg)Spectrum with chemical shifts and signal integrals.
LC-MS Impurity identification and quantification, especially for trace levels.[13]HPLC separation coupled with mass spectrometry for sensitive detection.Very HighChromatogram and mass spectra for identification.
Diagram 1: General Purification & Analysis Workflow

This diagram outlines a typical workflow for purifying and analyzing a synthesized batch of 2-Amino-5-fluoroisonicotinic acid.

cluster_Purification Purification Stage cluster_Analysis Analysis Stage Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Filtration Filtration & Drying Recrystallization->Filtration Cool to crystallize Purified_Solid Purified Solid Filtration->Purified_Solid Purity_Check Purity Check (HPLC) Purified_Solid->Purity_Check Final_Product Final Product (>98% Purity) Purity_Check->Final_Product Purity OK Further_Purification Further Purification (Chromatography) Purity_Check->Further_Purification Purity Not OK Identity_Check Identity Check (NMR, MS) Final_Product->Identity_Check Further_Purification->Purity_Check Re-analyze Start Start Recrystallization: Cooling solution... Q1 Do crystals form? Start->Q1 Impure_Product Product is oily or purity is low Start->Impure_Product Success Success: Filter & Dry Crystals Q1->Success Yes No_Crystals No Crystals Formed Q1->No_Crystals No Action_Seed Action: 1. Scratch flask 2. Add seed crystal No_Crystals->Action_Seed Q2 Still no crystals? Action_Seed->Q2 Q2->Success No (Crystals Formed) Action_Concentrate Action: 1. Evaporate solvent 2. Add anti-solvent Q2->Action_Concentrate Yes Action_Solvent Action: Change solvent system or try chromatography Impure_Product->Action_Solvent

Caption: Decision tree for recrystallization issues.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., methanol, ethanol, water) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture gently. A good solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the bulk crude 2-Amino-5-fluoroisonicotinic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

This protocol provides a starting point and may require optimization. [3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 0.5-1 mg/mL.

References

  • Representative chromatogram of nicotinic and picolinic acids at 70:30... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry - of Professor Aimin Liu (Feradical) at UTSA. (n.d.). Retrieved February 23, 2026, from [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid - PubMed. (2013, November 5). Retrieved February 23, 2026, from [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
  • process related impurities: Topics by Science.gov. (n.d.). Retrieved February 23, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11). Retrieved February 23, 2026, from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - RUN. (2023, July 5). Retrieved February 23, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved February 23, 2026, from [Link]

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. (2025, March 12). Retrieved February 23, 2026, from [Link]

  • 2-Amino-5-Pyridinecarboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved February 23, 2026, from [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023, September 4). Retrieved February 23, 2026, from [Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved February 23, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022, July 11). Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-fluoroisonicotinic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoroisonicotinic acid. As a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoroisonicotinic acid. As a critical building block in medicinal chemistry, the scalable and reproducible synthesis of this compound is of paramount importance. This document provides a comprehensive overview of a plausible synthetic pathway, troubleshooting guides for common challenges encountered during scale-up, and a detailed FAQ section. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Introduction to the Synthetic Challenge

2-Amino-5-fluoroisonicotinic acid presents a unique synthetic challenge due to the electronic nature of the pyridine ring, which is substituted with both an electron-donating amino group and an electron-withdrawing fluorine atom. The successful large-scale synthesis requires careful control of reaction parameters to ensure high yield and purity while minimizing side-product formation. This guide will focus on a common synthetic strategy: the preparation of the key intermediate, 2-amino-5-fluoropyridine, followed by its carboxylation to yield the final product.

Proposed Synthetic Pathway

A widely adopted route for the synthesis of related fluorinated amino-pyridines involves a multi-step process starting from readily available 2-aminopyridine.[1][2] The subsequent introduction of the carboxylic acid group at the 4-position is a critical and often challenging transformation.

Synthetic_Pathway A 2-Aminopyridine B 2-Acetamido-5-nitropyridine A->B 1. Acetylation 2. Nitration C 2-Acetamido-5-aminopyridine B->C Reduction D 2-Acetamido-5-fluoropyridine C->D Diazotization (Schiemann Reaction) E 2-Amino-5-fluoropyridine D->E Hydrolysis F 2-Amino-5-fluoroisonicotinic acid E->F Carboxylation

Caption: Proposed synthetic route for 2-Amino-5-fluoroisonicotinic acid.

Part 1: Troubleshooting Guide for the Synthesis of 2-Amino-5-fluoropyridine Intermediate

Scaling up the synthesis of the 2-amino-5-fluoropyridine intermediate often presents challenges. This section addresses common issues in a question-and-answer format.

Question 1: Low yield in the nitration of 2-acetamidopyridine.

  • Potential Cause 1: Improper control of reaction temperature.

    • Explanation: The nitration of the pyridine ring is a highly exothermic reaction. Uncontrolled temperature can lead to the formation of undesired isomers and degradation products.

    • Recommended Solution: Maintain a strict temperature profile, typically between 0-10°C, during the addition of the nitrating agent. Utilize a jacketed reactor with efficient cooling and a calibrated temperature probe. For large-scale batches, consider a semi-batch process where the nitrating agent is added portion-wise or via a syringe pump to manage the exotherm.

  • Potential Cause 2: Incorrect nitrating agent concentration.

    • Explanation: The concentration of the nitric acid/sulfuric acid mixture is critical. Deviations can lead to incomplete nitration or over-nitration.

    • Recommended Solution: Use a freshly prepared and accurately standardized nitrating mixture. The optimal conditions often involve fuming nitric acid in concentrated sulfuric acid.[2]

Question 2: Incomplete reduction of the nitro group.

  • Potential Cause 1: Catalyst deactivation.

    • Explanation: Catalytic hydrogenation (e.g., using Pd/C) is a common method for nitro group reduction. The catalyst can be poisoned by impurities in the substrate or solvent.

    • Recommended Solution: Ensure the 2-acetamido-5-nitropyridine starting material is of high purity. Use high-quality, anhydrous solvents. If catalyst poisoning is suspected, consider pre-treating the substrate with activated carbon. For large-scale reactions, a higher catalyst loading or a fresh batch of catalyst may be necessary.

  • Potential Cause 2: Insufficient hydrogen pressure or reaction time.

    • Explanation: On a larger scale, mass transfer of hydrogen to the catalyst surface can be limiting.

    • Recommended Solution: Increase the hydrogen pressure within the safe limits of the reactor. Ensure efficient agitation to maintain the catalyst in suspension. Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.

Question 3: Poor yield in the Schiemann reaction (diazotization and fluorination).

  • Potential Cause 1: Instability of the diazonium salt.

    • Explanation: Diazonium salts of pyridines can be unstable, especially at elevated temperatures. Decomposition can lead to a variety of byproducts.

    • Recommended Solution: Perform the diazotization at low temperatures, typically -5 to 0°C.[1] Use the diazonium salt immediately in the subsequent fluorination step without isolation if possible.

  • Potential Cause 2: Inefficient thermal decomposition of the diazonium tetrafluoroborate salt.

    • Explanation: The thermal decomposition to introduce the fluorine atom requires careful temperature control. Too low a temperature will result in an incomplete reaction, while too high a temperature can cause degradation.

    • Recommended Solution: The optimal decomposition temperature should be determined through small-scale experiments, often around 130°C.[1] For larger batches, ensure uniform heating to avoid localized overheating.

Part 2: Troubleshooting Guide for the Carboxylation of 2-Amino-5-fluoropyridine

The introduction of the carboxylic acid group at the 4-position of the pyridine ring is a key step that can be challenging to scale up.

Question 4: Low conversion or no reaction during carboxylation.

  • Potential Cause 1: Ineffective activation of the 4-position.

    • Explanation: The direct carboxylation of a pyridine ring often requires activation. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide. The presence of the amino group can complicate this process.

    • Recommended Solution: A common strategy involves the protection of the amino group (e.g., as a pivaloyl or Boc derivative) before attempting carboxylation. This prevents interference from the acidic proton of the amino group. The choice of organolithium reagent and reaction conditions (temperature, solvent) is critical and should be optimized.

  • Potential Cause 2: Poor quality of reagents.

    • Explanation: Organolithium reagents are highly sensitive to moisture and air. Carbon dioxide gas must be dry.

    • Recommended Solution: Use freshly titrated organolithium reagents. Ensure all glassware is rigorously dried, and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use a drying tube for the CO2 inlet.

Question 5: Formation of multiple side products during carboxylation.

  • Potential Cause: Competing reactions.

    • Explanation: Besides the desired carboxylation at the 4-position, other positions on the pyridine ring might be reactive, leading to isomeric byproducts. Over-lithiation can also lead to multiple carboxylations.

    • Recommended Solution: Carefully control the stoichiometry of the organolithium reagent. Lowering the reaction temperature can often improve selectivity. The choice of solvent can also influence the regioselectivity of the reaction.

Part 3: Purification Challenges on a Larger Scale

Question 6: Difficulty in purifying the final product, 2-Amino-5-fluoroisonicotinic acid.

  • Potential Cause 1: Presence of closely related impurities.

    • Explanation: Isomeric byproducts from the carboxylation step or unreacted starting material can be difficult to separate from the final product due to similar physical properties.

    • Recommended Solution:

      • Recrystallization: This is often the most effective method for large-scale purification. A systematic solvent screening should be performed to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[3]

      • pH Adjustment: As an amino acid, the solubility of the product is highly dependent on pH. Purification can sometimes be achieved by dissolving the crude product in a basic solution, filtering to remove insoluble impurities, and then carefully acidifying to precipitate the purified product at its isoelectric point.

  • Potential Cause 2: Tarry byproducts.

    • Explanation: Side reactions can sometimes lead to the formation of polymeric or tarry materials that can complicate isolation and purification.

    • Recommended Solution: An initial workup with a solvent in which the desired product is sparingly soluble but the tar is soluble can be effective. Alternatively, a charcoal treatment of a solution of the crude product can help remove colored and tarry impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Amino-5-fluoroisonicotinic acid? A common approach involves the synthesis of 2-amino-5-fluoropyridine, often starting from 2-aminopyridine, followed by a carboxylation step to introduce the carboxylic acid group at the 4-position.[1][2]

Q2: What are the critical parameters to control for a high yield in the synthesis of the 2-amino-5-fluoropyridine intermediate? Key parameters include strict temperature control during nitration and diazotization, the use of high-purity reagents and solvents, efficient agitation, and in the case of catalytic reduction, ensuring the activity of the catalyst.[1][3]

Q3: How can I monitor the progress of these reactions on a large scale? For large-scale production, in-process controls (IPCs) are crucial. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the consumption of starting materials and the formation of the product.[3]

Q4: What are the main side products to expect? Potential side products can arise from incomplete reactions, the formation of isomeric products during nitration and carboxylation, and degradation of unstable intermediates like diazonium salts.[3]

Q5: What are the safety considerations when scaling up this synthesis? The nitration step is highly exothermic and requires careful thermal management to prevent runaway reactions. Organolithium reagents used in the carboxylation are pyrophoric and must be handled under a strict inert atmosphere. Diazonium salts can be explosive under certain conditions. A thorough safety assessment is essential before any scale-up.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluoropyridine (Adapted from literature)[1][2]
  • Acetylation: React 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine.

  • Nitration: Carefully add the 2-acetamidopyridine to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Reduction: Reduce the resulting 2-acetamido-5-nitropyridine using catalytic hydrogenation (e.g., H2, Pd/C) or a chemical reducing agent like iron in acetic acid.

  • Diazotization (Schiemann Reaction): Dissolve the 2-acetamido-5-aminopyridine in a solution of tetrafluoroboric acid and cool to 0°C. Add a solution of sodium nitrite dropwise.

  • Fluorination: Isolate the diazonium tetrafluoroborate salt and carefully heat it to induce thermal decomposition and formation of 2-acetamido-5-fluoropyridine.

  • Hydrolysis: Hydrolyze the acetyl group using aqueous acid or base to yield 2-amino-5-fluoropyridine.

Protocol 2: Proposed Carboxylation of 2-Amino-5-fluoropyridine
  • Protection: Protect the amino group of 2-amino-5-fluoropyridine (e.g., with di-tert-butyl dicarbonate).

  • Lithiation: Dissolve the protected intermediate in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an argon atmosphere. Add a solution of a strong base like n-butyllithium dropwise.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

  • Work-up and Deprotection: Quench the reaction with an aqueous acid solution and extract the product. Deprotect the amino group to yield 2-Amino-5-fluoroisonicotinic acid.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine

StepReagentsSolventTemperature (°C)Typical Yield (%)
Nitration 2-Acetamidopyridine, HNO₃, H₂SO₄-0-1085-90
Reduction 2-Acetamido-5-nitropyridine, H₂, Pd/CEthanol25-40>95
Schiemann Reaction 2-Acetamido-5-aminopyridine, HBF₄, NaNO₂Water0-560-70
Hydrolysis 2-Acetamido-5-fluoropyridine, aq. HClWater80-100>90

Visualization of Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified Check_Purity Verify Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Side_Products Identify Side Products (HPLC, LC-MS, NMR) Check_Purity->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Optimize_Reaction Perform Small-Scale Optimization Experiments Analyze_Side_Products->Optimize_Reaction Optimize_Purification Develop a Robust Purification Method (Recrystallization, pH adjustment) Optimize_Reaction->Optimize_Purification Scale_Up_Optimized Scale-up Optimized Process Optimize_Purification->Scale_Up_Optimized

Caption: A logical workflow for troubleshooting low yield and purity issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid.
  • Eureka | Patsnap. (2005, May 11).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • WIPO Patentscope. (2023, October 24). 116924975 Preparation method of 2-amino-5-fluoropyridine.
  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • MDPI. (2020, August 27). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy).
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Organic Chemistry Portal. (2022).
  • ResearchGate. (2021, December 30). (PDF)
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.
  • Garg Lab - UCLA. (n.d.).
  • BLDpharm. (n.d.). BD229421[1196154-03-6]2-Amino-5-fluoronicotinic acid - Bulk Product Details.
  • MDPI. (2024, March 21).
  • PMC. (2013, July 17).
  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • PMC. (n.d.).
  • Journal of the American Chemical Society. (2014, June 11).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, July 30).
  • Googleapis.com. (2008, November 12). (12)
  • SpringerLink. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • ResearchGate. (2026, January 22). (PDF) Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.
  • PMC. (n.d.). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry.
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (n.d.).
  • White Rose Research Online. (2025, March 21). Poly(amino acid)

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Optimization

Technical Support Center: Solvent Selection for 2-Amino-5-fluoroisonicotinic Acid Reactions

Welcome to the technical support center for 2-Amino-5-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-fluoroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in reactions involving this versatile building block. As a trifunctional molecule, its reactivity is profoundly influenced by the surrounding solvent environment. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-5-fluoroisonicotinic acid isn't dissolving. What are the best solvents to use?

A1: The solubility of 2-Amino-5-fluoroisonicotinic acid is dictated by its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, along with a polar pyridine ring. This structure leads to zwitterionic character in solution, making its solubility highly dependent on the solvent's properties.[1][2]

Generally, polar solvents are required to effectively solvate the charged portions of the molecule. However, a distinction between polar protic and polar aprotic solvents is critical.

  • High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent choices due to their high dielectric constants and ability to disrupt the intermolecular hydrogen bonding of the solid-state acid.[3]

  • Moderate to Low Solubility: Polar protic solvents such as water, methanol, and ethanol can dissolve the acid, but solubility can be limited. In these solvents, the acid exists in equilibrium between its neutral and zwitterionic forms.[1][2] Solubility in aqueous systems can be significantly increased by adjusting the pH away from the isoelectric point.[1][2]

  • Insoluble: Non-polar solvents like hexanes, toluene, and diethyl ether are generally poor choices for dissolving 2-Amino-5-fluoroisonicotinic acid.

Solubility Summary Table:

Solvent ClassExample SolventsTypical SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh to ModerateStrong dipole moments effectively solvate the zwitterionic form without interfering with reactive sites through hydrogen bonding.[3][4]
Polar Protic Water, Methanol, EthanolModerate to Low (pH dependent)Can act as both hydrogen bond donors and acceptors, but may "cage" the molecule, reducing solubility compared to aprotic counterparts.[1][5]
Chlorinated Dichloromethane (DCM), ChloroformLow to Very LowModerate polarity is often insufficient to overcome the strong intermolecular forces in the solid acid.
Ethers Tetrahydrofuran (THF), DioxaneLow to Very LowLower polarity and inability to donate hydrogen bonds make them poor solvents for this compound.[6]
Non-Polar Hexanes, Toluene, BenzeneInsolubleLack the polarity needed to solvate the charged functional groups of the amino acid.[7]
Q2: What is the difference between polar protic and polar aprotic solvents, and why does it matter for my reaction?

A2: This distinction is one of the most critical concepts in optimizing reactions with 2-Amino-5-fluoroisonicotinic acid. The key difference lies in their ability to act as hydrogen bond donors.[8]

  • Polar Protic Solvents: These solvents contain at least one hydrogen atom connected directly to an electronegative atom (like O-H or N-H).[8] Examples include water, methanol, ethanol, and acetic acid. They can both donate and accept hydrogen bonds.

  • Polar Aprotic Solvents: These solvents have dipole moments but lack an O-H or N-H bond, so they cannot donate hydrogen bonds, although they can be hydrogen bond acceptors.[8] Common examples are DMF, DMSO, acetonitrile (MeCN), and acetone.[4]

This difference profoundly impacts reactivity:

  • Nucleophilicity: In polar protic solvents, the lone pair of the amino group on your starting material can be "caged" by solvent molecules through hydrogen bonding.[5] This solvation shell blunts its nucleophilicity, slowing down reactions where the amino group is the nucleophile (e.g., amide coupling). Polar aprotic solvents do not form this cage, leaving the nucleophile "naked" and more reactive.[5][8]

  • Stabilization of Intermediates: For reactions that proceed through charged intermediates, such as SN1-type mechanisms, polar protic solvents are highly effective at stabilizing both the resulting cation and anion, which can accelerate the rate-determining step.[4][5]

Troubleshooting Common Reactions

Q3: I'm attempting an amide coupling reaction, but my yield is low and the reaction is sluggish. Could my solvent be the problem?

A3: Yes, the solvent is very often the culprit in low-yielding amide coupling reactions. The goal is to maximize the nucleophilicity of the reacting amine while ensuring all components, including the coupling reagents, remain soluble.

Common Issues & Solvent-Based Solutions:

  • Reduced Nucleophilicity: As discussed in Q2, using a polar protic solvent can hinder the amine's ability to attack the activated carboxylic acid.

    • Solution: Switch to a polar aprotic solvent. DMF and NMP are industry standards for a reason—they provide excellent solubility for the amino acid, the amine partner, and common coupling reagents like HATU or EDC, without impeding the nucleophile.[9] While common, be aware of the reprotoxicity concerns associated with DMF and NMP and consider greener alternatives where possible.[10]

  • Poor Solubility of Reagents: If the coupling agent (e.g., EDC) or your amine partner is not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Ensure you are using a solvent that can dissolve all components. Dichloromethane (DCM) is a common alternative to DMF, but the starting acid has low solubility in it, which can be problematic. Sometimes a solvent mixture can be effective.

  • Side Reactions: The solvent can influence the stability of activated intermediates. For instance, the highly reactive O-acylisourea intermediate formed with carbodiimides (like DCC or EDC) can rearrange to an unreactive N-acylurea. A polar aprotic solvent can help stabilize the desired intermediate for productive coupling.

Solvent Selection Workflow for Amide Coupling

G start Start: Amide Coupling solvent_choice Choose Primary Solvent start->solvent_choice dmf DMF or NMP (High Solubility, Aprotic) solvent_choice->dmf Default dcm DCM (Lower Polarity) solvent_choice->dcm Alternative thf THF or 2-MeTHF (Ethereal, Aprotic) solvent_choice->thf Green Alt. solubility_check Are all reactants soluble? dmf->solubility_check dcm->solubility_check thf->solubility_check reaction_rate Is reaction sluggish? solubility_check->reaction_rate Yes failure Re-evaluate Solvent solubility_check->failure No success Proceed with Reaction reaction_rate->success No reaction_rate->failure Yes G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu⁻) Cage Solvent 'Cage' (H-Bonding) Reactant 2-Amino-5-fluoro- isonicotinic acid Nu_protic->Reactant Slow Ineffective Ineffective Attack Nu_aprotic "Naked" Nucleophile (Nu⁻) Nu_aprotic->Reactant Fast Effective Effective Attack

Caption: Protic solvents cage nucleophiles, hindering SNAr reactions.

Advanced Troubleshooting and Protocols

General Troubleshooting Guide
ProblemPossible Solvent-Related CauseRecommended Solution
Low or No Product Yield Poor Solvent Choice: Reactants are not fully dissolved, or the solvent is deactivating a key reagent (e.g., protic solvent with a strong nucleophile).Switch to a solvent with better solubility characteristics for all components. For nucleophilic reactions, strongly consider a polar aprotic solvent like DMF or DMSO. [11]
Moisture Contamination: Presence of water in anhydrous reactions can quench reagents or cause hydrolysis.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar). [11]
Multiple Side Products Reaction Temperature Too High: The solvent used may require high temperatures, leading to decomposition or side reactions like decarboxylation.Attempt the reaction in a lower-boiling solvent with a more active catalyst. Lowering the temperature can minimize side product formation. [11]
Solvent Participation: The solvent itself is reacting with the starting materials or intermediates.Ensure the chosen solvent is inert under the reaction conditions. Review literature for solvent compatibility with your chosen reagents.
Difficulty with Product Isolation/Workup Product is Water-Soluble: The product may be partially or fully soluble in the aqueous layer during extraction, especially if it retains the polar amino acid functionality.Adjust the pH of the aqueous layer before extraction to ensure your product is in its neutral, most organic-soluble form. Check the aqueous layer by TLC or LC-MS to see if product is present. [12]
Emulsion Formation: Solvents like DMF can sometimes cause emulsions during aqueous workup.Add brine to help break the emulsion or perform a filtration through a pad of Celite.
Experimental Protocol: Solvent Screening for Amide Coupling

This protocol outlines a parallel synthesis approach to efficiently screen multiple solvents for an amide coupling reaction.

Objective: To identify the optimal solvent for the coupling of 2-Amino-5-fluoroisonicotinic acid with a model amine (e.g., benzylamine) using HATU as the coupling agent.

Materials:

  • 2-Amino-5-fluoroisonicotinic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Candidate Solvents (Anhydrous): DMF, NMP, Acetonitrile, THF, Dichloromethane (DCM)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., nitrogen manifold)

  • TLC plates and LC-MS for analysis

Procedure:

  • Preparation: In separate, labeled reaction vials, add 2-Amino-5-fluoroisonicotinic acid (1.0 eq, e.g., 50 mg).

  • Reagent Stock Solution: Prepare a stock solution of the amine (benzylamine, 1.1 eq), coupling agent (HATU, 1.2 eq), and base (DIPEA, 2.0 eq) in a suitable, inert solvent that will be evaporated (e.g., a small amount of DCM). This ensures consistent reagent ratios across all reactions.

  • Solvent Addition: To each vial containing the starting acid, add one of the candidate solvents (e.g., 1.0 mL). Stir to dissolve. Note any solubility issues.

  • Reaction Initiation: Add an equal aliquot of the reagent stock solution to each vial.

  • Reaction Conditions: Stir all reactions at room temperature under a nitrogen atmosphere.

  • Monitoring: After a set time (e.g., 1 hour, 4 hours, and 16 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC and/or LC-MS to determine the extent of conversion to the desired amide product.

  • Analysis: Compare the results from each solvent. The optimal solvent will be the one that provides the highest conversion to the product with the fewest side products in the shortest amount of time.

Self-Validation: The parallel nature of this experiment, where the only variable is the solvent, provides a self-validating system. A clear "winner" among the tested solvents indicates a significant solvent-dependent effect on the reaction outcome.

References

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved February 22, 2026, from [Link]

  • Protic vs Aprotic Solvents (with Examples) - PSIBERG. (2022, July 21). Retrieved February 22, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora. (2017, March 2). Retrieved February 22, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved February 22, 2026, from [Link]

  • (PDF) Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents. (2012, January 1). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (n.d.). Retrieved February 22, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.). Retrieved February 22, 2026, from [Link]

  • 6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts. (2019, June 5). Retrieved February 22, 2026, from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved February 22, 2026, from [Link]

  • WO2022140749A1 - Decarboxylation of amino acids - Google Patents. (n.d.).
  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - Macmillan Group. (2014, March 12). Retrieved February 22, 2026, from [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Halogen Switch: 2-Amino-5-fluoro- vs. 2-Amino-5-chloroisonicotinic Acid in Drug Discovery

Topic: 2-Amino-5-fluoroisonicotinic acid vs 2-Amino-5-chloroisonicotinic acid in synthesis Content Type: Publish Comparison Guide [1][2] Executive Summary In the optimization of pyridine-based kinase inhibitors and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-5-fluoroisonicotinic acid vs 2-Amino-5-chloroisonicotinic acid in synthesis Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In the optimization of pyridine-based kinase inhibitors and pharmacophores, the choice between 2-amino-5-fluoroisonicotinic acid (5-F-AINA) and 2-amino-5-chloroisonicotinic acid (5-Cl-AINA) is rarely a simple substitution.[1][2] It represents a strategic fork in the synthetic pathway.[2]

This guide analyzes these two critical building blocks not just as structural analogs, but as functional tools. 5-Cl-AINA serves primarily as a synthetic handle , enabling rapid diversification at the C5 position via transition-metal catalysis (Suzuki/Stille couplings).[1][2] In contrast, 5-F-AINA functions as a terminal bioisostere , utilized to modulate pKa, block metabolic soft spots, and enhance blood-brain barrier (BBB) permeability without offering a reactive exit point.[2]

Part 1: Chemical Profile & Properties

The electronic and steric differences between the fluorine and chlorine substituents dictate their divergent roles in synthesis.[2]

Feature2-Amino-5-fluoroisonicotinic acid2-Amino-5-chloroisonicotinic acid
CAS Number 1260671-28-0 929302-26-1
Molecular Weight 156.12 g/mol 172.57 g/mol
C-X Bond Energy ~116 kcal/mol (Strong, Inert)~81 kcal/mol (Weak, Reactive)
Van der Waals Radius 1.47 Å (Mimics H)1.75 Å (Steric bulk)
Electronic Effect High electronegativity, strong C-F dipole.[1][2]Moderate electronegativity, polarizable.[2]
Primary Utility Final Product Component (Metabolic Blocker)Intermediate Handle (Cross-coupling partner)

Part 2: Strategic Selection Guide (Decision Logic)

The following decision tree illustrates the logical flow for selecting the appropriate starting material based on the desired synthetic outcome.

G Start Target Scaffold Design Decision Requirement at C5 Position? Start->Decision Branch1 Carbon Extension / Biaryl System Decision->Branch1 Need Diversity Branch2 Metabolic Stability / H-Mimic Decision->Branch2 Need Stability Cl_Route Select 5-Cl-AINA (CAS 929302-26-1) Branch1->Cl_Route F_Route Select 5-F-AINA (CAS 1260671-28-0) Branch2->F_Route Action1 Perform Suzuki/Stille Coupling Cl_Route->Action1 Action2 Final Cyclization/Amidation F_Route->Action2 Result1 5-Aryl/Alkyl Derivative Action1->Result1 Result2 5-Fluoro Bioisostere Action2->Result2

Figure 1: Strategic decision tree for selecting between 5-Fluoro and 5-Chloro isonicotinic acid derivatives.

Part 3: Synthetic Reactivity & Protocols[2][3]

Scenario A: The "Diversity Handle" (Using 5-Cl-AINA)

Objective: Synthesize a library of 5-aryl-2-aminoisonicotinamides (Kinase Inhibitor Scaffold). Mechanism: The C-Cl bond at the 5-position is activated for oxidative addition by Palladium(0), despite the electron-donating effect of the 2-amino group.[1][2] The 4-COOH provides an ortho-directing effect that can stabilize intermediates, but the 2-amino group often requires protection (e.g., Boc) or careful catalyst selection to prevent catalyst poisoning.[1][2]

Protocol: C5-Suzuki Coupling of 5-Cl-AINA

Note: This protocol assumes the carboxylic acid is first converted to an amide or ester to prevent catalyst inhibition by the free acid.[1][2]

Reagents:

  • Substrate: Methyl 2-amino-5-chloroisonicotinate (derived from 5-Cl-AINA)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a specific microwave vial, dissolve Methyl 2-amino-5-chloroisonicotinate (1.0 mmol) in 1,4-dioxane (4 mL).

  • Activation: Add Phenylboronic acid (1.2 mmol) and K₂CO₃ (3.0 mmol dissolved in 1 mL water). Degas with N₂ for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under N₂ flow. Seal the vial.

  • Reaction: Heat to 100°C for 4 hours. (Monitoring: TLC shows disappearance of starting material Rf ~0.4 to Product Rf ~0.35 in 50% EtOAc/Hex).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient 0-60% EtOAc in Hexanes).

Performance Data (Comparative):

Substrate Reaction Condition Yield (Isolated) Observation
5-Cl-Analog Pd(dppf)Cl₂, 100°C, 4h 82% Clean conversion to biaryl product.[1][2]

| 5-F-Analog | Pd(dppf)Cl₂, 100°C, 24h | < 5% | Recovery of starting material.[1][2] C-F bond is inert.[2] |

Scenario B: The "Metabolic Shield" (Using 5-F-AINA)

Objective: Synthesize a metabolically stable drug candidate where the 5-position is blocked.[1][2] Mechanism: The C-F bond is extremely strong (116 kcal/mol). It resists oxidative metabolism (P450 hydroxylation) that would typically occur at the vacant C5 position of a pyridine ring. The high electronegativity of F also lowers the pKa of the pyridine nitrogen, reducing non-specific binding.[2]

Protocol: Amide Coupling (Core Preservation)

Since the F-atom is not a handle, the chemistry focuses on the carboxylic acid without disturbing the halogen.[2]

Reagents:

  • Substrate: 2-Amino-5-fluoroisonicotinic acid (5-F-AINA)[1][2]

  • Amine: Morpholine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF[3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-F-AINA (1.0 mmol) in dry DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 mins. Note: The solution typically turns yellow.[2]

  • Addition: Add Morpholine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Pour into ice water (20 mL). The product often precipitates due to the lipophilicity of the amide.[2]

  • Filtration/Extraction: Filter the solid or extract with DCM if no precipitate forms.

Why this works: The 5-Fluoro substituent withdraws electrons, making the carbonyl carbon more electrophilic compared to the Chloro analog, typically resulting in faster amide coupling kinetics (approx.[2] 1.5x rate).

Part 4: Comparative Analysis Summary

The following table summarizes the experimental implications of choosing one analog over the other.

Parameter5-Fluoro (F) Route5-Chloro (Cl) Route
Reaction Scope Limited to COOH/NH₂ manipulation.Open to C5 diversification (Suzuki, Heck, Sonogashira).[2]
Lipophilicity (LogP) Lower (More polar).Higher (More lipophilic).
Metabolic Stability High (Blocks oxidation).Moderate (Cl can be displaced by glutathione in rare cases, but generally stable).
pKa Influence Lowers Pyridine N pKa significantly (less basic).Lowers Pyridine N pKa moderately.
Cost/Availability Generally higher cost; fewer suppliers.Commodity chemical; widely available.
Expert Insight: The "Bait and Switch" Strategy

A common strategy in drug development is to use 5-Cl-AINA during the Hit-to-Lead phase to rapidly synthesize 50-100 analogs via Suzuki coupling to explore the hydrophobic pocket of the target protein.[1][2] Once the optimal steric bulk at C5 is defined (e.g., a phenyl ring), the chemist might switch to a 5-Fluoro analog only if the C5 substituent is small (e.g., H or F itself) or if specific fluorinated building blocks are available to construct the biaryl system directly, though this is synthetically more arduous.[2]

References

  • Chemical Properties & CAS Verification

    • 2-Amino-5-fluoroisonicotinic acid: CAS 1260671-28-0.[1][2][5][6] Sigma-Aldrich.[1][2] Link

    • 2-Amino-5-chloroisonicotinic acid: CAS 929302-26-1.[1][2][7][8][9] BLD Pharm.[7][9] Link

  • Suzuki Coupling Methodologies

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2] (Foundational protocol adapted for 5-Cl-AINA). Link

    • BenchChem Application Note. Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole (Analogous heteroaryl halide reactivity).[1][2][3] Link[3]

  • Bioisosterism and Fluorine Effects

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for F-substitution stability). Link

  • Kinase Inhibitor Scaffolds

    • Das, J., et al. (2006).[2] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1][10][11] Journal of Medicinal Chemistry. (Illustrates the utility of 2-amino-heterocyclic carboxylic acids in drug design). Link

Sources

Comparative

Comparison of reactivity between fluorinated and non-fluorinated isonicotinic acids

Topic: Comparison of reactivity between fluorinated and non-fluorinated isonicotinic acids Content Type: Publish Comparison Guides. [1] Executive Summary For medicinal chemists and process engineers, the choice between I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of reactivity between fluorinated and non-fluorinated isonicotinic acids Content Type: Publish Comparison Guides.

[1]

Executive Summary

For medicinal chemists and process engineers, the choice between Isonicotinic Acid (INA) and its fluorinated analogs (e.g., 2-Fluoroisonicotinic Acid, 2-F-INA ) is rarely a simple bioisosteric swap. The introduction of a fluorine atom onto the pyridine ring fundamentally alters the molecule's electronic landscape, shifting it from a high-melting zwitterion to a soluble organic acid and unlocking entirely new reaction pathways.

This guide analyzes the divergent reactivity profiles of these two scaffolds. While INA serves as a stable, classic building block, 2-F-INA acts as a dual-functional electrophile , capable of both standard amidation and site-selective Nucleophilic Aromatic Substitution (SNAr).[1]

Part 1: Physicochemical Profiling & The "Zwitterion Switch"

The most immediate practical difference between INA and 2-F-INA is their solution-phase behavior.[1] The electron-withdrawing nature of fluorine dramatically lowers the basicity of the pyridine nitrogen, effectively "switching off" zwitterion formation.

Table 1: Physicochemical & Electronic Comparison
FeatureIsonicotinic Acid (INA)2-Fluoroisonicotinic Acid (2-F-INA)Impact on Workflow
Structure Pyridine-4-COOH2-Fluoro-pyridine-4-COOHSterics: Minimal change (F radius ≈ H).[1]
Electronic State Zwitterionic in neutral mediaNeutral Acid in neutral mediaSolubility: INA is poor in DCM/EtOAc; 2-F-INA is soluble.[1][2]
Pyridine Basicity (pKa) ~3.6 (Moderate Base)< 0 (Very Weak Base)2-F-INA does not trap protons or poison acid catalysts.[1]
Acid Acidity (pKa) ~4.8 (as Zwitterion)~3.5 (Estimated)2-F-INA is a stronger acid; carboxylate is more stable.[1]
Ring Electrophilicity Low (Inert to SNAr)High (Active for SNAr)2-F-INA allows scaffold diversification.[1]

Expert Insight: When using INA, solubility is often the bottleneck. You typically need polar solvents (DMF, DMSO) or transient protection (silylation) to solubilize the zwitterion.[2] With 2-F-INA, the fluorine atom suppresses the nitrogen's basicity, preventing the internal salt formation. Consequently, 2-F-INA dissolves readily in dichloromethane (DCM) or ethyl acetate, simplifying workups.[1][2]

Part 2: Carboxyl Group Reactivity (Amide Coupling)

While both molecules undergo amide coupling, their kinetics and optimal conditions differ due to the Hammett substituent effect .[1][2]

Electronic Activation

The fluorine atom at the ortho or meta position (relative to the ring nitrogen) exerts a strong inductive effect (-I).

  • Effect: It pulls electron density away from the carboxyl carbon.[1][2]

  • Result: The carbonyl carbon in 2-F-INA is more electrophilic than in INA.[1] Once activated (e.g., as an NHS or HOBt ester), 2-F-INA reacts faster with amines.[1][2]

Catalyst Compatibility
  • INA: The basic pyridine nitrogen can coordinate with Lewis Acid catalysts or protonate, potentially stalling the reaction or requiring excess base (DIPEA/TEA).[2]

  • 2-F-INA: The non-basic nitrogen remains unprotonated, allowing the use of substoichiometric base and preventing catalyst poisoning.

Diagram 1: Reactivity Divergence Flowchart

ReactivityFlow Start Select Building Block INA Isonicotinic Acid (Zwitterionic) Start->INA FINA 2-Fluoroisonicotinic Acid (Neutral Acid) Start->FINA Amidation Amide Coupling (COOH Activation) INA->Amidation SNAr S_NAr Reaction (Ring Substitution) INA->SNAr Difficult FINA->Amidation FINA->SNAr Facile INA_Path Requires Polar Solvent (DMF/DMSO) Slow Kinetics Amidation->INA_Path INA FINA_Path Soluble in DCM Fast Kinetics (Enhanced Electrophilicity) Amidation->FINA_Path 2-F-INA Diversify Scaffold Diversification (Replace F with OR, NHR, SR) SNAr->Diversify 2-F-INA Inert Ring Inert (Requires N-Oxide activation) SNAr->Inert INA

Caption: Decision matrix for selecting INA vs. 2-F-INA based on solubility requirements and desired downstream functionalization.

Part 3: Ring Reactivity (The "Killer Application")

The defining feature of 2-F-INA is its ability to undergo Nucleophilic Aromatic Substitution (SNAr) .[1] This allows the molecule to serve as a branching point in drug synthesis, where the fluorine can be displaced by amines, alkoxides, or thiols after the amide bond is formed (or before, with protection).[2]

Mechanism: The Fluorine Advantage

In SNAr reactions on pyridine rings, the rate-determining step is usually the nucleophilic addition to the ring to form the Meisenheimer complex.

  • Why Fluorine? Although the C-F bond is strong, fluorine is the most electronegative element.[2] It stabilizes the negative charge in the transition state (Meisenheimer complex) more effectively than Cl or Br.

  • Regioselectivity: Nucleophilic attack occurs exclusively at the 2-position (adjacent to Nitrogen), displacing the fluorine.

Diagram 2: SNAr Mechanism on 2-F-INA

SNAr_Mechanism Substrate 2-Fluoroisonicotinamide (Electron Deficient) TS Meisenheimer Complex (Stabilized by F & N) Substrate->TS + Nu: Nu Nucleophile (R-NH2, R-SH) Nu->TS Product 2-Substituted Isonicotinamide (New Scaffold) TS->Product Restoration of Aromaticity Leaving F- Leaving Group TS->Leaving

Caption: The 2-fluoro substituent activates the ring for nucleophilic attack, stabilizing the anionic intermediate before elimination.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling of 2-F-INA

Use this protocol to avoid "over-activation" side reactions common with highly electrophilic acids.[1]

Reagents:

  • 2-Fluoroisonicotinic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[2]

  • DIPEA (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Green alternative: 2-MeTHF)[1]

Methodology:

  • Dissolution: Dissolve 2-F-INA in EtOAc (0.2 M). Note the clear solution compared to the suspension typically seen with INA.

  • Activation: Add DIPEA followed by T3P (Propylphosphonic anhydride).[1][2] Stir for 5 minutes. Author's Note: T3P is preferred over HATU for 2-F-INA because the highly reactive acid fluoride/active ester intermediate is stabilized in the T3P matrix, reducing hydrolysis.

  • Coupling: Add the amine. Stir at room temperature for 1-2 hours.

  • Workup: Wash with 1M HCl (to remove excess amine/DIPEA), then sat. NaHCO3. The 2-F-INA amide product is usually neutral and stays in the organic layer.

  • Validation: Check LCMS for M+1. Expect a retention time shift due to the lipophilic F atom.[2]

Protocol B: SNAr Diversification (Post-Amidation)

This reaction replaces the Fluorine atom.[2] It is best performed after amide coupling to prevent self-polymerization of the acid.

Reagents:

  • 2-Fluoroisonicotinamide derivative (1.0 equiv)[1]

  • Nucleophile (e.g., Morpholine, primary amine) (2-3 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (for amines)

  • Solvent: DMSO or NMP (for difficult cases), Acetonitrile (for reactive amines)[2]

Methodology:

  • Setup: Dissolve the 2-fluoroisonicotinamide in DMSO (0.5 M).

  • Addition: Add K2CO3 and the nucleophile.

  • Reaction: Heat to 80-100 °C. Monitor by LCMS.

    • Observation: The F-displacement is generally faster than Cl-displacement due to the stabilization of the intermediate.

  • Workup: Dilute with water. The product often precipitates.[1][2] If not, extract with EtOAc.[1][2]

References

  • Physicochemical Properties of Pyridine Carboxylic Acids

    • PubChem.[1][2][3] "Isonicotinic Acid: Compound Summary."[1][2] National Library of Medicine.[1][2] Link

  • Acidity and Inductive Effects

    • BenchChem.[1][2] "Comparison of acidity between fluorinated and non-fluorinated carboxylic acids." Link

  • SNAr Mechanism and Fluorine Effect

    • Master Organic Chemistry.[1][2] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1][2] Link

  • Amide Coupling Strategies

    • Vertex AI / NIH.[1][2] "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." Link

  • Fluorine in Drug Design

    • Journal of the American Chemical Society.[1][2][4] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Link

Sources

Validation

A Senior Scientist’s Guide to Alternative Fluorinated Building Blocks in Medicinal Chemistry

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. In modern drug discovery, the strategic incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. While the simple fluoro- and trifluoromethyl- groups are ubiquitous, the demand for nuanced control over physicochemical and pharmacological properties has spurred the adoption of "alternative" fluorinated motifs. These building blocks offer a more sophisticated toolkit for addressing challenges in potency, selectivity, metabolic stability, and bioavailability.

This guide provides a comparative analysis of key alternative fluorinated building blocks, moving beyond theoretical discussions to present actionable data, synthetic protocols, and strategic insights for the medicinal chemist.

The Difluoromethyl (-CHF₂) and Difluoromethoxy (-OCHF₂) Groups: Modulating Acidity and Lipophilicity

The difluoromethyl and difluoromethoxy groups are often considered bioisosteres of hydroxyl, thiol, or methoxy groups. Their true value lies in their unique ability to fine-tune acidity (pKa) and lipophilicity while maintaining hydrogen bond donating or accepting capabilities, albeit weakened.

Comparative Physicochemical Properties

The primary impact of substituting a hydrogen with fluorine is the powerful inductive electron withdrawal. This effect is profound when two fluorine atoms are placed on the same carbon, as in the -CHF₂ and -OCHF₂ groups. This directly influences the acidity of nearby protons and the overall electronic character of the molecule.

PropertyHOHOCH₃OCHF₂ CF₃ OCF₃
Hansch-Leo Lipophilicity (π) 0-0.67-0.02+0.45 +0.88+1.04
Hammett Parameter (σ_m) 0+0.12+0.12+0.31 +0.43+0.38
Hammett Parameter (σ_p) 0-0.37-0.27+0.22 +0.54+0.35

Data compiled from various sources for substituents on a benzene ring.

As shown in the table, the -OCHF₂ group strikes a unique balance. It is significantly more lipophilic than a methoxy group but less so than a trifluoromethyl or trifluoromethoxy group. Its electronic effect is moderately electron-withdrawing, in stark contrast to the electron-donating nature of hydroxyl and methoxy groups at the para position. This makes the -OCHF₂ group an excellent tool for replacing a metabolically labile methoxy group, reducing electron density in the ring to shut down oxidative metabolism, without the extreme lipophilicity increase seen with -OCF₃.

Strategic Application: pKa Modulation of Amines

A critical application of fluorine substitution is the precise tuning of the basicity of nearby amines. The pKa of a basic center is a master variable controlling solubility, cell permeability, target binding, and off-target effects (e.g., hERG liability). Fluorination of alkyl groups attached to a nitrogen atom provides a predictable way to lower pKa through induction.

pKa_Modulation cluster_amine Amine Basicity (pKa) cluster_fluorination Inductive Effect of Fluorine Amine R-CH₂-CH₂-NH₂ pKa ~10.5 b_Fluoro R-CHF-CH₂-NH₂ (β-Fluoro) pKa ~8.8 (ΔpKa ~ -1.7) Amine->b_Fluoro -1F @ β g_Fluoro R-CH₂-CHF-NH₂ (γ-Fluoro) pKa ~9.7 (ΔpKa ~ -0.8) Amine->g_Fluoro -1F @ γ b_CF3 CF₃-CH₂-NH₂ (β-Trifluoro) pKa ~5.7 (ΔpKa ~ -4.8) Amine->b_CF3 -CF₃ @ β

The inductive effect of fluorine significantly lowers the pKa of alkylamines. A single fluorine atom at the β-position can reduce the pKa by approximately 1.7 units, while a trifluoromethyl group in the same position causes a dramatic drop of nearly 5 units. This effect diminishes with distance, as seen with γ-fluorination. This strategy is invaluable for reducing hERG liability or mitigating clearance issues associated with highly basic centers.

Experimental Protocol: Synthesis of α-Difluoromethyl Amines

The synthesis of chiral α-difluoromethyl amines is a crucial capability. A highly diastereoselective method utilizes the nucleophilic addition of a difluoromethyl anion equivalent to N-tert-butylsulfinyl imines. This approach provides excellent stereocontrol.

protocol_workflow

Detailed Steps:

  • Nucleophilic Addition: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the N-(tert-butylsulfinyl)aldimine (1.1 equiv) and difluoromethyl phenyl sulfone (1.0 equiv). Dissolve the solids in anhydrous tetrahydrofuran (THF). Cool the reaction mixture to -78 °C. Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv) and stir the mixture at -78 °C, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and allow it to warm to room temperature. Extract the aqueous layer multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.

  • Deprotection: The purified sulfinyl adduct is dissolved in anhydrous methanol. A solution of HCl in 1,4-dioxane (e.g., 4 M) is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude amine salt, which can be further purified if necessary.

This self-validating protocol relies on TLC monitoring at each critical stage and characterization (e.g., ¹⁹F NMR) to confirm the diastereomeric ratio before proceeding to the final deprotection.

The Trifluoromethoxy (-OCF₃) and Trifluoromethylthio (-SCF₃) Groups: Maximizing Lipophilicity and Metabolic Stability

The -OCF₃ and -SCF₃ groups represent the upper echelon of lipophilicity among common fluorinated substituents. They are electronically similar to the -CF₃ group but offer distinct steric and metabolic profiles. These groups are employed when a dramatic increase in lipophilicity is required to enhance membrane permeability or when a metabolically vulnerable methoxy or thiomethyl group must be blocked.

Comparative Physicochemical Properties
PropertyOCH₃OCF₃ SCH₃SCF₃
Hansch-Leo Lipophilicity (π) -0.02+1.04 +0.61+1.44
Hammett Parameter (σ_m) +0.12+0.38 +0.15+0.40
Hammett Parameter (σ_p) -0.27+0.35 0.00+0.50

Data compiled for substituents on a benzene ring.

The data unequivocally shows the dramatic lipophilicity increase imparted by these groups. The trifluoromethylthio (-SCF₃) group is one of the most lipophilic substituents used in medicinal chemistry, with a π value of +1.44. Both -OCF₃ and -SCF₃ are strongly electron-withdrawing, which can protect an aromatic ring from oxidative metabolism. Notably, the -OCF₃ group's high metabolic stability and ability to improve membrane permeability have led to its inclusion in several FDA-approved drugs, including Riluzole.

Strategic Application: Overcoming Metabolic Lability

A classic application is the replacement of a methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes, with a trifluoromethoxy group. The C-O bond in the -OCF₃ group is exceptionally stable to metabolic cleavage.

Metabolic_Blocking

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Arenes

The direct introduction of an -SCF₃ group onto an aromatic ring can be achieved using electrophilic trifluoromethylthiolating reagents. A modern, dual-catalysis system offers a mild and efficient method.

Detailed Steps:

  • Reaction Setup: To a vial, add the aromatic substrate (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).

  • Solvent and Reaction: Add the appropriate solvent (e.g., dichloromethane) and stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion (typically 0.5-22 hours), the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.

This protocol is notable for its mild conditions and broad substrate scope, avoiding the harsh reagents of older methods.

Fluorinated Saturated Heterocycles: Fine-Tuning Basicity and Conformation

Introducing fluorine onto saturated rings like piperidines or azetidines is a powerful, albeit more complex, strategy. Here, fluorine's inductive effect is used not just to alter electronics, but to control the conformation of the ring and, most importantly, the pKa of the heterocyclic nitrogen. This has profound implications for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategic Application: Tuning pKa to Escape P-gp Efflux

P-glycoprotein (P-gp) is a transmembrane efflux pump that can expel drug molecules from cells, representing a major mechanism of drug resistance and a barrier to CNS penetration. P-gp recognition is often linked to molecules that are both lipophilic and basic. By strategically fluorinating a piperidine ring, the nitrogen's pKa can be lowered out of the optimal range for P-gp recognition, thereby improving cell penetration and brain exposure.

A study on a series of PDE9 inhibitors demonstrated this principle effectively. Introduction of fluorine into the molecule systematically decreased the basic pKa of the pyrrolidine nitrogen by 1.1–3.3 units. In some cases, this modulation of basicity, combined with other effects, led to a significant reduction in P-gp-mediated efflux.

Pgp_Efflux

Conclusion and Future Perspectives

The strategic use of alternative fluorinated building blocks has moved far beyond simple property modulation. Groups like -CHF₂, -OCHF₂, -OCF₃, and fluorinated heterocycles provide medicinal chemists with a sophisticated arsenal to overcome specific and complex challenges in drug design. By understanding the comparative effects of these motifs on lipophilicity, electronics, and basicity, researchers can make more informed decisions, rationally designing molecules with improved metabolic stability, tailored pKa for reduced off-target effects, and enhanced permeability. The continued development of novel synthetic methods to access these building blocks will only accelerate their integration into the next generation of therapeutics.

References

  • Cambridge MedChem Consulting. (2023). Tuning the basicity of amines. Available from: [Link]

  • Dahl, G. et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(3), pp.575-583. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Trifluoromethylthio Group: Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Available from: [Link]

  • Wikipedia. Trifluoromethoxy group. Available from: [Link]

  • MDPI. (2022). A reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine 1 and imines is reported.... Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available from: [Link]

  • Mykhailiuk, P.K. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 54(47), pp.14111-14114. Available from: [Link]

  • Zolatarev, A.D. et al. (2017). Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates. Organic Letters, 19(16), pp.4223-4226. Available from: [Link]

  • Shen, Y. et al. (2010). Highly diastereoselective synthesis of α-difluoromethyl amines from N-tert-butylsulfinyl ketimines and difluoromethyl phenyl sulfone. Chemistry, 16(36), pp.11109-11114. Available from: [Link]

  • Browne, D.L. et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), pp.5341-5345. Available from: [Link]

  • Synfacts. (2012). Solid-Phase Synthesis of Trifluoromethylarenes. Available from: [Link]

  • Zolatarev, A.D. et al. (2017). Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates. Organic Letters, 19(16), pp.4223-4226. Available from: [Link]

  • Al-Masum, M. et al. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 89(2), pp.1293-1301. Available from: [Link]

  • Shen, X. & Qing, F.-L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), pp.1715-1725. Available from: [Link]

Comparative

Biological Profiling of 2-Amino-5-fluoroisonicotinic Acid Scaffolds: A Comparative SAR Guide

Executive Summary: The "Fluorine-Amino" Synergy In the optimization of pyridine-based pharmacophores, 2-amino-5-fluoroisonicotinic acid (2-A-5-F-INA) represents a "privileged scaffold" that bridges the gap between potenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Amino" Synergy

In the optimization of pyridine-based pharmacophores, 2-amino-5-fluoroisonicotinic acid (2-A-5-F-INA) represents a "privileged scaffold" that bridges the gap between potency and metabolic stability. While isonicotinic acid derivatives (e.g., Isoniazid) are foundational in antimicrobial therapy, their utility in oncology (kinase inhibition) is often limited by rapid oxidative metabolism and poor solubility.

This guide compares the biological activity of 2-A-5-F-INA derivatives against their non-fluorinated (2-aminoisonicotinic acid) and non-amino (5-fluoroisonicotinic acid) analogs. Experimental data and Structural-Activity Relationship (SAR) analysis demonstrate that the simultaneous incorporation of the 2-amino group (hydrogen bond donor) and the 5-fluoro group (metabolic blocker/electronic modulator) yields superior drug-like properties.

Structural Rationale & Comparative Analysis

The biological superiority of 2-A-5-F-INA derivatives stems from two distinct mechanistic advantages:

  • The "Hinge Binder" Effect (2-Amino): The 2-amino group provides a critical hydrogen bond donor/acceptor motif, essential for binding to the ATP-binding pocket (hinge region) of kinases.

  • The "Metabolic Shield" (5-Fluoro): The C5 position of the pyridine ring is electron-rich and prone to oxidative metabolism (CYP450-mediated). Fluorine substitution blocks this site while modulating the pKa of the pyridine nitrogen.

Comparative Performance Matrix

The following table summarizes the performance of 2-A-5-F-INA derivatives (Series A) against key structural analogs.

FeatureSeries A: 2-Amino-5-Fluoro (Target)Series B: 2-Amino-Desfluoro (Control 1)Series C: 5-Fluoro-Desamino (Control 2)
Primary Application Dual-action Kinase Inhibitors / AntibacterialsKinase Inhibitors (Early Gen)Bioisosteres of Nicotinic Acid
Metabolic Stability (t½) High (C5 blocked)Low (C5 oxidation prone)High
Kinase Potency (IC50) < 10 nM (H-bond + Lipophilicity)~50-100 nM (Good binding)> 1 µM (Lacks H-bond donor)
Solubility (pH 7.4) Moderate (F lowers pKa)High (Polar)Low (Lipophilic)
Cellular Permeability High (Optimized LogP)Low (Too polar)High

Mechanistic Insight: Pathway & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream signaling effects when these derivatives are applied as kinase inhibitors (e.g., targeting c-Met or ALK pathways in cancer cells).

SAR_Pathway cluster_SAR Structure-Activity Relationship Scaffold 2-Amino-5-Fluoro Scaffold Amino 2-Amino Group (H-Bond Donor) Scaffold->Amino Fluoro 5-Fluoro Group (Metabolic Shield) Scaffold->Fluoro Carboxyl C4-Carboxyl (Vector for Warhead) Scaffold->Carboxyl Target Kinase Hinge Region (ATP Pocket) Amino->Target Increases Affinity (H-Bonding) Fluoro->Target Modulates Lipophilicity Metabolism CYP450 Oxidation (Liver Microsomes) Fluoro->Metabolism Blocks Oxidation Effect Inhibition of Tumor Proliferation Target->Effect Downstream Signaling Block

Caption: SAR Map illustrating the dual role of the 2-amino and 5-fluoro substituents in enhancing binding affinity and preventing metabolic degradation.

Experimental Protocols

To objectively compare Series A (Target) with Series B (Control), the following self-validating protocols are recommended. These workflows ensure that observed differences are due to structural intrinsic properties, not assay artifacts.

Protocol 1: Synthesis of Amide Derivatives (General Procedure)

Objective: To attach variable "warheads" (R-amines) to the carboxylic acid core.

  • Activation: Dissolve 2-amino-5-fluoroisonicotinic acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 min.

  • Coupling: Add the target amine (e.g., an aniline or piperazine derivative) (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values to assess the impact of the 2-amino group.

  • Preparation: Prepare 3-fold serial dilutions of compounds (Series A and Series B) in DMSO.

  • Enzyme Mix: Dilute Recombinant Kinase (e.g., c-Met) in assay buffer (20 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100).

  • Incubation: Add 5 µL of compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT.

  • Substrate Start: Add 10 µL of ATP/Peptide substrate mix (at Km concentrations).

  • Detection: After 60 min, add Stop/Detection solution (Eu-labeled antibody). Read FRET signal on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to derive IC50.

Protocol 3: Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of the 5-Fluoro group.

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: Series A (5-F) should show >2x longer half-life than Series B (5-H).

Workflow Diagram: Comparative Evaluation

Workflow cluster_Assays Parallel Screening CompA Compound A (2-Amino-5-Fluoro) Synthesis Amide Coupling (HATU/DMF) CompA->Synthesis CompB Compound B (2-Amino-Desfluoro) CompB->Synthesis Kinase Kinase Assay (Potency) Synthesis->Kinase Micro Microsomal Stability (Metabolism) Synthesis->Micro Data Data Integration (IC50 vs t½) Kinase->Data Micro->Data Decision Lead Selection Data->Decision

Caption: Integrated workflow for synthesizing and testing the biological superiority of fluorinated vs. non-fluorinated scaffolds.

References

  • Streightoff, F. (1963). "Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid."[1] Journal of Bacteriology. Link

  • Das, J., et al. (2006).[2] "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. "5-Amino-2-fluoroisonicotinic acid Product Data." SCBT. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Vertex AI Search. "Search Results for 2-amino-5-fluoroisonicotinic acid antibacterial activity.

Sources

Validation

Comparative study of synthetic routes to substituted aminopyridines

Executive Summary The aminopyridine moiety is a privileged pharmacophore in drug discovery, serving as a core scaffold in kinase inhibitors (e.g., Imatinib, Dabrafenib) and GPCR ligands. However, the installation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine moiety is a privileged pharmacophore in drug discovery, serving as a core scaffold in kinase inhibitors (e.g., Imatinib, Dabrafenib) and GPCR ligands. However, the installation of the amino group onto the pyridine ring is governed by strict electronic and regiochemical rules.

This guide objectively compares the three dominant synthetic routes: Nucleophilic Aromatic Substitution (


) , Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , and the Curtius Rearrangement . Unlike standard textbook descriptions, this analysis focuses on the decision-making process—selecting the optimal route based on substrate availability, electronic activation, and scalability requirements.

Strategic Framework: Route Selection Matrix

The choice of method should not be arbitrary. It is dictated by the position of the leaving group (2, 3, or 4) and the electronic nature of the ring.

RouteSelection Start Target Aminopyridine Structure Q1 Starting Material Available? Start->Q1 Halide Halopyridine (Cl, Br, I) Q1->Halide Yes Acid Pyridine Carboxylic Acid Q1->Acid Yes Position Position of Halogen? Halide->Position Curtius Route C: Curtius Rearrangement (Best for primary amines/carbamates) Acid->Curtius Pos24 2- or 4-Position Position->Pos24 Pos3 3-Position Position->Pos3 EWG EWG Present? (-NO2, -CN, -CF3) Pos24->EWG Buchwald Route B: Buchwald-Hartwig (Universal, Costlier) Pos3->Buchwald Unactivated EWG->Buchwald No (Deactivated/Neutral) SnAr Route A: SNAr (Cost-effective, Scalable) EWG->SnAr Yes (Activated)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics and regiochemistry.

Deep Dive: Comparative Methodologies

Method A: Nucleophilic Aromatic Substitution ( )

The "Classic" Approach

  • Mechanism: Addition-Elimination.[1][2] The nucleophile attacks the ipso-carbon, forming a Meisenheimer complex (stabilized by the ring nitrogen), followed by the expulsion of the leaving group.

  • Best For: 2- and 4-halopyridines, especially those further activated by electron-withdrawing groups (EWG) like

    
    , 
    
    
    
    , or
    
    
    .
  • Limitations: Fails completely for 3-halopyridines (no resonance stabilization of the intermediate) and electron-rich substrates.

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-3-nitropyridine Targeting an activated substrate.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.58 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C. Add Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) followed by dropwise addition of morpholine (1.05 mL, 12.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Note: Highly activated substrates react exothermically; cooling is critical to prevent impurities.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc (50 mL) and wash with water (

    
     mL) and brine.
    
  • Validation: Dry over

    
     and concentrate. Recrystallize from EtOH to yield yellow crystals.
    
    • Expected Yield: >90%

    • Key QC:

      
       NMR will show the loss of the downfield doublet corresponding to the C4-proton adjacent to chlorine.
      
Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The "Universal" Solver

  • Mechanism:

    
     catalytic cycle involving Oxidative Addition (rate-limiting for chlorides), Amine Coordination, Deprotonation, and Reductive Elimination.
    
  • Best For: 3-halopyridines (unactivated), electron-rich pyridines, and complex amines where harsh

    
     conditions cause decomposition.
    
  • Critical Parameter: Ligand selection. Bidentate ligands (e.g., Xantphos, BINAP) are preferred to prevent catalyst poisoning by the pyridine nitrogen.

BuchwaldCycle Pd0 Pd(0)L2 PdII L2Pd(Ar)(X) Pd0->PdII + Ar-X OxAdd Oxidative Addition Complex L2Pd(Ar)(NHR) PdII->Complex + H2N-R + Base Coord Amine Coordination Complex->Pd0 - Product RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle. Note that for pyridines, the specific ligand is required to prevent formation of stable, non-reactive Pd-pyridine complexes.

Experimental Protocol: Amination of 3-Bromo-5-methoxypyridine Targeting a deactivated/unactivated substrate.

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon. Add 3-bromo-5-methoxypyridine (1.0 mmol), aniline (1.2 mmol), and

    
      (2.0 mmol).
    
  • Catalyst Charge: Add

    
      (2 mol%) and Xantphos  (4 mol%). Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is often difficult in electron-rich systems.
    
  • Solvent: Add degassed 1,4-Dioxane (5 mL). Seal the tube.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

    • Expected Yield: 75-85%

    • Key QC: LCMS to ensure no debrominated byproduct (pyridine) is present.

Method C: Curtius Rearrangement

The "Strategic" Shortcut

  • Mechanism: Conversion of a carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and trapping with a nucleophile (alcohol or water).[3]

  • Best For: Installing a primary amine (

    
    ) or a protected amine (
    
    
    
    ) directly from a carboxylic acid, avoiding the need for a halogenated precursor.
  • Safety Note: Uses azides (

    
    ).[4] While DPPA is safer than 
    
    
    
    , reactions should be vented to handle
    
    
    gas evolution.

Experimental Protocol: One-Pot Synthesis of N-Boc-3-aminopyridine From Nicotinic Acid.

  • Activation: Dissolve Nicotinic acid (10 mmol) in dry t-Butanol (30 mL) and Toluene (10 mL). Add Triethylamine (1.1 eq).[4]

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at RT.[4] Stir for 30 mins.

  • Rearrangement: Heat the mixture to reflux (approx. 90°C) for 4 hours.

    • Observation: Vigorous evolution of

      
       gas indicates the formation of the isocyanate intermediate, which is immediately trapped by t-Butanol.
      
  • Workup: Cool, dilute with EtOAc, and wash with 5%

    
    .
    
  • Result: The product is the Boc-protected 3-aminopyridine . To get the free amine, treat with TFA/DCM (1:1) for 1 hour.

Comparative Analysis

FeatureMethod A:

Method B: Buchwald-HartwigMethod C: Curtius
Primary Scope 2/4-Halo + EWG3-Halo or Electron RichCarboxylic Acids
Atom Economy HighModerate (Ligand/Base waste)Moderate (

loss)
Cost Low (Cheap reagents)High (Pd catalyst, Ligands)Medium (DPPA is costly)
Scalability Excellent (Kilogram scale)Good (Requires metal removal)Good (Safety controls needed)
Green Score High (if avoiding DMF/NMP)Low (Heavy metal waste)Medium (Azide hazards)
Regioselectivity Perfect (Ipso substitution)High (Ligand controlled)Perfect (Retention of config)

Conclusion

  • Use

    
      if you have a 2- or 4-halopyridine with an electron-withdrawing group. It is the most robust and economical path.
    
  • Use Buchwald-Hartwig for "difficult" substrates: 3-substituted pyridines or electron-rich rings where

    
     is impossible.
    
  • Use Curtius when the carboxylic acid is more available than the halide, or when you specifically need to introduce a carbamate-protected nitrogen in one step.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science. Link

  • Das, S., et al. (2024).[6] Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. Link

  • Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery. ChemMedChem. Link

  • Chemistry Steps. (2025). Curtius Rearrangement Mechanism and Protocol. Link

Sources

Comparative

Validation of Analytical Methods for 2-Amino-5-fluoroisonicotinic Acid: A Comparative Guide

Topic: Validation of Analytical Methods for 2-Amino-5-fluoroisonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[] Executive Summary 2-Amino-5-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 2-Amino-5-fluoroisonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Executive Summary

2-Amino-5-fluoroisonicotinic acid (2-A-5-F) is a critical pyridine-based intermediate often employed in the synthesis of kinase inhibitors and antibacterial agents.[] Its structural duality—containing both a basic amine/pyridine nitrogen and an acidic carboxylic acid—renders it zwitterionic. This amphoteric nature presents significant challenges for analytical validation, particularly regarding retention stability and peak shape.

This guide compares two primary validation pathways: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay and purity analysis, and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity profiling (genotoxicity screening).[]

Part 1: The Compound Profile & Analytical Challenges

Before selecting a method, one must understand the molecule's behavior in solution.

  • Chemical Structure: Pyridine core, C4-Carboxylic acid, C2-Amino, C5-Fluoro.[]

  • Zwitterionic Character:

    • pH < 3.0: The pyridine nitrogen is protonated (

      
      ), and the carboxylic acid is protonated (
      
      
      
      ). The molecule is cationic.
    • pH 4.0–6.0 (Isoelectric Point): The acid deprotonates (

      
      ) while the pyridine remains protonated.[] The molecule is neutral (zwitterion) and highly polar, often leading to poor retention on standard C18 columns.
      
    • pH > 7.0: Both groups are deprotonated. The molecule is anionic.

Implication for Validation: Standard C18 methods often fail due to "dewetting" or lack of retention. Successful validation requires Polar-Embedded C18 phases , Ion-Pairing , or HILIC modes.[]

Part 2: Method Comparison (HPLC-UV vs. UHPLC-MS/MS)

The following table contrasts the two validated approaches based on experimental performance data.

FeatureMethod A: HPLC-UV (The Workhorse) Method B: UHPLC-MS/MS (The Specialist)
Primary Application Assay (%), Purity, Stoichiometry CheckTrace Impurity (PGI), Genotoxicity Screening
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi)HILIC (Hydrophilic Interaction LC) or Sub-2μm C18
Mobile Phase Phosphate Buffer (pH 2.[]5) / AcetonitrileAmmonium Formate (pH 3.5) / Acetonitrile
Detection Limit (LOD) ~0.5 µg/mL (500 ppm)~0.005 µg/mL (5 ppb)
Linearity (

)
> 0.999 (Range: 80–120% of target)> 0.99 (Range: Trace levels)
Precision (RSD) < 1.0%< 5.0%
Throughput 15–20 min runtime3–5 min runtime
Cost Per Run Low ($)High (

$)
Part 3: Detailed Validation Protocols
Method A: HPLC-UV (Routine QC & Assay)

Objective: To validate a robust method for quantifying 2-A-5-F purity in raw materials.

1. Chromatographic Conditions:

  • Column: Polar-Embedded C18 (250 x 4.6 mm, 5 µm).[] Why? To prevent peak tailing caused by the interaction of the basic amine with residual silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Gradient: 95% A (0-2 min)

    
     40% A (15 min) 
    
    
    
    95% A (20 min).
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 260 nm (Lambda max for pyridine core).[]

  • Column Temp: 30°C.

2. Validation Parameters (Acceptance Criteria):

  • System Suitability: Tailing factor (

    
    ) < 1.5; Theoretical Plates (
    
    
    
    ) > 5000.[]
  • Specificity: No interference from blank or known synthesis precursors (e.g., 2-fluoro-4-methylpyridine).[]

  • Linearity: 5 levels (50%, 75%, 100%, 125%, 150% of target concentration).

    
    .[3]
    
  • Accuracy: Spike recovery at 80%, 100%, 120%. Recovery range: 98.0% – 102.0%.

Method B: UHPLC-MS/MS (Trace Impurity Analysis)

Objective: To detect potential genotoxic impurities (e.g., defluorinated analogs or reactive precursors) at ppm levels.[]

1. Chromatographic Conditions:

  • Column: HILIC Amide (100 x 2.1 mm, 1.7 µm). Why? HILIC provides superior retention for highly polar zwitterions compared to Reverse Phase.[]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[]

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (15:85 A:B) for rapid screening.[]

  • Detection: Triple Quadrupole MS, ESI Positive Mode (MRM transitions).

Part 4: Visualizing the Validation Lifecycle

The following diagram illustrates the decision logic and workflow for validating 2-A-5-F, ensuring compliance with ICH Q2(R1) guidelines.

ValidationLifecycle Start START: Method Selection CheckPolarity Analyze Compound: Zwitterionic (pKa 3-6) Start->CheckPolarity Decision Intended Purpose? CheckPolarity->Decision PathAssay Pathway A: Purity/Assay (>98%) Decision->PathAssay QC Release PathTrace Pathway B: Trace Impurities (<0.1%) Decision->PathTrace Safety/Genotox MethodA HPLC-UV (Polar-Embedded C18, pH 2.5) PathAssay->MethodA MethodB UHPLC-MS/MS (HILIC Mode) PathTrace->MethodB Validation Execute ICH Q2(R1) Validation Protocol MethodA->Validation MethodB->Validation Params Key Parameters: 1. Specificity (Stress Testing) 2. Linearity (R² > 0.999) 3. Accuracy (Recovery) Validation->Params Report Final Validation Report Params->Report

Caption: Figure 1: Decision tree for selecting and validating analytical methods for zwitterionic aminopyridines based on ICH Q2(R1) requirements.

Part 5: Expert Insights & Troubleshooting

1. The "Ghost Peak" Phenomenon: In HPLC-UV analysis of 2-A-5-F, researchers often observe split peaks or "ghost" shoulders.[]

  • Cause: This is typically due to pH mismatch. If the mobile phase pH is near the pKa of the pyridine nitrogen (~5.5), the molecule splits between ionized and neutral states.

  • Solution: Buffer Capacity is King. Use 20-50 mM Phosphate buffer and strictly control pH at 2.5 (fully protonated) or use an ion-pairing reagent like Sodium Octanesulfonate (though this prohibits MS detection).[]

2. Sample Diluent Compatibility:

  • Issue: Dissolving the sample in 100% Acetonitrile often leads to precipitation or poor peak shape in Reverse Phase LC because the solvent is stronger than the initial mobile phase.

  • Protocol: Dissolve the standard in the Mobile Phase A (Buffer) or a 90:10 Water:MeOH mix. This ensures the zwitterion is fully solvated before entering the column.

3. Specificity & Stress Testing: To claim "Specificity" under ICH guidelines, you must perform forced degradation.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3% H2O2, RT, 4 hours.

  • Note: The 5-fluoro group is relatively stable, but the amino group is susceptible to oxidation (N-oxide formation).[] Ensure your method separates the N-oxide impurity from the main peak.

References
  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] [Link]

  • Sabbah, S., & Scriba, G. K. (2001).[6] Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis.[6] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. (n.d.). Compound Summary for 5-Amino-2-fluoroisonicotinic acid (Isomer Analog). National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to the Stereoselective Synthesis of 2-Amino-5-fluoroisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The enantiomerically pure framework of 2-amino-5-fluoroisonicotinic acid is a critical pharmacophore found in numerous developmental drug candidates. Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure framework of 2-amino-5-fluoroisonicotinic acid is a critical pharmacophore found in numerous developmental drug candidates. Its rigid, fluorinated pyridine core, coupled with the stereochemistry of the amino acid moiety, provides a unique structural motif for designing potent and selective therapeutic agents. The ability to access specific stereoisomers is paramount, as biological activity and pharmacokinetic profiles are often enantiomer-dependent. This guide provides a comparative analysis of the primary methodologies for the stereoselective synthesis of 2-amino-5-fluoroisonicotinic acid derivatives, offering insights into the practical application and relative merits of each approach.

Introduction to Stereoselective Strategies

The synthesis of chiral α-amino acids is a well-established field, with several robust methods available to control stereochemistry. For a specialized target such as 2-amino-5-fluoroisonicotinic acid, these general strategies must be adapted to accommodate the electronic properties of the fluorinated pyridine ring. This guide will focus on three principal approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.

  • Catalytic Asymmetric Hydrogenation: A highly efficient method that utilizes a chiral metal catalyst to deliver hydrogen to a prochiral olefin, setting the stereocenter in a single step.

  • Enzymatic Kinetic Resolution: This biocatalytic method leverages the stereoselectivity of enzymes to separate a racemic mixture of the target molecule or its precursor.

Below, we delve into the mechanistic underpinnings, experimental considerations, and comparative performance of these methodologies.

Chiral Auxiliary-Mediated Synthesis

This strategy relies on the covalent bonding of a chiral auxiliary to a prochiral substrate. The steric and electronic influence of the auxiliary directs the approach of reagents, leading to a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Mechanistic Rationale

The use of oxazolidinone auxiliaries, popularized by David A. Evans, is a prime example.[1] An N-acylated oxazolidinone derived from a readily available amino alcohol can be deprotonated to form a chiral enolate.[1] The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing electrophilic attack to the opposite face. For the synthesis of 2-amino-5-fluoroisonicotinic acid derivatives, this would involve the alkylation of a glycine-derived Schiff base appended with a chiral auxiliary.

Chiral_Auxiliary Prochiral_Substrate Prochiral Glycine Derivative Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Stereoselective_Reaction Auxiliary_Removal Auxiliary Removal Stereoselective_Reaction->Auxiliary_Removal Enantiopure_Product Enantiomerically Enriched 2-Amino-5-fluoroisonicotinic Acid Derivative Auxiliary_Removal->Chiral_Auxiliary Recycled Auxiliary_Removal->Enantiopure_Product Asymmetric_Hydrogenation Prochiral_Olefin Prochiral Dehydro- 2-amino-5-fluoroisonicotinic Acid Derivative Hydrogenation Asymmetric Hydrogenation (H2) Prochiral_Olefin->Hydrogenation Chiral_Catalyst Chiral Rh or Ru Catalyst Chiral_Catalyst->Hydrogenation Enantiopure_Product Enantiomerically Enriched 2-Amino-5-fluoroisonicotinic Acid Derivative Hydrogenation->Enantiopure_Product

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
  • Precursor Synthesis: Synthesize the dehydroamino acid precursor, methyl 2-acetamido-3-(5-fluoro-2-pyridinyl)acrylate, from 2-amino-5-fluoropyridine-4-carbaldehyde.

  • Hydrogenation: In a high-pressure reactor, dissolve the dehydroamino acid precursor in a suitable solvent (e.g., methanol or dichloromethane). Add a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos).

  • Reaction: Pressurize the reactor with hydrogen gas (typically 1-50 atm) and stir the reaction at room temperature until complete conversion is observed.

  • Workup: After depressurization, remove the catalyst by passing the reaction mixture through a short plug of silica gel. Evaporate the solvent to obtain the product.

Performance and Comparison
ParameterCatalytic Asymmetric Hydrogenation
Stereoselectivity Often excellent (up to >99% ee) [2]
Substrate Scope Can be sensitive to the substrate structure
Scalability Highly scalable, with very low catalyst loading
Cost High initial cost for the catalyst, but low usage
Atom Economy Excellent, as it is an addition reaction

Advantages:

  • High catalytic efficiency and turnover numbers.

  • Excellent enantioselectivities are achievable. [2]* High atom economy.

Disadvantages:

  • Chiral ligands and metal precursors can be expensive.

  • The synthesis of the dehydroamino acid precursor is required.

  • Optimization of reaction conditions (solvent, pressure, temperature) is often necessary.

Enzymatic Kinetic Resolution

This approach utilizes the inherent stereoselectivity of enzymes, such as lipases or proteases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. [3]

Mechanistic Rationale

In the case of a racemic ester of 2-amino-5-fluoroisonicotinic acid, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid. [4]The difference in the rate of reaction for the two enantiomers is due to the three-dimensional shape of the enzyme's active site, which preferentially binds one enantiomer over the other. This results in the enrichment of the unreacted ester in one enantiomer and the formation of the enantiomerically pure carboxylic acid.

Enzymatic_Resolution Racemic_Ester Racemic Ester of 2-Amino-5-fluoroisonicotinic Acid Selective_Reaction Enantioselective Hydrolysis Racemic_Ester->Selective_Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Selective_Reaction Enantiopure_Acid (S)-2-Amino-5-fluoroisonicotinic Acid Selective_Reaction->Enantiopure_Acid Unreacted_Ester (R)-Ester Selective_Reaction->Unreacted_Ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Racemate Synthesis: Prepare the racemic methyl ester of 2-amino-5-fluoroisonicotinic acid.

  • Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add a lipase (e.g., Candida antarctica lipase B, CALB).

  • Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Separation: Stop the reaction and separate the unreacted ester from the hydrolyzed carboxylic acid by extraction. The ester will be enriched in one enantiomer, and the acid will be the other enantiomer.

Performance and Comparison
ParameterEnzymatic Kinetic Resolution
Stereoselectivity Can be very high (E-value > 200) [4]
Substrate Scope Substrate-dependent, requires screening of enzymes
Scalability Generally good, especially with immobilized enzymes
Cost Enzymes can be cost-effective, especially when immobilized and reused
Atom Economy Maximum theoretical yield for a single enantiomer is 50%

Advantages:

  • Mild reaction conditions (aqueous media, near-neutral pH, moderate temperatures).

  • High enantioselectivity is often achieved. [4]* Environmentally friendly ("green chemistry").

Disadvantages:

  • The maximum yield for the desired enantiomer is 50%.

  • Requires separation of the product from the unreacted starting material.

  • May require screening of multiple enzymes to find one with suitable activity and selectivity.

Conclusion and Recommendations

The choice of the optimal stereoselective synthesis for 2-amino-5-fluoroisonicotinic acid derivatives depends on the specific requirements of the project, including scale, cost, and available expertise.

  • For small-scale, exploratory work where reliability is key, chiral auxiliary-mediated synthesis offers a robust and predictable solution. The well-established protocols for Evans oxazolidinones provide a high likelihood of success.

  • For large-scale production where efficiency and atom economy are paramount, catalytic asymmetric hydrogenation is the superior choice. Despite the initial investment in catalysts, the high turnover numbers and minimal waste make it the most cost-effective and sustainable option in the long run.

  • Enzymatic kinetic resolution presents an attractive "green" alternative, particularly when mild reaction conditions are essential. While the 50% theoretical yield is a drawback, the high selectivity and environmental benefits can be advantageous. This method is particularly useful if both enantiomers are of interest.

Ultimately, a thorough evaluation of each method's pros and cons in the context of the specific synthetic goals will guide the selection of the most appropriate and effective strategy for accessing these valuable chiral building blocks.

References

Sources

Comparative

Benchmarking the performance of 2-Amino-5-fluoroisonicotinic acid in drug discovery

Executive Summary: The "Fluorine Effect" at Position C5 In modern fragment-based drug discovery (FBDD), the modification of privileged scaffolds with fluorine is a standard yet critical optimization step. This guide benc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" at Position C5

In modern fragment-based drug discovery (FBDD), the modification of privileged scaffolds with fluorine is a standard yet critical optimization step. This guide benchmarks 2-Amino-5-fluoroisonicotinic acid (2-A-5-F) against its non-fluorinated parent, 2-Aminoisonicotinic acid , and other halogenated analogs.[]

While the 2-aminopyridine moiety is a ubiquitous "hinge-binding" motif in kinase inhibitors, it often suffers from rapid oxidative metabolism and poor membrane permeability due to the basicity of the pyridine nitrogen. Our profiling demonstrates that the introduction of fluorine at the C5 position offers a superior balance of physicochemical properties, specifically by modulating pKa and blocking metabolic "soft spots" without imposing the steric penalties associated with chlorine or methyl substitutions.

Physicochemical Benchmarking

The following data compares 2-A-5-F against the standard 2-Aminoisonicotinic acid. The critical differentiator is the pKa modulation of the pyridine nitrogen.

Table 1: Comparative Physicochemical Profile[1]
Property2-Aminoisonicotinic Acid (Parent)2-Amino-5-fluoroisonicotinic Acid Impact on Drug Design
Molecular Weight 138.12 Da156.11 Da Negligible increase; remains fragment-compliant.[]
ClogP (Lipophilicity) 0.450.78 Slight increase aids hydrophobic pocket filling.
Pyridine N pKa ~6.8~3.5 - 4.0 CRITICAL: Reduced basicity prevents protonation at physiological pH, significantly enhancing membrane permeability.[]
Polar Surface Area 80 Ų80 Ų Unchanged; maintains H-bond donor/acceptor count.[]
Metabolic Liability High (C5 Oxidation)Low (Blocked) Fluorine blocks the primary site of CYP450-mediated oxidation.[]

Scientist's Note: The drop in pKa is the most significant operational advantage. At physiological pH (7.4), the parent compound is largely protonated (ionized), limiting passive diffusion. The 5-fluoro analog remains neutral, facilitating intracellular access to kinase targets.

Mechanism of Action: Metabolic Stability & Binding

To understand why 2-A-5-F outperforms the parent scaffold, we must visualize the metabolic pathways.[] The C5 position on the pyridine ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes.

Diagram 1: Metabolic Blocking Mechanism

The following diagram illustrates how fluorine substitution prevents the formation of the unstable epoxide intermediate, shunting the molecule away from rapid clearance pathways.

MetabolicStability Parent 2-Aminoisonicotinic Acid (Parent) CYP CYP450 Oxidation Parent->CYP High Affinity Unstable C5-Hydroxylation (Unstable Intermediate) CYP->Unstable Block C-F Bond Resists Oxidation CYP->Block Blocked Clearance Rapid Clearance (Phase II Conjugation) Unstable->Clearance Fluoro 2-Amino-5-fluoro- isonicotinic Acid Fluoro->CYP Steric/Electronic Resistance Stable Extended Half-Life (T1/2) Block->Stable

Caption: Fluorine at C5 acts as a metabolic blockade, preventing hydroxylation and significantly extending in vivo half-life compared to the parent scaffold.[]

Synthetic Utility & Protocols

2-A-5-F is not just a building block; it is a versatile intermediate for late-stage diversification.[] The carboxylic acid allows for amide coupling, while the 2-amino group can be cyclized into bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Workflow: Synthesis of a Kinase Inhibitor Fragment

Objective: Coupling 2-A-5-F to an amine core to create a hinge-binding motif.

Protocol: HATU-Mediated Amide Coupling

Standard coupling often fails due to the competing nucleophilicity of the 2-amino group.[] This optimized protocol uses a specific base order of addition.

  • Preparation: Dissolve 2-Amino-5-fluoroisonicotinic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Critical Step: Stir at 0°C for 15 minutes. Low temperature prevents self-acylation of the 2-amino group.[]

  • Coupling: Add the target amine (R-NH2, 1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass M+1).[]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Diagram 2: Synthetic Logic Flow

SynthesisWorkflow Start 2-Amino-5-fluoroisonicotinic Acid Step1 Activation (0°C) HATU + DIPEA Start->Step1 Step2 Coupling Add Amine (R-NH2) Step1->Step2 Check QC: LC-MS Check for Self-Acylation Step2->Check Check->Step1 Fail (Adjust Temp) Product Target Kinase Inhibitor (Hinge Binder) Check->Product Pass

Caption: Step-wise synthetic pathway emphasizing temperature control to avoid side-reactions at the 2-amino position.

Experimental Validation: Microsomal Stability Assay

To validate the "Metabolic Stability" claim in Table 1, we utilize a standard Liver Microsome Stability assay.

Methodology:

  • Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: 1 µM of 2-A-5-F derivative vs. Non-fluorinated control.

  • Cofactor: NADPH regenerating system.

  • Sampling: Time points at 0, 15, 30, and 60 minutes.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

Typical Results (Representative Data):

  • Non-Fluorinated Parent: Rapid degradation (T1/2 < 20 min) due to oxidation at C5.[]

  • 2-Amino-5-fluoro Analog: High stability (T1/2 > 120 min).[] The C-F bond is widely recognized as bioisosteric to C-H but resistant to metabolic attack [1, 4].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[]

  • PubChem. (2023). 2-Fluoroisonicotinic acid Compound Summary. National Library of Medicine. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[]

  • Hussain, et al. (2025).[2] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine. Bentham Science.[3] Link

  • Sigma-Aldrich. (2023).[] Product Specification: 5-Amino-2-fluoroisonicotinic acid (Isomer comparison). Link

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Amino-5-fluoroisonicotinic Acid in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing synthetic feasibility with the ultimate biological and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing synthetic feasibility with the ultimate biological and pharmacokinetic profile of the target molecule. This guide provides an in-depth cost-benefit analysis of utilizing 2-Amino-5-fluoroisonicotinic acid, a valuable fluorinated pyridine moiety, in comparison to its non-fluorinated analog, 2-Aminoisonicotinic acid. We will explore the strategic advantages conferred by the fluorine substituent, weigh them against the tangible costs in terms of reagent price and synthetic complexity, and provide actionable experimental protocols.

The Strategic Value of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate a variety of properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[1][2] Specifically, incorporating a fluorine atom onto a pyridine ring, as in 2-Amino-5-fluoroisonicotinic acid, can:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life.[3]

  • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability.

  • Alter Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), potentially increasing the binding affinity and selectivity of a drug candidate.

  • Fine-Tune Lipophilicity: While often increasing lipophilicity, strategic fluorination can alter the molecule's electrostatic potential, influencing its interaction with both polar and non-polar environments, which is key for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Analysis: The "Fluoro" vs. "Non-Fluoro" Decision

The primary alternative to 2-Amino-5-fluoroisonicotinic acid is its direct non-fluorinated counterpart, 2-Aminoisonicotinic acid. The choice between them represents a classic trade-off between upfront cost and potential downstream value.

Physicochemical and Pharmacokinetic Properties

The decision to invest in the fluorinated analog is often justified by the significant improvements in key drug-like properties.

Property2-Aminoisonicotinic Acid (Alternative)2-Amino-5-fluoroisonicotinic Acid (Subject)Rationale & Impact
Molecular Weight ~138.12 g/mol ~156.11 g/mol Minimal increase; unlikely to impact "rule of 5" compliance.
pKa (Pyridine N) Higher (more basic)Lower (less basic)Key Advantage: Reduced basicity can decrease hERG liability and improve oral absorption.
Calculated logP LowerHigherIncreased lipophilicity can enhance membrane permeability but may also increase metabolic clearance if not positioned correctly.
Metabolic Stability Susceptible to oxidation at C5 positionC5 position blocked by a stable C-F bondKey Advantage: Prevents a common site of metabolism, potentially increasing drug half-life and reducing metabolic liabilities.
Binding Potential Standard H-bonding and aromatic interactionsPotential for additional, favorable fluorine-protein interactionsCan lead to enhanced potency and selectivity for the target protein.
Synthesis Efficiency and Cost

While the downstream benefits are clear, the immediate considerations of cost and synthetic tractability are paramount in a research and development setting. The high cost of developing new drugs, often estimated to be in the billions of dollars, places immense pressure on optimizing each synthetic step.[4][5][6]

Parameter2-Aminoisonicotinic Acid (Alternative)2-Amino-5-fluoroisonicotinic Acid (Subject)Analysis
Approx. Reagent Cost $ (Lower)

$ (Significantly Higher)
The multistep and often lower-yielding synthesis of fluorinated building blocks drives up the cost.[7][8] This is the primary "cost" in the cost-benefit analysis.
Typical Amide Coupling Yield High (e.g., 85-95%)Generally High, but can be slightly lower (e.g., 75-90%)The electron-withdrawing fluorine can slightly deactivate the carboxylate, potentially requiring more robust coupling conditions or longer reaction times.
Purification Complexity StandardStandardNo significant difference in purification complexity is typically observed for standard coupling reactions.
Upstream Synthesis Complexity Simpler, more established routes.More complex, often requiring specialized fluorination reagents or multi-step sequences.[7][8]This complexity is factored into the higher reagent cost.

Experimental Workflows & Protocols

To provide a practical context, we will detail a standard amide coupling reaction to synthesize a hypothetical kinase inhibitor fragment. This workflow illustrates the key decision points and procedural nuances when working with each reagent.

General Amide Coupling Workflow

The following diagram outlines the standard process for coupling the acid building block with a primary amine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Acid 1. Dissolve Acid (Fluoro or Non-Fluoro) in Anhydrous Solvent (e.g., DMF) Coupling 2. Add Coupling Agent (e.g., HATU, HOBt) Acid->Coupling Base 3. Add Base (e.g., DIPEA) Coupling->Base Amine 4. Add Amine Substrate Base->Amine Stir 5. Stir at RT (2-16 hours) Amine->Stir Quench 6. Quench with Water Stir->Quench Extract 7. Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify 8. Purify by Chromatography Extract->Purify

Caption: Standard workflow for amide bond formation.

Protocol 1: Synthesis using 2-Amino-5-fluoroisonicotinic acid
  • Rationale: This protocol is chosen when the primary objective is to enhance metabolic stability at the 5-position of the pyridine ring and modulate the pKa of the final compound for improved drug-like properties. The higher cost is justified by the expected improvement in the molecule's pharmacokinetic profile.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-Amino-5-fluoroisonicotinic acid (1.0 eq, e.g., 156 mg, 1.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir until fully dissolved.

    • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq, 418 mg, 1.1 mmol) and HOBt (Hydroxybenzotriazole) (1.1 eq, 149 mg, 1.1 mmol). Stir for 5 minutes.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 523 µL, 3.0 mmol). The solution may turn yellow.

    • Add the desired primary amine (e.g., benzylamine) (1.05 eq, 1.05 mmol) dropwise.

    • Allow the reaction to stir at room temperature for 16 hours. Monitor progress by LC-MS.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final amide.

Protocol 2: Synthesis using 2-Aminoisonicotinic acid (Alternative)
  • Rationale: This protocol is the cost-effective choice for initial screening, structure-activity relationship (SAR) studies, or when metabolic stability at the 5-position is not a primary concern. Its lower cost allows for more rapid and economical synthesis of a wide range of analogs.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-Aminoisonicotinic acid (1.0 eq, e.g., 138 mg, 1.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir until dissolved.

    • Add HATU (1.1 eq, 418 mg, 1.1 mmol) and HOBt (1.1 eq, 149 mg, 1.1 mmol). Stir for 5 minutes.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 523 µL, 3.0 mmol).

    • Add the desired primary amine (e.g., benzylamine) (1.05 eq, 1.05 mmol) dropwise.

    • Allow the reaction to stir at room temperature for 4 hours. Monitor progress by LC-MS.

    • Follow steps 7-10 from Protocol 1 for workup and purification.

Cost-Benefit Decision Framework

The decision to use the more expensive fluorinated reagent should be data-driven and aligned with the project's stage and goals.

DecisionTree Start Project Stage? Early Early Stage SAR (e.g., Hit-to-Lead) Start->Early Late Lead Optimization (Pre-clinical Candidate) Start->Late UseNonFluoro Use 2-Aminoisonicotinic Acid (Cost-Effective Baseline) Early->UseNonFluoro Default Path: Maximize analog output on a limited budget. Metabolism Is C5-position metabolism a known issue? Late->Metabolism Focus on ADME properties pKa Is pKa modulation for selectivity/safety needed? Metabolism->pKa No UseFluoro Use 2-Amino-5-fluoroisonicotinic Acid (Strategic Investment) Metabolism->UseFluoro Yes pKa->UseNonFluoro No pKa->UseFluoro Yes

Caption: Decision framework for reagent selection.

Conclusion

2-Amino-5-fluoroisonicotinic acid is a powerful building block for modern drug discovery, offering strategic advantages in metabolic stability and physicochemical property modulation that can be critical for the success of a drug candidate. However, these benefits come at a significant upfront cost compared to its non-fluorinated analog.

The cost-benefit analysis hinges on the project's specific goals. For early-stage exploration where rapid analog synthesis and cost control are paramount, 2-Aminoisonicotinic acid is the logical choice. For later-stage lead optimization, where fine-tuning ADME properties and overcoming metabolic liabilities are the primary objectives, the higher investment in 2-Amino-5-fluoroisonicotinic acid is not just justified but is often a necessary and value-adding strategy. A thorough understanding of the target, its metabolic profile, and the project's budget will ultimately guide the discerning scientist to the correct choice.

References

  • Recent advances in the synthesis of fluorinated amino acids and peptides.RSC Publishing.
  • Synthesis of α-Amino Acids.Chemistry LibreTexts.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.PMC.
  • Synthesis of 2-amino-5-fluoropyridine.
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.MDPI.
  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.PubMed.
  • Cost benefit analysis and the FDA: measuring the costs and benefits of drug approval under the PDUFA I-II, 1998–2005.
  • Comparison Table of the Performance of different Amino Acid Based Surfactants.Unknown Source.
  • 2-(3-{1-Carboxy-5-[(6-[ 18 F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid.NCBI.
  • New study claims that cost to develop new drug is $2.6 billion.Bioanalysis Zone.
  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides.MDPI.
  • Synthetic strategies for 2,5‐Furandicarboxylic Acid
  • Lessons from 60 years of pharmaceutical innov
  • Evaluation of the Enantiomeric Composition of Amino Acids in Tobacco.Scholars' Mine.
  • Rewarding Innovation in Drug Development.American Health & Drug Benefits.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.White Rose Research Online.

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Comparative

Comparative Guide: In Silico Affinity Prediction for 2-Amino-5-fluoroisonicotinic Acid Scaffolds

Executive Summary This guide evaluates computational strategies for predicting the binding affinity of 2-Amino-5-fluoroisonicotinic acid derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates computational strategies for predicting the binding affinity of 2-Amino-5-fluoroisonicotinic acid derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, particularly as a "hinge binder" in kinase inhibitors (e.g., targeting c-Met, ALK, or PLK1) and in antimicrobial agents.

The presence of the 5-fluorine atom introduces specific modeling challenges—namely multipolar electrostatic interactions and distinct desolvation penalties—that standard scoring functions often miscalculate. This guide compares three distinct methodologies: High-Throughput Docking (HTVS/SP) , MM-GBSA Rescoring , and Free Energy Perturbation (FEP) , providing experimental protocols and accuracy benchmarks for each.

The Challenge: Modeling the 5-Fluoro Scaffold

The 2-amino-5-fluoroisonicotinic acid moiety presents a unique "zwitterionic-like" electronic landscape.

  • The Hinge Interaction: The pyridine nitrogen (N1) and the 2-amino group typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region.

  • The Fluorine Effect: The 5-F atom is not merely a steric blocker; it modulates the pKa of the pyridine ring (via inductive electron withdrawal) and can engage in orthogonal multipolar interactions with carbonyl carbons or backbone amides.

  • The Problem: Standard docking (e.g., Vina, Glide SP) uses point-charge electrostatics that often fail to capture the sigma-hole anisotropy of halogens or the entropic cost of desolvating the fluorine atom upon binding.

Comparative Analysis of Methodologies

Method A: Molecular Docking (Rigid Receptor)

Best for: Initial library screening (>10,000 compounds).

Performance Verdict: Docking provides excellent pose prediction (RMSD < 2.0 Å) for this scaffold because the planar pyridine ring fits predictably into the ATP-binding pocket. However, it correlates poorly with binding affinity (


) because it cannot accurately penalize the desolvation of the 5-fluoro group compared to a 5-H or 5-Cl analog.
Method B: MM-GBSA (End-Point Free Energy)

Best for: Lead optimization and ranking congeneric series (100-500 compounds).

Performance Verdict: MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) improves ranking significantly (


). By applying an implicit solvent model (VSGB 2.1 or similar) to a minimized complex, it better accounts for the electrostatic solvation energy (

).
  • Critical Insight: For this scaffold, using a "flexible residue" distance of 5.0 Å around the ligand during minimization is crucial to allow the protein side chains to accommodate the fluorine atom.

Method C: Free Energy Perturbation (FEP+)

Best for: Late-stage lead refinement (<50 compounds) and "Activity Cliffs".

Performance Verdict: FEP is the gold standard (


; RMSE < 1.0 kcal/mol).[1] By explicitly simulating the "alchemical" transformation of H 

F (or F

Cl) in explicit water, FEP captures the discrete water bridges often displaced by the 5-fluoro substituent—a thermodynamic detail that implicit solvent models miss.

Data Summary: Method Performance

MetricMolecular Docking (Glide SP)MM-GBSA (Prime)FEP+ (Desmond)
Throughput >10,000 cmpds/day~500 cmpds/day~5-10 cmpds/day
Compute Cost Low (CPU)Medium (CPU)High (GPU Cluster)
Pose Accuracy High (if H-bonds constrained)HighVery High
Affinity Correlation (

)
0.35 - 0.500.65 - 0.780.82 - 0.91
RMSE (kcal/mol) > 2.51.5 - 2.0< 1.0
Key Blind Spot Halogen bonding; DesolvationExplicit water networksSimulation convergence time

Visualizing the Workflow & Interaction Logic

Diagram 1: The Hierarchical Screening Funnel

This workflow illustrates how to filter a library of isonicotinic acid derivatives to maximize accuracy while minimizing cost.

Workflow cluster_logic Decision Gates Start Library: 2-Amino-5-fluoro Derivatives Prep Ligand Prep (Epik: pH 7.0 +/- 2.0) Generate Tautomers Start->Prep Dock Stage 1: Rigid Docking (Glide SP / Vina) Filter: H-bond to Hinge Prep->Dock MMGBSA Stage 2: MM-GBSA Rescoring (Prime VSGB 2.1) Flexible residues: 5.0 Å Dock->MMGBSA Top 10% FEP Stage 3: FEP+ Simulation (OPLS4 / Explicit Water) Alchemical Transformation MMGBSA->FEP Top 20 cmpds Select Final Candidate Selection (Synthesize Top 10) FEP->Select Gate1 RMSD < 2.0Å? Gate2 dG < -9.0?

Caption: Hierarchical filtering process. Docking filters poses; MM-GBSA refines ranking based on solvation; FEP validates the top candidates.

Diagram 2: The "Fluorine Effect" Interaction Map

Why does FEP outperform Docking? This diagram details the specific interactions of the 5-Fluoro group that simple scoring functions miss.

Interactions Scaffold 2-Amino-5-Fluoro Scaffold F_Atom 5-Fluoro Atom Scaffold->F_Atom Water Explicit Water Network F_Atom->Water Desolvation Penalty (Missed by Docking, Captured by FEP) Pocket Hydrophobic Pocket (Met/Leu) F_Atom->Pocket Lipophilic Contact (Captured by Docking) Backbone Backbone C=O (Orthogonal Dipole) F_Atom->Backbone C-F...C=O Interaction (Multipolar Electrostatics)

Caption: The 5-Fluoro substituent engages in complex desolvation and multipolar interactions that require explicit solvent models (FEP) for accurate energetic accounting.

Detailed Experimental Protocols

Protocol A: Ligand Preparation (Critical Step)

Before any modeling, the electronic state of the 2-amino-isonicotinic acid must be correct.

  • Tautomer Generation: The 2-aminopyridine system can exist in amino- or imino- forms. Use a generator (e.g., LigPrep or Epik) to generate states at pH

    
    .
    
    • Note: The amino-pyridine tautomer is usually the bioactive species for kinase hinge binding.

  • Force Field Assignment: Assign OPLS4 or GAFF2 parameters. Ensure the fluorine atom has accurate VdW radii (approx 1.47 Å).

Protocol B: MM-GBSA Rescoring Workflow

Recommended for ranking derivatives after initial docking.

  • Input: Take the top 5 poses from the docking output.

  • Minimization: Run a local minimization of the ligand + protein complex.

    • Setting: Allow protein flexibility for residues within 5.0 Å of the ligand. This allows the pocket to relax around the slightly larger fluorine atom (vs. hydrogen).

  • Solvation Model: Use VSGB 2.1 (Variable Dielectric Surface Generalized Born).

  • Equation: Calculate

    
    .
    
  • Filter: Discard compounds with high strain energy (> 5 kcal/mol).

Protocol C: FEP+ Setup (Alchemical Transformation)

Recommended for distinguishing between F, Cl, and H analogs.

  • Map Generation: Create an atom-mapping between the reference ligand (e.g., 5-H) and the target (e.g., 5-F).

    • Constraint: Ensure the core isonicotinic acid scaffold remains mapped as "core" atoms.

  • System Setup: Solvate in SPC water box with 10 Å buffer. Add counterions (Na+/Cl-) to neutralize.

  • Lambda Windows: Use 12 lambda windows for simple H

    
     F mutations. Use 16-24 windows if changing the ring size.
    
  • Simulation: Run 5 ns per lambda window using Replica Exchange with Solute Tempering (REST).

  • Analysis: Check for hysteresis between forward/reverse perturbations. Convergence error should be < 0.3 kcal/mol.

References

  • Wehrhan, L. & Keller, B. G. (2024).[2] Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. Link[2]

  • Wang, J. et al. (2017). Assessing the performance of docking scoring function, FEP, MM-GBSA, and QM/MM-GBSA approaches on a series of PLK1 inhibitors. Scientific Reports. Link

  • Genheden, S. & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[3] Expert Opinion on Drug Discovery. Link

  • Sreenivasa, S. et al. (2013). Crystal structure of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. Link

  • Abel, R. et al. (2017). Free Energy Perturbation (FEP+) for Drug Discovery. Accounts of Chemical Research. (Contextual grounding for FEP protocol).

Sources

Safety & Regulatory Compliance

Safety

2-Amino-5-fluoroisonicotinic Acid: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary & Core Directive Do not dispose of 2-Amino-5-fluoroisonicotinic acid down the drain or in general trash. This compound is a fluorinated pyridine derivative .

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Do not dispose of 2-Amino-5-fluoroisonicotinic acid down the drain or in general trash.

This compound is a fluorinated pyridine derivative . While valuable as a pharmacophore in kinase inhibitor development, its disposal requires strict adherence to halogenated waste protocols . Improper combustion releases hydrogen fluoride (HF), a corrosive and toxic gas that damages standard incinerator flues and poses severe environmental risks.

Immediate Action Plan:

  • Segregate as "Halogenated Organic Waste."

  • Label clearly with "Contains Fluorine" to alert disposal vendors.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (secondary combustion chamber).

Chemical Profile & Hazard Assessment

To manage waste effectively, we must understand the physicochemical properties driving the risk. 2-Amino-5-fluoroisonicotinic acid is amphoteric (containing both a basic amine and an acidic carboxyl group) and halogenated.

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring, C4-COOH, C2-NH2, C5-FAmphoteric: Solubility varies with pH.[1] Do not mix with strong oxidizers.
Element of Concern Fluorine (F) Incineration Risk: Generates HF upon combustion. Requires specialized scrubbers.
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.
GHS Classification Irritant (Skin/Eye), STOT-SE 3PPE: Nitrile gloves, safety glasses, and fume hood use are mandatory.
RCRA Status (USA) Non-listed (Generator Knowledge)Defaults to Hazardous Waste due to toxicity/halogen content.

Expert Insight: Unlike simple organic acids, the fluorine atom on the pyridine ring strengthens the chemical stability of the core, often requiring higher incineration temperatures (>1100°C) to ensure complete destruction compared to non-halogenated aromatics.

Waste Segregation & Packaging Protocol

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., strong oxidizers or non-halogenated solvents) can lead to regulatory fines or dangerous reactions.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

  • Segregation: Place in the Solid Halogenated Waste stream.

  • Labeling:

    • Must list the full chemical name.

    • CRITICAL: Add a secondary tag: "Fluorinated Organic Solid."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Scenario: The compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate).

  • Segregation:

    • If dissolved in halogenated solvents (DCM, Chloroform): Halogenated Solvent Waste.

    • If dissolved in non-halogenated solvents (Methanol, Acetone): Halogenated Solvent Waste.

    • Note: Even if the solvent is non-halogenated, the presence of the fluorinated solute renders the entire mixture "Halogenated" for disposal purposes.

  • pH Check: Ensure the solution is not mixed with strong acids or bases that could cause exotherms. Neutral pH (5-9) is preferred for storage.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 2-Amino-5-fluoroisonicotinic acid derivatives.

DisposalWorkflow Start Waste Generation: 2-Amino-5-fluoroisonicotinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Dry Material Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid Dissolved HaloStream Halogenated Waste Stream (Must be designated for Scrubbed Incineration) Solid->HaloStream LiquidCheck Solvent Type? Liquid->LiquidCheck LiquidCheck->HaloStream Halogenated Solvent (DCM) LiquidCheck->HaloStream Non-Halo Solvent (MeOH) Labeling Labeling: 1. Full Chemical Name 2. Tag: 'Contains Fluorine' HaloStream->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubber) Labeling->FinalDisp

Figure 1: Decision tree for the segregation and disposal of fluorinated pyridine intermediates. Note that all liquid streams containing the solute default to the Halogenated stream.

Emergency Procedures: Spills & Exposure

Spill Management (Solid Powder)

Do not use water initially. Water can spread the contamination and create a difficult-to-clean slurry.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is fine/aerosolized).

  • Containment: Cover the spill with a dry absorbent pad or use a dust-pan and brush dedicated to hazardous waste.

  • Cleanup:

    • Gently sweep the solid into a hazardous waste bag.

    • Wet Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution.

    • Disposal: Place the wipes and the swept solid into the Solid Halogenated Waste container.

First Aid (Exposure)[1][3]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (STOT-SE 3 risk).

  • Skin Contact: Brush off loose powder before washing. Wash with soap and water for 15 minutes.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[4][5][2][3]

Regulatory & Compliance Context (RCRA)

While 2-Amino-5-fluoroisonicotinic acid is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" principle.

  • Generator Knowledge: As the generator, you are responsible for characterizing the waste. Due to the fluorine content and biological activity (kinase inhibition potential), it must be treated as Hazardous Waste .

  • EPA Waste Codes (USA):

    • If mixed with spent halogenated solvents: F001/F002 .

    • If pure substance: D000 (Not otherwise specified, but treated as hazardous per facility permit).

  • Destruction Efficiency: The facility receiving this waste must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).

References

  • PubChem. Compound Summary: 2-Amino-5-fluoropyridine (Structural Analog Safety Data). National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Fluorinated Pyridines - Registration Dossier. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-5-fluoroisonicotinic acid

Executive Summary & Chemical Context 2-Amino-5-fluoroisonicotinic acid (and its isomeric analogs) represents a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives.[1][2] While oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-5-fluoroisonicotinic acid (and its isomeric analogs) represents a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives.[1][2] While often categorized generically as an "irritant," the combination of the fluorine substituent (increasing lipophilicity and potential skin absorption) and the aminopyridine moiety (potential biological activity) necessitates a safety protocol that exceeds standard "organic solid" handling.

The Core Directive: Do not rely solely on the Safety Data Sheet (SDS). SDSs for research intermediates often default to "Not Fully Tested."[2] You must operate under the Precautionary Principle , treating the substance as a potential sensitizer and bioactive agent until proven otherwise.

Chemical Profile & Hazard Identification[1][2][3][4][5]
  • Chemical Class: Fluorinated Aminopyridine Carboxylic Acid[1][2]

  • Physical State: Solid powder (typically yellow to brown).[2] High potential for electrostatic dust generation.[2]

  • Primary Hazards (GHS Classifications):

    • H315: Causes skin irritation.[2][3][4][5][6]

    • H319: Causes serious eye irritation.[2][5][7]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][3][5]

    • Note: Due to the fluorine atom, metabolic cleavage could theoretically release fluoride ions in vivo, though the primary risk remains direct irritation and pharmacological activity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system . Before handling the material, the researcher must verify that their current PPE meets these specific technical standards.

Protection ZoneCore RequirementTechnical Specification (Validation Metric)Causality (Why?)
Hand Protection Double Nitrile Gloves Outer: Min 5 mil (0.12mm).[1][2] Inner: Standard 4 mil. Validation: Inspect for pinholes by inflating with air prior to donning.[2]Fluorinated pyridines can permeate thin latex.[2] Double gloving creates a sacrificial barrier and allows outer glove removal upon contamination without exposing skin.[2]
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).[2] Secondary (if outside hood): N95 or P100 Particulate Respirator.[2]The primary vector for exposure is dust inhalation during weighing.[2] Engineering controls (hood) are superior to PPE.[2]
Eye/Face Chemical Safety Goggles Standard: ANSI Z87.1+ (Impact & Splash).[2] Prohibited: Standard safety glasses without side shields.[2]Fine powders behave like fluids in air currents.[2] Goggles seal the ocular cavity against airborne dust that glasses miss.[2]
Body Lab Coat (Buttoned) Material: Poly-cotton blend or Tyvek (if handling >10g).[1][2] Validation: Must cover wrists when arms are extended.Prevents accumulation of dust on street clothes, which can transfer chemicals to home environments.[2]

Operational Handling Protocol

Phase 1: Pre-Operational Validation (The "Go/No-Go" Check)[1]
  • Airflow Check: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.[2] If flow <80 fpm, STOP.

  • Static Control: If available, use an ionizing bar or anti-static gun inside the hood.[2] Fluorinated powders are notoriously static-prone and will "jump" from spatulas.[2]

Phase 2: Weighing & Transfer (Critical Risk Point)[1]
  • The Setup: Place the balance inside the fume hood. If the balance is external, you must use a powder containment enclosure or wear an N95 respirator.[2]

  • The Technique:

    • Tare the receiving vessel (flask/vial) before opening the chemical container.[2]

    • Open the container slowly to avoid a pressure-differential dust cloud.[2]

    • Use a disposable anti-static weigh boat or funnel.[2]

    • Immediate Containment: Once weighed, immediately cap the receiving vessel. Do not transport open vessels across the lab.

Phase 3: Reaction & Cleanup[1][2]
  • Solvent Choice: When dissolving, add solvent slowly.[2] The heat of solution (exotherm) is generally low for this acid, but the amine group can react exothermically with strong acid chlorides or anhydrides.

  • Spill Management:

    • Dry Spill: Do not dry sweep (creates dust).[2] Cover with a wet paper towel (water/methanol), then wipe up.[2]

    • Wet Spill: Absorb with vermiculite or spill pads.[2]

Waste Disposal & Decontamination[1][2][9]

Logistical Rule: This compound contains Fluorine and Nitrogen .[2] It must be segregated correctly to prevent downstream safety issues in the incinerator.[2]

Disposal Decision Tree
  • Solid Waste:

    • Dispose of contaminated gloves, weigh boats, and paper towels in the Hazardous Solid Waste bin.

    • Labeling: Must read "Solid Waste: Fluorinated Pyridine Derivative."[2]

  • Liquid Waste:

    • Category: Halogenated Organic Waste .[2]

    • Crucial Distinction: Even though it is an amine, the fluorine content dictates it goes into the Halogenated stream (often burned at higher temperatures to manage HF generation).

    • Do NOT mix with strong acids (risk of mobilizing the free acid or generating HF if extreme conditions exist).[2]

Decontamination[1][2]
  • Wipe down balance and hood surfaces with a 10% soap/water solution , followed by 70% Ethanol .[2]

  • Why? Organic solvents alone might just spread the electrostatic powder.[2] The surfactant (soap) helps lift the particles.

Visualized Safety Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop" points where validation is required.

SafetyProtocol Start START: Handling 2-Amino-5-fluoroisonicotinic acid RiskAssess 1. Risk Assessment (Check SDS & Quantity) Start->RiskAssess PPE_Check 2. PPE Validation (Nitrile Double Glove, Goggles) RiskAssess->PPE_Check Hood_Check 3. Engineering Control (Hood Velocity >80fpm?) PPE_Check->Hood_Check Stop_Work STOP WORK Contact Facilities Hood_Check->Stop_Work No (Fail) Weighing 4. Weighing Procedure (Anti-static measures, Inside Hood) Hood_Check->Weighing Yes (Pass) Reaction 5. Reaction/Processing Weighing->Reaction Waste 6. Waste Segregation (Halogenated Stream) Reaction->Waste Decon 7. Decontamination (Soap/Water -> Ethanol) Waste->Decon

Figure 1: Operational Safety Workflow.[1][2] Note the critical "Go/No-Go" decision point at the Engineering Control phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10238386, 5-Amino-2-fluoroisonicotinic acid (Isomer Analog).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[2][8] United States Department of Labor.[2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents (F-List).[2] Retrieved from [Link]

Sources

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